molecular formula C28H38N6O2 B11929447 TM2-115

TM2-115

Cat. No.: B11929447
M. Wt: 490.6 g/mol
InChI Key: BSZDSEMSNHXVRW-UHFFFAOYSA-N
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Description

TM2-115 is a useful research compound. Its molecular formula is C28H38N6O2 and its molecular weight is 490.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H38N6O2

Molecular Weight

490.6 g/mol

IUPAC Name

6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine

InChI

InChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-20-21-8-5-4-6-9-21)25(35-3)18-23(24)27(31-28)29-22-10-14-33(2)15-11-22/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31)

InChI Key

BSZDSEMSNHXVRW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Mechanism of Action of TM2-115 in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitate the discovery and development of novel antimalarial agents with unique mechanisms of action. TM2-115, a derivative of the known human histone methyltransferase inhibitor BIX-01294, has been identified as a potent, fast-acting antimalarial compound. This document provides a comprehensive technical overview of its mechanism of action, efficacy across various parasite stages and species, and the experimental methodologies used for its characterization. This compound acts by inhibiting histone lysine methyltransferases (HKMTs) in the parasite, leading to a reduction in key histone methylation marks, which causes rapid and irreversible growth arrest across all asexual blood stages. Its broad activity against drug-sensitive and resistant strains positions the diaminoquinazoline scaffold as a promising starting point for a new class of epigenetic-targeting antimalarials.

Core Mechanism of Action: Epigenetic Disruption

The primary mechanism of action of this compound is the inhibition of histone lysine methyltransferases within Plasmodium falciparum.[1][2][3] This mode of action represents a novel approach to antimalarial therapy, targeting the parasite's epigenetic machinery which is crucial for regulating gene expression and developmental progression throughout its complex life cycle.[2][4]

Key molecular events include:

  • Target Inhibition: this compound directly inhibits parasite HKMTs.[1][2]

  • Histone Modification Alteration: Treatment with this compound leads to a significant, concentration-dependent, and time-dependent reduction in the levels of tri-methylated lysine 4 on histone H3 (H3K4me3).[1][2][4]

  • Consequence: The disruption of this critical epigenetic mark results in dysregulation of gene expression, leading to a rapid and irreversible arrest of parasite growth and subsequent cell death.[1][2] This rapid killing effect is a highly desirable trait for an antimalarial compound, comparable to the fastest-acting drugs currently available, such as artemisinin derivatives.[4]

Signaling Pathway and Logic Diagram

The following diagram illustrates the proposed molecular mechanism of this compound.

TM2_115_Mechanism TM2_115 This compound Parasite P. falciparum (Intraerythrocytic Stage) TM2_115->Parasite Enters Parasite HKMT Histone Lysine Methyltransferases (HKMTs) Parasite->HKMT Inhibits Target H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) HKMT->H3K4me3 Leads to Reduction Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Causes Dysregulation Growth_Arrest Irreversible Growth Arrest & Parasite Death Gene_Expression->Growth_Arrest Results in

Caption: Proposed mechanism of this compound action in P. falciparum.

Quantitative Data on Antimalarial Activity

This compound demonstrates potent activity against multiple Plasmodium species and strains, including those resistant to conventional antimalarials.

Table 1: In Vitro Efficacy of this compound
Parasite Species/StrainStageIC50 ValueComments
P. falciparum (3D7, lab strain)Asexual Blood Stages~75–100 nM[1][2][4]Standard 3-day assay.
P. falciparum (Drug-sensitive strains)Asexual Blood Stages<50 nM[5][6]Includes strains sensitive to chloroquine, mefloquine, etc.[6]
P. falciparum (Multidrug-resistant field isolates)Asexual Blood Stages<50 nM[5][6]Includes artemisinin-refractory isolates.[6]
P. falciparum (Ex vivo clinical isolates)Asexual Blood Stages300–400 nM[5][6]Potency similar to that against P. vivax isolates.[6]
P. vivax (Ex vivo clinical isolates)Asexual Blood Stages300–400 nM[5][6]Demonstrates cross-species activity.[6]
P. falciparum (Gametocytes, early stages I-III)Sexual Blood Stages1–4 µM[6]Activity determined by high-content imaging.[6]
P. falciparum (Gametocytes, late stages IV-V)Sexual Blood Stages1–4 µM[6]Suggests potential transmission-blocking activity.[6]
P. berghei (Ookinete Development)Post-fertilization6–7 µM[6]Inhibits transformation from mature gametocytes.[6]
Table 2: In Vivo Efficacy of this compound
Animal ModelParasite StrainDosage & RouteKey Outcome
C57BL/6 MiceP. berghei ANKA40 mg/kg (single dose, i.p.)18-fold reduction in parasitemia after 1 day; mice survived >3 weeks.[1][2][4]
Humanized MiceP. falciparum75 or 100 mg/kg (oral, daily for 4 days)Demonstrated oral efficacy in a human infection model.[6]

Detailed Experimental Protocols

The characterization of this compound involved several key experimental procedures.

In Vitro Asexual Stage Antimalarial Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) against asexual blood-stage parasites.

  • Parasite Culture: P. falciparum strains are maintained in vitro in human O+ erythrocytes at 2-4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Assay Setup: Asynchronous or synchronized cultures are diluted to ~1% parasitemia and 2% hematocrit. 100 µL of this suspension is added to 96-well plates containing serial dilutions of this compound.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions.

  • Quantification of Parasite Growth:

    • SYBR Green I Assay: After incubation, plates are frozen and thawed. Lysis buffer containing SYBR Green I dye is added, which fluoresces upon binding to parasite DNA. Fluorescence is measured using a plate reader.

    • [³H]-Hypoxanthine Incorporation Assay: [³H]-hypoxanthine is added for the final 24 hours of incubation. Parasites are harvested onto filter mats, and incorporated radioactivity is measured via scintillation counting.

  • Data Analysis: The resulting data is analyzed using a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for Histone Methylation

This protocol assesses the effect of this compound on specific histone methylation marks.

  • Treatment: Synchronized late-stage trophozoite/early schizont parasites are treated with varying concentrations of this compound (e.g., 1 µM) or DMSO (vehicle control) for specific durations (e.g., 6, 12 hours).[4]

  • Histone Extraction: Parasites are isolated from erythrocytes by saponin lysis. Histones are then extracted from the parasite pellet using an acid extraction protocol (e.g., with 0.4 N H2SO4).

  • SDS-PAGE and Western Blotting: Extracted histones are quantified, separated by SDS-PAGE, and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then probed with primary antibodies specific for the histone mark of interest (e.g., anti-H3K4me3) and a loading control (e.g., anti-Histone H3).

  • Visualization: Horseradish peroxidase (HRP)-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Densitometry analysis is performed to quantify changes in histone mark levels.[4]

In Vivo Efficacy Testing (4-Day Suppressive Test)

This protocol evaluates the in vivo activity of this compound in a mouse model.

  • Animal Model: C57BL/6 mice are infected intravenously (i.v.) or intraperitoneally (i.p.) with Plasmodium berghei ANKA-infected red blood cells.

  • Treatment: A single dose (e.g., 40 mg/kg) of this compound, formulated in a vehicle like DMSO/PEG300/Tween 80/Saline, is administered via i.p. injection on day 3 post-infection.[4] A control group receives the vehicle only.

  • Monitoring Parasitemia: Thin blood smears are prepared daily from tail blood, stained with Giemsa, and parasitemia is determined by microscopic examination. Alternatively, parasitemia can be quantified by flow cytometry of blood samples stained with a DNA dye.

  • Endpoint: The reduction in parasitemia relative to the control group is calculated. Mouse survival is also monitored.[1]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for determining the in vitro IC50 of an antimalarial compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Culture 1. Maintain Asynchronous P. falciparum Culture Parasite_Prep 3. Adjust Parasite Culture to 1% Parasitemia, 2% Hematocrit Culture->Parasite_Prep Dilution 2. Prepare Serial Dilutions of this compound in 96-Well Plate Addition 4. Add Parasite Suspension to Drug Plate Dilution->Addition Parasite_Prep->Addition Incubation 5. Incubate for 72 hours (37°C, low O2) Addition->Incubation Lysis 6. Lyse Cells & Add SYBR Green I Dye Incubation->Lysis Read 7. Measure Fluorescence (Plate Reader) Lysis->Read Analysis 8. Analyze Data with Non-linear Regression Read->Analysis IC50 9. Determine IC50 Value Analysis->IC50

References

The Molecular Target of TM2-115: An Inhibitor of Parasite Histone Methyltransferases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

TM2-115 is a small molecule inhibitor that has demonstrated potent antimalarial activity. This document provides a comprehensive overview of the molecular target of this compound, detailing the experimental evidence and methodologies used to identify its mechanism of action. The primary molecular target of this compound is the histone methyltransferase machinery of the malaria parasite, Plasmodium falciparum. Specifically, this compound inhibits the methylation of histone H3 at lysine 4 (H3K4me3), a critical epigenetic mark for gene regulation and parasite viability. This guide summarizes the quantitative data, experimental protocols, and relevant signaling pathways to provide a thorough resource for researchers in the field of antimalarial drug development.

Introduction

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents with unique mechanisms of action. Epigenetic regulation, particularly histone methylation, has been identified as a crucial process for the survival and propagation of the malaria parasite. Histone methyltransferases (HMTs) are enzymes that catalyze the transfer of methyl groups to histone proteins, thereby modulating chromatin structure and gene expression. This compound, a derivative of the known human G9a histone methyltransferase inhibitor BIX-01294, has been identified as a potent inhibitor of P. falciparum growth. This guide focuses on the molecular target of this compound and the scientific evidence supporting its role as a parasite histone methyltransferase inhibitor.

Molecular Target Identification and Validation

The primary molecular target of this compound has been identified as the histone methyltransferase enzymes within Plasmodium falciparum. Treatment of P. falciparum parasites with this compound leads to a significant reduction in the levels of trimethylated histone H3 at lysine 4 (H3K4me3). This epigenetic mark is essential for the regulation of gene expression and the proper progression of the parasite's life cycle.

In Vitro Anti-parasitic Activity

This compound exhibits potent activity against the asexual blood stages of P. falciparum. The compound demonstrates low nanomolar efficacy against both drug-sensitive and multidrug-resistant field isolates of the parasite.

Table 1: In Vitro Efficacy of this compound against P. falciparum

ParameterValueReference
IC50 (3D7 strain)~100 nM
IC50 (Drug-resistant strains)<50 nM
Potency against P. vivax (ex vivo)300-400 nM
Effect on Histone Methylation

The direct molecular effect of this compound on histone methylation has been demonstrated through western blot analysis. Treatment of P. falciparum cultures with this compound resulted in a dose- and time-dependent decrease in the levels of H3K4me3. This provides strong evidence that this compound's antimalarial activity is mediated through the inhibition of histone methyltransferases responsible for this specific modification.

Table 2: Effect of this compound on Histone H3K4me3 Levels

TreatmentExposure TimeConcentrationReduction in H3K4me3Reference
This compound12 hours1 µMSignificant
In Vivo Efficacy

The efficacy of this compound has also been evaluated in a rodent model of malaria. A single dose of this compound significantly reduced parasitemia in mice infected with Plasmodium berghei.

Table 3: In Vivo Efficacy of this compound in a Mouse Model

Animal ModelParasite StrainThis compound DoseReduction in Parasitemia (after 1 day)Reference
MouseP. berghei ANKA40 mg/kg18-fold

Signaling Pathway

This compound targets the epigenetic regulatory machinery of P. falciparum. By inhibiting histone methyltransferases, this compound disrupts the normal pattern of histone methylation, specifically reducing H3K4me3 levels. This alteration in a key epigenetic mark leads to dysregulation of gene expression, which in turn arrests parasite growth and leads to cell death.

G Mechanism of Action of this compound TM2_115 This compound HMT Parasite Histone Methyltransferases TM2_115->HMT Inhibition H3K4me3 Histone H3K4 Trimethylation HMT->H3K4me3 Catalyzes Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Parasite_Growth Parasite Growth Arrest Gene_Expression->Parasite_Growth Leads to Parasite_Death Parasite Death Parasite_Growth->Parasite_Death

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the molecular target of this compound.

P. falciparum In Vitro Culture and Drug Susceptibility Assay
  • Parasite Strain: P. falciparum 3D7 (drug-sensitive) and other resistant strains are commonly used.

  • Culture Conditions: Parasites are maintained in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures are incubated at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

  • Drug Susceptibility Assay (SYBR Green I):

    • Synchronized ring-stage parasites are diluted to 0.5% parasitemia and 2% hematocrit.

    • 100 µL of the parasite culture is added to 96-well plates containing serial dilutions of this compound.

    • Plates are incubated for 72 hours under standard culture conditions.

    • After incubation, 100 µL of lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing 0.2 µL/mL SYBR Green I is added to each well.

    • Plates are incubated in the dark at room temperature for 1 hour.

    • Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

G Workflow for In Vitro Drug Susceptibility Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture P. falciparum Culture Sync Synchronize (Sorbitol) Culture->Sync Dilute Dilute Parasites Sync->Dilute Plate Plate Parasites with This compound Dilutions Dilute->Plate Incubate Incubate (72h) Plate->Incubate Lyse Lyse and Add SYBR Green I Incubate->Lyse Read Read Fluorescence Lyse->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for the in vitro drug susceptibility assay.

Western Blot Analysis of Histone Methylation
  • Parasite Treatment: Synchronized P. falciparum cultures are treated with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a specified duration (e.g., 12 hours).

  • Histone Extraction:

    • Infected erythrocytes are lysed with saponin to release parasites.

    • Parasite pellets are washed and then lysed with a nuclear extraction buffer.

    • Histones are acid-extracted from the nuclear pellet using 0.4 N H2SO4.

    • Extracted histones are precipitated with trichloroacetic acid (TCA), washed with acetone, and resuspended in water.

  • SDS-PAGE and Western Blotting:

    • Histone extracts are separated on a 15% SDS-polyacrylamide gel.

    • Proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • The membrane is incubated with a primary antibody specific for H3K4me3 (e.g., rabbit anti-H3K4me3) overnight at 4°C. A primary antibody against total histone H3 is used as a loading control.

    • The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

    • Band intensities are quantified using densitometry software.

In Vivo Efficacy Study in a Mouse Model
  • Animal Model: C57BL/6 mice are commonly used.

  • Parasite Strain: Plasmodium berghei ANKA, a rodent malaria parasite, is used for infection.

  • Infection: Mice are infected intravenously with 1x10^6 infected red blood cells.

  • Drug Administration: Once parasitemia is established (e.g., 1-2%), mice are treated with a single intraperitoneal injection of this compound (e.g., 40 mg/kg) or the vehicle control.

  • Parasitemia Monitoring: Thin blood smears are prepared from tail blood daily, stained with Giemsa, and parasitemia is determined by light microscopy by counting the percentage of infected red blood cells.

  • Survival Analysis: The survival of the treated and control groups is monitored daily.

Conclusion

This compound is a promising antimalarial compound that targets the histone methyltransferase machinery of Plasmodium falciparum. By inhibiting the methylation of histone H3 at lysine 4, this compound disrupts essential

TM2-115 as a histone methyltransferase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to TM2-115 as a Histone Methyltransferase Inhibitor

Abstract

This compound is a potent, orally bioavailable diaminoquinazoline-based compound that functions as a histone methyltransferase (HMT) inhibitor. Initially developed as an analog of BIX-01294, a known inhibitor of the human HMTs G9a and G9a-like protein (GLP), this compound has demonstrated significant efficacy as a fast-acting antimalarial agent against multiple life-cycle stages of Plasmodium falciparum, including drug-resistant strains. Its mechanism of action in the parasite involves the disruption of histone methylation, leading to rapid and irreversible parasite death. Notably, while its parent compound targets H3K9 methylation in mammalian cells, the primary observed effect of this compound in P. falciparum is a significant reduction in histone H3 lysine 4 trimethylation (H3K4me3), an epigenetic mark associated with active gene transcription. This suggests a distinct target specificity within the parasite's enzymatic machinery, positioning this compound and its chemical scaffold as a promising avenue for the development of novel antimalarial therapeutics with a unique mode of action.

Core Mechanism of Action

This compound is an analog of BIX-01294, a selective inhibitor of the human histone methyltransferases G9a (also known as EHMT2/KMT1C) and GLP (EHMT1/KMT1D). In mammalian systems, the G9a/GLP complex is the primary driver for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/me2), epigenetic marks critical for transcriptional silencing and the establishment of heterochromatin.

However, in the malaria parasite Plasmodium falciparum, the activity of this compound diverges significantly. Treatment of parasites with this compound or BIX-01294 results in a pronounced and dose-dependent reduction of H3K4me3 levels, while having a less robust effect on H3K9 methylation. The H3K4me3 mark is a key indicator of active transcription in eukaryotes, including P. falciparum. The reduction of this mark by this compound is linked to a rapid and irreversible arrest of parasite growth across all intraerythrocytic stages. This shift in substrate specificity suggests that this compound interacts with one or more of the ten SET-domain histone methyltransferases in the parasite (PfSET1-10) that may be structurally distinct from their human counterparts, although the precise target has not been definitively identified.

G cluster_0 cluster_1 Plasmodium falciparum Nucleus cluster_2 TM2_115 This compound PfHMT Putative Parasite Histone Methyltransferase (e.g., PfSET Domain Protein) TM2_115->PfHMT Inhibition H3K4me3 H3K4me3 (Active Transcription Mark) PfHMT->H3K4me3 Methylation (Blocked) HistoneH3 Histone H3 Tail Gene_Expression Parasite Gene Expression (Replication, Virulence, etc.) H3K4me3->Gene_Expression Promotion of Transcription Phenotype Parasite Growth Arrest & Irreversible Cell Death Gene_Expression->Phenotype Disruption Leads to

Figure 1: Proposed mechanism of this compound in P. falciparum.

Quantitative Efficacy Data

This compound exhibits potent activity against various strains and life-cycle stages of Plasmodium parasites, with a notable selectivity index compared to human cell lines.

Table 1: In Vitro Activity of this compound against Plasmodium Species
Parasite Species & StageStrain(s)IC₅₀ (nM)NotesReference(s)
P. falciparum (Asexual)3D7~100 - 137Standard drug-sensitive laboratory strain.
P. falciparum (Asexual)Drug-sensitive lab strains & multidrug-resistant field isolates< 50Includes artemisinin-refractory isolates.
P. falciparum (Ex vivo)Clinical Isolates300 - 400Freshly isolated from patients.
P. vivax (Ex vivo)Clinical Isolates300 - 400Potency similar to P. falciparum isolates.
P. falciparum (Gametocytes)NF5420 - 140Inhibition of male gamete formation.
Table 2: In Vivo and Cellular Selectivity Data for this compound
Assay TypeModel / Cell LineDose / IC₅₀EffectReference(s)
In Vivo EfficacyP. berghei ANKA (Mouse model)40 mg/kg (single i.p. dose)18-fold reduction in parasitemia.
In Vivo EfficacyP. falciparum (Humanized mouse model)75-100 mg/kg (oral, 4 days)87-95% reduction in parasitemia.
Cellular CytotoxicityHuman & Mouse Cell Lines> 22-fold higher than parasite IC₅₀Demonstrates selectivity for the parasite.
Cellular CytotoxicityHuman Foreskin Fibroblast (HFF)5,700 nMSelectivity Index > 40.
Cellular CytotoxicityHepG2 (Human liver carcinoma)> 10,000 nMHigh selectivity.

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and in vivo assays.

In Vitro Culture and Synchronization of P. falciparum
  • Culture Maintenance: Asexual P. falciparum parasites (e.g., 3D7 or NF54 strains) are maintained in continuous culture using human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX I or human serum, hypoxanthine, and gentamicin. Cultures are incubated at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

  • Synchronization: To obtain stage-specific parasite populations, cultures are synchronized. A common method involves treating the culture with a 5% D-sorbitol solution, which selectively lyses erythrocytes infected with mature trophozoites and schizonts, leaving only ring-stage parasites. This treatment is repeated at 48-hour intervals to maintain tight synchrony.

In Vitro Antimalarial Activity Assay (SYBR Green I)
  • Plate Preparation: Synchronized ring-stage parasites are diluted to ~0.5-1% parasitemia and 2% hematocrit. 96-well plates are prepared with serial dilutions of this compound.

  • Incubation: The parasite culture is added to the plates and incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is then added to each well.

  • Quantification: Fluorescence, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Histone Extraction and Western Blot Analysis
  • Parasite Collection: A tightly synchronized, high-parasitemia culture is treated with this compound (e.g., 1 µM for 12 hours) alongside a DMSO vehicle control. Parasites are liberated from host erythrocytes by saponin lysis.

  • Histone Extraction: Histones are extracted from the parasite pellet using an acid extraction protocol. The pellet is resuspended in 0.2N HCl and rotated overnight at 4°C. Cellular debris is removed by centrifugation, and the supernatant containing histones is collected.

  • Western Blotting: Extracted histones are separated by SDS-PAGE on a high-percentage gel and transferred to a nitrocellulose membrane (0.2 µm pore size is recommended for small proteins). The membrane is blocked (e.g., with 5% BSA in TBST) and then probed with primary antibodies specific for histone modifications of interest (e.g., anti-H3K4me3, anti-H

An In-depth Technical Guide on the Epigenetic Modifications Induced by TM2-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM2-115, a derivative of the diaminoquinazoline BIX-01294, has emerged as a potent anti-malarial agent with a distinct epigenetic mechanism of action. This document provides a comprehensive technical overview of the epigenetic modifications induced by this compound, primarily focusing on its activity against the human malaria parasite, Plasmodium falciparum. It details the compound's molecular target, the specific changes it imparts on histone methylation patterns, and the resultant effects on parasite viability across multiple life-cycle stages. This guide synthesizes key quantitative data, outlines experimental methodologies used to elucidate these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction: Targeting the Parasite Epigenome

The relentless evolution of drug resistance in Plasmodium falciparum necessitates the exploration of novel therapeutic targets. The parasite's epigenome, which governs the dynamic regulation of gene expression essential for its complex life cycle, presents a compelling area for drug discovery.[1][2] Epigenetic mechanisms, including histone post-translational modifications, control critical processes such as developmental progression, immune evasion, and sexual differentiation.[2][3] Histone lysine methyltransferases (HKMTs), enzymes that mediate histone methylation, have been identified as a particularly promising target class.[4] this compound is a small-molecule inhibitor that has demonstrated rapid and potent activity against P. falciparum by disrupting these epigenetic pathways.[4][5]

Mechanism of Action of this compound

This compound functions as an inhibitor of histone lysine methyltransferases.[4] Its primary molecular target within this class of enzymes leads to specific alterations in the histone code of P. falciparum.

Primary Epigenetic Modification: Reduction of H3K4me3

The principal epigenetic modification induced by this compound is the significant, concentration- and time-dependent reduction of histone H3 lysine 4 trimethylation (H3K4me3).[4][6] H3K4me3 is a hallmark of euchromatin and is strongly associated with active gene transcription.[1] By inhibiting the enzyme(s) responsible for this mark, this compound effectively disrupts the transcriptional program necessary for parasite survival and proliferation.[4] In contrast, treatment with this compound does not appear to cause a robust decrease in the levels of H3K9me3, a mark associated with gene silencing and heterochromatin.[4]

Biological Consequences

The depletion of H3K4me3 leads to a rapid and irreversible cytocidal effect on the parasite.[4] This activity is observed across all intraerythrocytic (asexual blood) stages of P. falciparum.[4][5] Furthermore, this compound demonstrates potent activity against mature stage V gametocytes, inhibiting the formation of both male and female gametes, which is critical for blocking transmission to mosquitoes.[2][5] Interestingly, this compound has also been shown to activate dormant liver-stage hypnozoites in P. vivax, suggesting a broad role for the targeted HKMTs in regulating the parasite life cycle.[1][5]

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified across various assays and parasite strains. The data below is compiled from key studies.

ParameterOrganism/Cell LineValueReference
H3K4me3 Reduction P. falciparumSignificant reduction at 1 µM after 12h exposure[4]
IC₅₀ (Asexual Stages) P. falciparum (drug-sensitive & resistant strains)<50 nM[5]
IC₅₀ (Male Gamete Formation) P. falciparum20 - 140 nM[5]
IC₅₀ (Host Cell Cytotoxicity) HepG2 (human liver carcinoma)>100-fold higher than parasite IC₅₀[5]

Key Experimental Protocols

The following protocols are central to characterizing the epigenetic effects of this compound.

Western Blotting for Histone Methylation Analysis

This method is used to quantify changes in specific histone methylation marks following treatment with this compound.

  • Parasite Culture and Treatment: P. falciparum parasites are cultured in vitro and synchronized. Cultures are treated with various concentrations of this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO) for defined time periods (e.g., 6, 12, 24 hours).[4]

  • Histone Extraction: Parasites are harvested and lysed. Histones are typically extracted from the nuclear pellet using an acid extraction protocol (e.g., with 0.4 N H₂SO₄).

  • Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20).

    • The membrane is incubated with a primary antibody specific for the histone mark of interest (e.g., anti-H3K4me3). A primary antibody for a total histone (e.g., anti-Histone H3) is used as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The level of H3K4me3 is normalized to the total Histone H3 loading control to determine the relative reduction.[4]

Parasite Viability and Growth Inhibition Assay (SYBR Green I)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against asexual stage parasites.

  • Assay Setup: Synchronized ring-stage parasites are plated in a 96-well plate at a defined parasitemia and hematocrit.

  • Compound Addition: A serial dilution of this compound is added to the wells. Control wells include untreated parasites and uninfected red blood cells.

  • Incubation: The plate is incubated for 72-96 hours under standard parasite culture conditions to allow for parasite proliferation.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to all wells.

  • Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Fluorescence values are corrected by subtracting the background from uninfected red blood cells. The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing Pathways and Workflows

Molecular Mechanism of this compound Action

The following diagram illustrates the direct inhibitory effect of this compound on histone methylation.

TM2_115_Mechanism cluster_0 Epigenetic Regulation in Plasmodium TM2_115 This compound HKMT Histone Lysine Methyltransferase (HKMT) TM2_115->HKMT Inhibition H3K4me3 H3K4me3 (Active Transcription Mark) HKMT->H3K4me3 Methylation H3K4 Histone H3 (Lysine 4) H3K4->HKMT Gene_Expression Parasite Survival Gene Expression H3K4me3->Gene_Expression Activation Parasite_Death Parasite Death Gene_Expression->Parasite_Death Disruption leads to Experimental_Workflow cluster_workflow This compound Evaluation Workflow cluster_viability Viability Analysis cluster_epigenetic Epigenetic Analysis start P. falciparum Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment viability_assay SYBR Green I Assay (72-96h) treatment->viability_assay harvest Harvest Parasites & Extract Histones treatment->harvest ic50 Calculate IC₅₀ viability_assay->ic50 western_blot Western Blot for H3K4me3 & Total H3 harvest->western_blot quantify Densitometry Analysis western_blot->quantify

References

A Deep Dive into the Structural and Functional Divergence of Diaminoquinazoline-Based Histone Methyltransferase Inhibitors: TM2-115 vs. BIX-01294

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional differences between two closely related diaminoquinazoline-based compounds, TM2-115 and BIX-01294. Both molecules are recognized as inhibitors of histone methyltransferases, particularly G9a and G9a-like protein (GLP), and have demonstrated significant potential as anti-malarial agents. This document will dissect their chemical structures, compare their biological activities through quantitative data, provide detailed experimental protocols for their synthesis and evaluation, and illustrate key concepts with structured diagrams. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, epigenetics, and infectious disease drug discovery.

Introduction

Epigenetic modifications, such as histone methylation, play a crucial role in regulating gene expression and are increasingly recognized as attractive targets for therapeutic intervention in a range of diseases, including cancer and parasitic infections. The histone methyltransferases G9a and GLP are key enzymes responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. BIX-01294 was one of the first potent and selective small molecule inhibitors of G9a and GLP to be identified. Subsequent structure-activity relationship (SAR) studies led to the development of numerous analogs, including this compound, with the aim of improving potency, selectivity, and pharmacokinetic properties. Both BIX-01294 and its derivative this compound have shown remarkable efficacy against the malaria parasite, Plasmodium falciparum, positioning this chemical scaffold as a promising starting point for the development of novel anti-malarial therapeutics. This guide will provide a detailed comparative analysis of these two important research compounds.

Structural Differences

BIX-01294 and this compound share a common 2,4-diaminoquinazoline scaffold, which is crucial for their interaction with the substrate-binding pocket of histone methyltransferases. The core structural framework consists of a quinazoline ring system substituted at the 2 and 4 positions with amino groups. The key structural distinctions between the two molecules lie in the substituents at the 7-position of the quinazoline ring and the nature of the amine at the 2-position.

BIX-01294 features a 1,4-diazepane ring at the 2-position and a methoxy group at the 7-position. The 4-amino position is substituted with a 1-benzylpiperidine moiety.

This compound , an analog of BIX-01294, retains the 1-benzylpiperidine at the 4-position but introduces a key modification at the 2-position, replacing the diazepane ring with a 4-(dimethylamino)phenyl group. Additionally, this compound also possesses a methoxy group at the 7-position.

FeatureBIX-01294This compound
Core Scaffold 2,4-Diaminoquinazoline2,4-Diaminoquinazoline
Substituent at C2 1,4-Diazepane4-(Dimethylamino)phenyl
Substituent at C4 1-Benzylpiperidine1-Benzylpiperidine
Substituent at C7 MethoxyMethoxy

These seemingly subtle modifications can have a profound impact on the molecule's three-dimensional shape, electronic properties, and ultimately, its binding affinity and selectivity for various biological targets.

Comparative Biological Activity

Both BIX-01294 and this compound have been extensively evaluated for their biological effects, particularly their anti-malarial activity and their inhibitory potential against histone methyltransferases.

Anti-malarial Activity

Both compounds exhibit potent, nanomolar activity against the blood stages of Plasmodium falciparum. Their efficacy has been demonstrated against both drug-sensitive and drug-resistant strains.

CompoundP. falciparum 3D7 IC₅₀ (nM)[1]HepG2 (human liver) IC₅₀ (nM)[1]Selectivity Index (HepG2/ P. falciparum)
BIX-01294 ~100>2200>22
This compound ~100>2200>22
Histone Methyltransferase Inhibition

BIX-01294 is a well-characterized inhibitor of G9a and GLP. While specific enzymatic inhibition data for this compound against G9a and GLP is less readily available in the public domain, the structural similarity and potent anti-malarial activity, which is believed to be mediated through inhibition of parasite histone methyltransferases, suggest it likely retains activity against these or related enzymes.

CompoundG9a IC₅₀ (µM)GLP IC₅₀ (µM)
BIX-01294 1.9[2]0.7[2]

Experimental Protocols

Synthesis of BIX-01294 and this compound

The synthesis of diaminoquinazoline derivatives typically involves a multi-step process. A general synthetic scheme is outlined below.

G A 2,4-Dichloro-7-methoxyquinazoline C Intermediate A A->C Nucleophilic Aromatic Substitution (SNAr) B 1-Benzylpiperidin-4-amine B->C E Final Product (BIX-01294 or this compound) C->E SNAr D 1,4-Diazepane (for BIX-01294) or 4-(Dimethylamino)aniline (for this compound) D->E

General Synthetic Workflow.

Synthesis of BIX-01294 (General Procedure): A solution of 2,4-dichloro-7-methoxyquinazoline and 1-benzylpiperidin-4-amine in a suitable solvent (e.g., isopropanol) is stirred, often with the addition of a base (e.g., diisopropylethylamine), to facilitate the initial nucleophilic aromatic substitution at the more reactive C4 position. The resulting intermediate is then reacted with 1,4-diazepane, typically at an elevated temperature, to displace the remaining chlorine atom at the C2 position, yielding BIX-01294 after purification.

Synthesis of this compound (General Procedure): The synthesis of this compound follows a similar pathway. The intermediate formed from the reaction of 2,4-dichloro-7-methoxyquinazoline and 1-benzylpiperidin-4-amine is subsequently reacted with 4-(dimethylamino)aniline to afford this compound.

In Vitro Anti-malarial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of compounds against the asexual blood stages of P. falciparum.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Lysis and Staining cluster_3 Data Acquisition and Analysis A Prepare serial dilutions of This compound and BIX-01294 in a 96-well plate. B Add synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) to each well. A->B C Incubate plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂). B->C D Add lysis buffer containing SYBR Green I dye to each well. C->D E Incubate in the dark at room temperature for 1 hour. D->E F Read fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm). E->F G Calculate IC₅₀ values by plotting fluorescence intensity versus log of compound concentration. F->G G cluster_0 Reaction Setup cluster_1 Incubation and Quenching cluster_2 Detection and Analysis A Pre-incubate G9a or GLP enzyme with varying concentrations of This compound or BIX-01294. B Initiate the reaction by adding a mixture of histone H3 peptide substrate and [³H]-SAM. A->B C Incubate at 30°C for a defined period (e.g., 60 minutes). B->C D Stop the reaction by adding an acidic solution or spotting onto phosphocellulose paper. C->D E Wash the paper to remove unincorporated [³H]-SAM. D->E F Measure the radioactivity of the methylated peptide using a scintillation counter. E->F G Calculate IC₅₀ values from the dose-response curves. F->G G A This compound / BIX-01294 B G9a / GLP Histone Methyltransferases A->B C H3K9 Mono- and Di-methylation (H3K9me1/2) B->C D Transcriptional Repression C->D E Target Gene Expression (e.g., in Malaria Parasite) D->E

References

Early-Stage Research on TM2-115: A Technical Guide to its Antimalarial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research into the antimalarial activity of TM2-115, a promising compound from the diaminoquinazoline series. This document synthesizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the compound's proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The antimalarial potency of this compound has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from early-stage research, providing a comparative look at its efficacy against different Plasmodium falciparum strains and its activity in animal models.

Table 1: In Vitro Activity of this compound Against Asexual Blood Stage P. falciparum
Parasite StrainResistance ProfileIC50 (nM)Selectivity Index (vs. HepG2 cells)Reference
3D7Chloroquine-sensitive~100>100-fold[1]
W2Chloroquine-resistant<50Not Reported[1]
7G8Chloroquine-resistant<50Not Reported[1]
Dd2Mefloquine/Pyrimethamine-resistant<50Not Reported[1]
Artemisinin-refractory isolatesArtemisinin-resistant<50Not Reported[1]
Table 2: Ex Vivo Activity of this compound Against Clinical Isolates
Parasite SpeciesIC50 (nM)Reference
P. falciparum300 - 400[1]
P. vivax300 - 400[1]
Table 3: In Vitro Activity Against Sexual Stage P. falciparum Gametocytes
Gametocyte StageActivityIC50Reference
Mature (Stage V)Inhibition of gamete formationSubmicromolar[1]
OverallGametocyte inhibitionMicromolar[1]
Table 4: In Vivo Efficacy of this compound in Murine Models
Mouse ModelParasite StrainDosing RegimenReduction in ParasitemiaReference
Patent InfectionP. berghei ANKASingle 40 mg/kg dose18-fold reduction the following day[2][3]
Humanized (NOD-scid IL2Rγcnull)P. falciparum75 or 100 mg/kg (oral, 4 days)Dose-dependent reduction[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early-stage evaluation of this compound's antimalarial activity.

In Vitro Asexual Stage Antimalarial Assay (SYBR Green I-based)

This protocol is adapted from standard methods used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

a. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, W2, 7G8, Dd2) are maintained in continuous culture in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment.

b. Assay Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Serially dilute the compound in culture medium in a 96-well plate.

  • Add synchronized ring-stage parasites at 1% parasitemia and 2.5% hematocrit to each well.

  • Incubate the plate for 72 hours under the standard culture conditions.

  • After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Antimalarial Activity in a Murine Model

This protocol describes the evaluation of this compound's efficacy in a mouse model of malaria.

a. Animal Model:

  • NOD-scid IL2Rγcnull mice are engrafted with human erythrocytes to support P. falciparum infection.

  • Alternatively, for P. berghei studies, standard laboratory mice (e.g., Swiss Webster) are used.

b. Infection and Treatment:

  • Mice are infected intravenously with P. berghei ANKA or P. falciparum-infected human erythrocytes.

  • Parasitemia is monitored daily by flow cytometry or Giemsa-stained blood smears.

  • Once a patent infection is established (e.g., 1-2% parasitemia), mice are treated with a single intraperitoneal or oral dose of this compound (e.g., 40 mg/kg).

  • A vehicle control group (e.g., DMSO) is included.

c. Parasitemia Monitoring:

  • Collect a small volume of blood from the tail vein daily.

  • For flow cytometry, stain the blood with a nucleic acid dye (e.g., SYTO-16) and an antibody against murine erythrocytes (e.g., TER119) to distinguish from human erythrocytes in humanized models.

  • Acquire data on a flow cytometer and analyze the percentage of infected erythrocytes.

  • For microscopy, prepare thin blood smears, stain with Giemsa, and count the number of parasitized red blood cells out of at least 1,000 total red blood cells.

Gamete Formation Assay

This assay assesses the effect of this compound on the viability and function of mature gametocytes.

a. Gametocyte Culture:

  • Generate mature stage V gametocytes of P. falciparum in in vitro culture.

b. Assay Procedure:

  • Treat mature gametocytes with varying concentrations of this compound.

  • Induce gamete formation by a temperature drop and a change in pH.

  • Assess the formation of male and female gametes. Male gamete formation (exflagellation) can be observed by microscopy.

  • Quantify the inhibitory effect of the compound on gamete formation to determine IC50 values.

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

TM2_115_Mechanism_of_Action cluster_histone Histone Modification TM2_115 This compound HKMT Histone Lysine Methyltransferase (HKMT) TM2_115->HKMT Inhibition H3K4me3 H3K4 Trimethylation (H3K4me3) HKMT->H3K4me3 Catalyzes H3K4 Histone H3 Lysine 4 (H3K4) Gene_Expression Regulation of Gene Expression H3K4me3->Gene_Expression Promotes Parasite_Growth Parasite Growth Arrest and Death Gene_Expression->Parasite_Growth Essential for Parasite Survival

Caption: Proposed mechanism of action for this compound in P. falciparum.

Antimalarial_Drug_Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start P. falciparum Culture (Asexual & Gametocyte Stages) asexual_assay Asexual Stage Assay (SYBR Green I) start->asexual_assay gametocyte_assay Gametocyte Viability Assay start->gametocyte_assay ic50_asexual Determine Asexual IC50 asexual_assay->ic50_asexual ic50_gametocyte Determine Gametocyte IC50 gametocyte_assay->ic50_gametocyte mouse_model Infection of Murine Model (P. berghei or P. falciparum) ic50_asexual->mouse_model Promising Candidate treatment Administer this compound mouse_model->treatment monitoring Monitor Parasitemia (Flow Cytometry / Microscopy) treatment->monitoring efficacy Assess Efficacy (% Parasitemia Reduction) monitoring->efficacy

Caption: Experimental workflow for evaluating this compound antimalarial activity.

References

The Multi-Stage Antimalarial Activity of TM2-115: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimalarial compound TM2-115, a derivative of the known human G9a histone methyltransferase inhibitor BIX-01294. This compound has demonstrated potent and rapid activity against multiple life cycle stages of the Plasmodium parasite, the causative agent of malaria. This document summarizes the available quantitative data, details key experimental protocols for assessing its efficacy, and visualizes its mechanism of action and experimental workflows.

Executive Summary

This compound emerges as a promising antimalarial lead compound, exhibiting rapid and irreversible killing of Plasmodium falciparum across all intraerythrocytic stages. Its proposed mechanism of action involves the inhibition of parasite histone lysine methyltransferases, leading to a significant reduction in histone H3K4me3 levels, a critical mark for transcriptional activation. This disruption of epigenetic regulation results in a swift cessation of parasite proliferation. Notably, this compound is effective against drug-sensitive and multidrug-resistant parasite strains, including artemisinin-refractory isolates. Furthermore, it shows activity against sexual stage gametocytes and has been noted to potentially influence liver stages, making it a candidate for a multi-stage antimalarial therapy.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against various Plasmodium life cycle stages.

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum Asexual Blood Stages

Parasite StrainAssay TypeIC50 ValueNotesReference
P. falciparum 3D7 (drug-sensitive)3-day assay~100 nMAt least 22-fold more potent than against human and mouse cell lines.[1][2][3]
Drug-sensitive laboratory strains-<50 nM-[4][5]
Multidrug-resistant field isolates-<50 nMIncludes artemisinin-refractory isolates.[4][5]
Ex vivo clinical isolates (P. falciparum)-300-400 nM-[4][5]
Ex vivo clinical isolates (P. vivax)-300-400 nM-[4][5]

Table 2: In Vitro Efficacy of this compound against Plasmodium falciparum Sexual Stages

Life Cycle StageEffectConcentrationReference
Sexual-stage gametocytesInhibitionMicromolar levels[4][5]
Mature gametocyte to gamete formationInhibitionSubmicromolar concentrations[4][5]

Table 3: In Vivo Efficacy of this compound

Plasmodium SpeciesHostDosageEffect on ParasitemiaReference
P. berghei ANKA strainMice40 mg/kg (single dose)18-fold reduction the following day[1][2][3]
P. falciparumHumanized Mice75 or 100 mg/kg (oral, daily for 4 days)Efficacious in reducing parasitemia[4]

Table 4: Effect of this compound on Histone Methylation

Treatment ConditionEffectReference
1 µM this compound for 12 hoursSignificant reduction in histone H3K4me3 levels[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antimalarial activity of this compound.

In Vitro Asexual Stage Drug Susceptibility Assay
  • Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium consists of RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 0.5% Albumax II.

  • Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then serially diluted to the desired concentrations in culture medium.

  • Assay Procedure: Asynchronous or synchronized parasite cultures are seeded in 96-well plates at a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%). The serially diluted compound is added to the wells. The plates are incubated for 72 hours under the standard culture conditions.

  • Data Analysis: Parasite growth inhibition is determined by measuring the fluorescence of a DNA-intercalating dye (e.g., SYBR Green I) or by flow cytometry. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy in a Murine Malaria Model
  • Animal Model: C57BL/6 mice are infected with Plasmodium berghei ANKA strain via intraperitoneal injection of infected red blood cells.

  • Drug Administration: Once patent parasitemia is established, mice are treated with a single intraperitoneal dose of this compound (e.g., 40 mg/kg).

  • Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears. Survival of the mice is also recorded.

  • Humanized Mouse Model: For P. falciparum studies, immunodeficient mice engrafted with human erythrocytes are used. Oral administration of this compound is performed on consecutive days post-infection.

Histone Methylation Analysis
  • Parasite Treatment: Synchronized P. falciparum parasites are treated with this compound (e.g., 1 µM) or DMSO (vehicle control) for a specified duration (e.g., 12 hours).

  • Histone Extraction: Parasite pellets are collected, and histones are extracted using an acid extraction protocol.

  • Western Blotting: The extracted histones are separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is probed with primary antibodies specific for histone modifications (e.g., anti-H3K4me3) and a loading control (e.g., anti-histone H3).

  • Quantification: The signal intensity of the bands is quantified using densitometry, and the levels of H3K4me3 are normalized to the total histone H3 levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

TM2_115_Mechanism_of_Action cluster_drug Drug Intervention cluster_parasite Plasmodium Parasite TM2_115 This compound HMT Histone Lysine Methyltransferase TM2_115->HMT Inhibition H3K4me3 H3K4me3 (Transcriptional Activation Mark) HMT->H3K4me3 Methylation Parasite_Death Parasite Death HMT->Parasite_Death Leads to Histone_H3 Histone H3 Gene_Expression Essential Gene Expression H3K4me3->Gene_Expression Activation Parasite_Growth Parasite Growth and Proliferation Gene_Expression->Parasite_Growth Sustains Antimalarial_Drug_Screening_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies Start Compound Library (including this compound) Asexual_Assay Asexual Stage Susceptibility Assay (P. falciparum) Start->Asexual_Assay Gametocyte_Assay Gametocyte Viability and Maturation Assay Start->Gametocyte_Assay IC50_Determination IC50 Determination Asexual_Assay->IC50_Determination Rodent_Model Rodent Malaria Model (P. berghei) IC50_Determination->Rodent_Model Promising Candidates Histone_Analysis Histone Modification Analysis (Western Blot) IC50_Determination->Histone_Analysis Mechanism Elucidation Humanized_Model Humanized Mouse Model (P. falciparum) Rodent_Model->Humanized_Model Efficacy_Testing Efficacy Testing (Parasitemia Reduction) Humanized_Model->Efficacy_Testing Target_Validation Target Validation Histone_Analysis->Target_Validation

References

In Vitro Potency of TM2-115 Against Drug-Resistant Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of TM2-115, a novel antimalarial compound, against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document summarizes key quantitative data, details experimental methodologies for potency assessment, and visualizes the compound's proposed mechanism of action and experimental workflows.

Quantitative Assessment of In Vitro Potency

This compound has demonstrated significant potency against a range of drug-resistant P. falciparum strains. The compound maintains its efficacy against parasites resistant to conventional antimalarials such as chloroquine, mefloquine, and pyrimethamine.[1] The 50% inhibitory concentration (IC50) values for this compound are consistently in the low nanomolar range, indicating a high degree of activity.

A summary of the in vitro potency of this compound against various drug-resistant P. falciparum strains is presented in Table 1. For comparison, the IC50 values of the parent compound BIX-01294 and the established antimalarial drug chloroquine are also included.

Table 1: In Vitro Potency (IC50) of this compound and Comparators against Drug-Resistant P. falciparum Strains

P. falciparum StrainResistance ProfileThis compound IC50 (nM)BIX-01294 IC50 (nM)Chloroquine IC50 (nM)
3D7 Drug-Sensitive25 ± 533 ± 67.8 ± 1.1
W2 Chloroquine-Resistant, Mefloquine-Resistant23 ± 332 ± 5215 ± 21
7G8 Chloroquine-Resistant22 ± 434 ± 7118 ± 14
Dd2 Chloroquine-Resistant, Pyrimethamine-Resistant24 ± 435 ± 6341 ± 35

Data compiled from published studies.[1] Values are presented as mean ± standard deviation.

Furthermore, studies have shown that BIX-01294 and this compound exhibit potent in vitro activity, with IC50s of less than 50 nM against not only drug-sensitive laboratory strains but also multidrug-resistant field isolates, including those refractory to artemisinin.[1] Against ex vivo clinical isolates of both P. falciparum and Plasmodium vivax, the potency was observed to be in the range of 300 to 400 nM.[1]

Experimental Protocols: In Vitro Potency Assessment

The in vitro potency of this compound against P. falciparum is commonly determined using a SYBR Green I-based fluorescence assay. This method is a reliable and high-throughput technique for assessing parasite viability and growth inhibition.[2][3]

Principle of the SYBR Green I Assay

The SYBR Green I dye exhibits a strong fluorescence enhancement upon binding to double-stranded DNA. In the context of malaria drug susceptibility testing, the assay measures the proliferation of parasites within red blood cells by quantifying the amount of parasite DNA. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of parasite growth.[4]

Detailed Methodology

2.2.1. Materials and Reagents:

  • P. falciparum cultures (synchronized to the ring stage)

  • Human red blood cells (group O+)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound and other test compounds

  • SYBR Green I lysis buffer:

    • Tris (20 mM, pH 7.5)

    • EDTA (5 mM)

    • Saponin (0.008% w/v)

    • Triton X-100 (0.08% v/v)

    • SYBR Green I dye (2X concentration)

  • 96-well black microplates

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

2.2.2. Experimental Procedure:

  • Parasite Culture and Synchronization: P. falciparum strains are maintained in continuous culture in human red blood cells using standard protocols. For the assay, cultures are synchronized to the ring stage, typically with a parasitemia of 0.5-1% and a hematocrit of 2%.

  • Compound Preparation and Plating:

    • Prepare serial dilutions of this compound and control drugs in the complete culture medium.

    • Add the diluted compounds to a 96-well plate. Include wells with no drug (positive control for parasite growth) and wells with uninfected red blood cells (negative control).

  • Incubation:

    • Add the synchronized parasite culture to each well of the 96-well plate.

    • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining:

    • After the incubation period, add an equal volume of SYBR Green I lysis buffer to each well.

    • Seal the plate and incubate in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.

  • Fluorescence Measurement:

    • Read the fluorescence intensity of each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the fluorescence values to the positive control (no drug) wells.

    • Plot the percentage of growth inhibition against the log of the compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations: Mechanism and Workflow

Proposed Mechanism of Action of this compound

This compound is an analog of BIX-01294, a known histone methyltransferase inhibitor.[1] Its antimalarial activity is attributed to the inhibition of P. falciparum histone methyltransferases, leading to a reduction in histone H3 lysine 4 trimethylation (H3K4me3). This epigenetic modification is crucial for the regulation of gene expression throughout the parasite's intraerythrocytic life cycle. Disruption of this process leads to rapid and irreversible parasite death.[5]

TM2-115_Mechanism_of_Action TM2_115 This compound HKMT Histone Lysine Methyltransferase (HKMT) TM2_115->HKMT Inhibits H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) HKMT->H3K4me3 Catalyzes Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis start Synchronized P. falciparum Culture dispense_parasites Dispense Parasite Culture into 96-well Plate start->dispense_parasites plate_prep Prepare Serial Dilutions of this compound plate_prep->dispense_parasites incubation Incubate for 72 hours dispense_parasites->incubation lysis Add SYBR Green I Lysis Buffer incubation->lysis read_plate Read Fluorescence lysis->read_plate analysis Calculate IC50 read_plate->analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Culture and Treatment with TM2-115

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the in vitro use of TM2-115, a histone methyltransferase inhibitor, primarily investigated for its potent antimalarial activity. The information is intended for researchers, scientists, and drug development professionals working on antimalarial drug discovery and the study of epigenetic mechanisms in Plasmodium falciparum.

Introduction

This compound is a diaminoquinazoline compound and an analog of BIX-01294. It functions as a histone methyltransferase inhibitor, demonstrating rapid and irreversible killing of P. falciparum in vitro.[1][2][3] The primary mechanism of action involves the reduction of histone H3 lysine 4 trimethylation (H3K4me3), a critical epigenetic mark for parasite viability.[1][4][5] this compound has shown efficacy against all blood-stage forms of the parasite, including drug-sensitive and multidrug-resistant strains.[2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum
ParameterValueCell/Strain TypeCommentsReference
IC50<50 nMDrug-sensitive laboratory strains[2][3]
IC50<50 nMMultidrug-resistant field isolatesIncluding artemisinin-refractory isolates.[2][3]
IC50300-400 nMEx vivo clinical isolates of P. falciparum[2][3]
IC50300-400 nMEx vivo clinical isolates of P. vivax[2][3]
Effective Concentration1 µMAsynchronous P. falciparum 3D7Resulted in virtually no parasite proliferation after 24 hours of exposure.[1][5]
Gametocyte InhibitionMicromolar levelsSexual-stage gametocytes[2]
Gamete Formation InhibitionSubmicromolar levelsMature gametocytesMale gametes are particularly affected, with IC50s of 20 to 140 nM.[2]

Experimental Protocols

Plasmodium falciparum In Vitro Culture

This protocol describes the standard method for culturing asexual erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum strains (e.g., 3D7, W2, 7G8, Dd2)

  • Human red blood cells (RBCs)

  • RPMI 1640 medium

  • Albumax I or II (0.5%)

  • Gentamicin (optional)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator at 37°C

Procedure:

  • Prepare complete culture medium by supplementing RPMI 1640 with 0.5% Albumax.

  • Wash human RBCs three times with RPMI 1640.

  • Establish the parasite culture at a 2–5% hematocrit in complete culture medium.

  • Maintain parasitemia below 8%.

  • Incubate the culture flasks at 37°C in a sealed chamber with the specialized gas mixture.

  • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • For highly synchronous cultures, use methods such as gelatin flotation followed by sorbitol treatment.[1]

This compound Stock Solution Preparation

Materials:

  • This compound (free base or trihydrochloride salt)

  • Dimethyl sulfoxide (DMSO)

  • Complete culture medium

Procedure:

  • Dissolve this compound in DMSO to prepare a high-concentration stock solution.

  • Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for the experiment. Note that the final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent toxicity.

In Vitro Antimalarial Activity Assay

This protocol details the assessment of this compound's effect on parasite viability and proliferation.

Procedure:

  • Synchronize parasite cultures to the ring stage.

  • Plate the parasitized RBCs at a starting parasitemia of ~0.5% and a hematocrit of 2% in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include a DMSO-treated control.

  • Incubate the plates for 48-72 hours under standard culture conditions.

  • Quantify parasitemia using one of the following methods:

    • Flow Cytometry: Fix infected RBCs and stain with a DNA-intercalating dye (e.g., SYBR Green I, Hoechst). Analyze using a flow cytometer to determine the percentage of infected RBCs.[1]

    • Microscopy: Prepare Giemsa-stained smears and count the number of infected cells per a set number of RBCs.

    • Biochemical Assays: Use assays that measure parasite-specific enzymes like lactate dehydrogenase (pLDH).

Analysis of Histone Methylation

This experiment aims to verify the mechanism of action of this compound by observing changes in histone methylation.

Procedure:

  • Culture asynchronous P. falciparum parasites to a suitable density.

  • Treat the parasites with this compound (e.g., 1 µM) for various time points (e.g., 6, 12, 24 hours).[1] Include a DMSO-treated control.

  • Harvest the parasites and isolate histones.

  • Perform Western blotting using antibodies specific for H3K4me3 and a loading control (e.g., total Histone H3).

  • Analyze the band intensities to determine the relative levels of H3K4me3 in treated versus untreated parasites. A significant reduction in H3K4me3 levels is expected with this compound treatment.[1][5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound In Vitro Testing cluster_culture Parasite Culture cluster_treatment Treatment cluster_analysis Analysis culture 1. P. falciparum Culture (e.g., 3D7 strain) synchronize 2. Synchronization (Optional, for stage-specific assays) culture->synchronize treat_cells 4. Treat Parasites (Varying concentrations & durations) synchronize->treat_cells Inoculate plates prepare_drug 3. Prepare this compound Stock prepare_drug->treat_cells quantify 5a. Quantify Parasitemia (Flow Cytometry/Microscopy) treat_cells->quantify Incubate & Harvest western 5b. Analyze Histone Methylation (Western Blot for H3K4me3) treat_cells->western Incubate & Harvest

Caption: Workflow for in vitro testing of this compound against P. falciparum.

signaling_pathway This compound Mechanism of Action TM2_115 This compound HMT Histone Methyltransferase (e.g., SET domain proteins) TM2_115->HMT Inhibition H3K4me3 Histone H3 (Lysine 4 tri-methylated) HMT->H3K4me3 Methylation H3K4me2 Histone H3 (Lysine 4 di-methylated) H3K4me2->HMT Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death Leads to

Caption: Proposed signaling pathway for this compound in P. falciparum.

References

Application Notes and Protocols for TM2-115 in a Mouse Model of Malaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of TM2-115, a potent histone methyltransferase inhibitor, in a murine model of malaria. The following sections detail the scientific rationale, experimental protocols, and expected outcomes based on preclinical studies.

Introduction and Rationale

Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant parasite strains necessitating the discovery of novel therapeutic agents. Epigenetic regulation is crucial for the complex life cycle of Plasmodium parasites, making the enzymes involved in these processes attractive drug targets.[1][2] this compound is a derivative of the known human G9a histone methyltransferase inhibitor BIX-01294. It has been identified as a potent inhibitor of Plasmodium falciparum histone methyltransferases.[1]

The primary mechanism of action of this compound is the inhibition of histone lysine methyltransferases, leading to a significant reduction in histone H3 lysine 4 trimethylation (H3K4me3) levels in the parasite.[1] This epigenetic mark is associated with active gene transcription, and its disruption leads to rapid and irreversible parasite death across all intraerythrocytic stages.[1][3] Targeting histone methylation presents a promising strategy for antimalarial drug development due to its potential to circumvent existing resistance mechanisms and its activity against multiple life cycle stages of the parasite.[4][5][6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and its analog BIX-01294 against Plasmodium parasites.

Table 1: In Vitro Efficacy of this compound and BIX-01294 against P. falciparum

CompoundP. falciparum StrainIC50 (nM)Cell Line (for comparison)Apparent IC50 (nM)Reference
This compound3D7~100Human (HEK293T, HepG2), Mouse (NIH 3T3)>2200[1]
BIX-012943D7~100Human (HEK293T, HepG2), Mouse (NIH 3T3)>2200[1]

Table 2: In Vivo Efficacy of this compound in a P. berghei ANKA Mouse Model

TreatmentDose (mg/kg)Route of AdministrationParasitemia Reduction (vs. control)SurvivalReference
This compound40Intraperitoneal (single dose)18-fold on day 1 post-treatment>3 weeks[1][3]
Vehicle Control-Intraperitoneal--[1][3]

Signaling Pathway

The proposed signaling pathway for this compound's antimalarial activity is centered on the disruption of epigenetic regulation essential for parasite survival.

TM2_115_Mechanism TM2_115 This compound HKMT Plasmodium Histone Lysine Methyltransferase (HKMT) TM2_115->HKMT Inhibition H3K4me3 H3K4 Trimethylation (H3K4me3) HKMT->H3K4me3 Methylation H3K4 Histone H3 Lysine 4 (H3K4) Gene_Expression Active Gene Expression (Essential for parasite survival) H3K4me3->Gene_Expression Activation Parasite_Death Parasite Death Gene_Expression->Parasite_Death Disruption leads to InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Infection_Prep Prepare P. berghei ANKA infected RBCs Infection Infect Mice with 1x10^6 parasitized RBCs (i.p.) Infection_Prep->Infection Animal_Acclimation Acclimate Mice (e.g., C57BL/6, 5-7 days) Parasitemia_Confirm Confirm Patent Parasitemia (Day 3 post-infection) Infection->Parasitemia_Confirm Treatment Administer this compound (40 mg/kg, i.p.) or Vehicle Control Parasitemia_Confirm->Treatment Monitoring Daily Monitoring: - Parasitemia (Giemsa stain) - Clinical Signs - Survival Treatment->Monitoring Data_Collection Collect and Analyze Data: - Parasitemia curves - Survival curves Monitoring->Data_Collection

References

Application Notes and Protocols for In Vivo Studies with TM2-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM2-115 is a diaminoquinazoline analogue of BIX-01294 and a potent inhibitor of histone methyltransferases.[1][2] It has demonstrated rapid and irreversible parasite-killing activity in vitro against various strains of Plasmodium falciparum, including multidrug-resistant field isolates.[1][2][3] In vivo studies have shown its potential as an antimalarial agent. These application notes provide detailed information on the dosage, administration, and relevant protocols for conducting in vivo studies with this compound, primarily focusing on its application in malaria research.

Mechanism of Action

This compound functions as a histone methyltransferase inhibitor. Specifically, it has been shown to reduce the levels of histone H3 trimethylated at lysine 4 (H3K4me3) in P. falciparum.[3][4] This reduction in a key epigenetic mark leads to rapid and irreversible parasite death.[3][5] The rapid killing profile of this compound is a desirable characteristic for an antimalarial compound.[3]

Below is a diagram illustrating the proposed signaling pathway for this compound's mechanism of action.

TM2_115_Mechanism TM2_115 This compound HKMT Histone Lysine Methyltransferase (HKMT) TM2_115->HKMT Inhibition H3K4me3 H3K4me3 HKMT->H3K4me3 Methylation H3K4me2 H3K4me2 H3K4me2->HKMT Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Parasite_Death Parasite Death Gene_Expression->Parasite_Death

Caption: Proposed mechanism of action of this compound.

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory concentrations of this compound against Plasmodium species.

Parasite Species & StrainAssay TypeIC50 (nM)Reference
P. falciparum (drug-sensitive lab strains)---<50[1][2]
P. falciparum (multidrug-resistant field isolates)---<50[1][2]
P. falciparum (artemisinin-refractory isolates)---<50[1][2]
P. falciparum (ex vivo clinical isolates)---300-400[1][2]
P. vivax (ex vivo clinical isolates)---300-400[1][2]
P. falciparum (male gametes)Dual gamete formation assay20-140[2]

In Vivo Efficacy of this compound in a Malaria Mouse Model

In vivo studies have been conducted using a Plasmodium berghei infection model in mice.

Animal ModelTreatment RegimenFormulationEfficacySurvivalReference
P. berghei-infected miceSingle doseFree base or salt95% reduction in parasitemia (free base) and 87% reduction (salt) vs. untreated controls on day 4 post-infection.6 to 10 days post-infection[2]

Experimental Protocols

In Vivo Efficacy Assessment in a P. berghei Mouse Model

This protocol is based on the "Peters test" or a 4-day suppressive test.

Objective: To evaluate the in vivo efficacy of this compound against Plasmodium berghei in mice.

Materials:

  • This compound (free base or salt formulation)

  • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[6]

  • Plasmodium berghei infected erythrocytes

  • 6-8 week old female BALB/c mice

  • Syringes and needles for oral gavage

Experimental Workflow:

In_Vivo_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment Monitoring Infection Day 0: Infect mice with 1x10^7 P. berghei-infected erythrocytes (intraperitoneal) Treatment_Start Day 0 (2 hours post-infection): Administer this compound orally Infection->Treatment_Start Treatment_Continue Days 1, 2, 3: Continue daily oral administration of this compound Treatment_Start->Treatment_Continue Parasitemia_Check Day 4: Assess parasitemia via Giemsa-stained blood smears Treatment_Continue->Parasitemia_Check Survival_Monitoring Daily: Monitor mouse survival Parasitemia_Check->Survival_Monitoring

Caption: Workflow for in vivo efficacy testing of this compound.

Procedure:

  • Animal Handling and Infection:

    • Acclimatize female BALB/c mice (6-8 weeks old) for at least one week before the experiment.

    • On day 0, infect mice intraperitoneally with 1x10^7 P. berghei-infected erythrocytes.

  • Drug Formulation and Administration:

    • Prepare the this compound formulation. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] Ensure the final concentration allows for the desired dosage in a reasonable administration volume (e.g., 100-200 µL).

    • Two hours post-infection, administer the first dose of this compound or vehicle control to the respective groups of mice via oral gavage.

    • Continue daily oral administration for a total of four days (Day 0 to Day 3).

  • Monitoring and Endpoint Analysis:

    • On day 4 post-infection, collect a small amount of blood from the tail vein of each mouse.

    • Prepare thin blood smears and stain with Giemsa.

    • Determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under a microscope.

    • Continue to monitor the mice daily for survival.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in mice.

Procedure:

  • Following the first administration of this compound in the efficacy experiment, collect serial blood samples (approximately 25 µL) via tail puncture at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 23 hours).[2]

  • Immediately lyse the blood samples by mixing with an equal volume of water containing 0.1% saponin.[2]

  • Freeze the samples on dry ice and store them at -80°C until analysis.[2]

  • Analyze the concentration of this compound in the blood samples using a validated analytical method, such as LC-MS/MS.

Important Considerations

  • Solubility: this compound has a reported solubility of 45 mg/mL in DMSO.[6] When preparing formulations for in vivo use, ensure the compound remains in solution or is a homogenous suspension.

  • Toxicity: While this compound has shown efficacy, it is crucial to monitor for any signs of toxicity in the treated animals, such as weight loss, changes in behavior, or ruffled fur.

  • Dose-Response: The provided data is for a single dose level. It is recommended to perform dose-response studies to determine the optimal therapeutic dose.

  • Animal Models: The protocols described here are for a rodent malaria model. Adaptation to other animal models or disease states may be necessary.

This document is intended to serve as a guide. Researchers should optimize these protocols for their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols: Measuring H3K4me3 Levels Following TM2-115 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the levels of histone H3 lysine 4 trimethylation (H3K4me3) following treatment with the histone methyltransferase inhibitor, TM2-115. The protocols are intended for researchers in drug development and related fields investigating the epigenetic effects of small molecule inhibitors.

Introduction

This compound, a derivative of the histone methyltransferase inhibitor BIX-01294, has been identified as a potent compound that reduces H3K4me3 levels.[1][2][3] This modification is a key epigenetic mark associated with active gene promoters. The ability to accurately measure changes in H3K4me3 levels is crucial for understanding the mechanism of action of this compound and its potential as a therapeutic agent. This document outlines key experimental techniques, presents available data on the effects of this compound, and provides detailed protocols for Western Blotting, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), and Cleavage Under Targets and Release Using Nuclease (CUT&RUN).

Data Presentation

Treatment of Plasmodium falciparum parasites with this compound has been shown to cause a significant, concentration-dependent, and time-dependent reduction in H3K4me3 levels.[1][3] The following table summarizes the observed effects based on densitometry analysis from Western blots.

TreatmentConcentration (µM)Exposure Time (hours)Observed Effect on H3K4me3 LevelsReference
This compound 112Significant reduction, similar to BIX-01294 treated parasites[1]
BIX-01294 Various6Noticeable decrease[1]
BIX-01294 Various12More evident decrease[1]
TM2-119 (inactive analog) 112No reduction observed[1]
DMSO (vehicle control) --No reduction observed[1]

Mandatory Visualizations

Signaling Pathway Diagram

The primary mechanism of action for this compound is the inhibition of histone methyltransferases (HMTs) that are responsible for the trimethylation of Histone H3 at lysine 4. This direct inhibition leads to a global reduction in H3K4me3 levels, subsequently affecting gene expression.

G cluster_0 Cellular Environment TM2_115 This compound HMT Histone Methyltransferase (e.g., SET1 complex) TM2_115->HMT Inhibits Histone_H3 Histone H3 HMT->Histone_H3 Methylates H3K4me3 H3K4me3 Histone_H3->H3K4me3 Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates

Caption: Mechanism of this compound action on H3K4me3 levels.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing changes in H3K4me3 levels after treating cells with this compound.

G cluster_0 Experimental Procedure Cell_Culture 1. Cell Culture (e.g., P. falciparum) Treatment 2. This compound Treatment (and controls) Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Histone_Extraction 4a. Histone Extraction Harvesting->Histone_Extraction Chromatin_Prep 4b. Chromatin Preparation Harvesting->Chromatin_Prep Western_Blot 5a. Western Blot Histone_Extraction->Western_Blot ChIP_CUTRUN 5b. ChIP-seq or CUT&RUN Chromatin_Prep->ChIP_CUTRUN Data_Analysis 6. Data Analysis Western_Blot->Data_Analysis ChIP_CUTRUN->Data_Analysis

Caption: Workflow for H3K4me3 analysis after this compound treatment.

Experimental Protocols

Western Blotting for Global H3K4me3 Level Assessment

Western blotting is a straightforward method to assess global changes in H3K4me3 levels.

Materials:

  • Cells treated with this compound and appropriate controls (e.g., vehicle-treated, untreated).

  • Lysis buffer (RIPA or similar).

  • Protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels (15% or 4-20% gradient).

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Histone Extraction:

    • Harvest cells and wash with PBS.

    • Lyse cells in lysis buffer containing inhibitors on ice.

    • Sonicate or use nuclease treatment to shear DNA and reduce viscosity.

    • Alternatively, perform acid extraction for histone enrichment.[4]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE:

    • Load equal amounts of protein (10-20 µg) per lane on an SDS-PAGE gel.[5]

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]

    • Confirm transfer efficiency using Ponceau S staining.[5]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[5][6]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • For the loading control, a separate membrane can be incubated with anti-total Histone H3 antibody.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[5]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[5]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K4me3 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP-seq) for Genome-wide H3K4me3 Profiling

ChIP-seq allows for the genome-wide mapping of H3K4me3 and can reveal specific gene promoters affected by this compound treatment.

Materials:

  • This compound treated and control cells.

  • Formaldehyde (for cross-linking).

  • Glycine (to quench cross-linking).

  • ChIP lysis buffer.

  • Sonicator or micrococcal nuclease (MNase).

  • Anti-H3K4me3 antibody and control IgG.

  • Protein A/G magnetic beads.

  • ChIP wash buffers (low salt, high salt, LiCl).

  • Elution buffer.

  • Proteinase K and RNase A.

  • DNA purification kit.

  • Reagents for library preparation and next-generation sequencing.

Protocol:

  • Cross-linking:

    • Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the reaction with glycine.

  • Cell Lysis: Lyse the cells to release the nuclei.

  • Chromatin Fragmentation:

    • Resuspend the nuclear pellet in a suitable buffer.

    • Fragment the chromatin to an average size of 200-500 bp using sonication or MNase digestion.[7]

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin overnight at 4°C with the anti-H3K4me3 antibody or control IgG.[7]

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification:

    • Treat with RNase A and Proteinase K to remove RNA and protein.[8]

    • Purify the DNA using a spin column or phenol-chloroform extraction.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions enriched for H3K4me3.

    • Compare the H3K4me3 profiles between this compound treated and control samples.

CUT&RUN for Low-Input H3K4me3 Profiling

CUT&RUN is an alternative to ChIP-seq that requires fewer cells and generally yields data with a higher signal-to-noise ratio.[9][10]

Materials:

  • This compound treated and control cells/nuclei.

  • Concanavalin A beads.

  • Binding buffer.

  • Antibody buffer.

  • Anti-H3K4me3 antibody and control IgG.

  • pA-MNase fusion protein.

  • Calcium chloride.

  • Stop buffer (containing EGTA and EDTA).

  • DNA purification kit.

Protocol:

  • Cell Permeabilization and Binding to Beads:

    • Permeabilize fresh or lightly fixed cells.[9]

    • Bind the cells or isolated nuclei to activated Concanavalin A beads.

  • Antibody Incubation:

    • Incubate the cell-bead complexes with the anti-H3K4me3 antibody overnight at 4°C.[9]

  • pA-MNase Binding:

    • Wash the beads and incubate with pA-MNase, which will bind to the antibody.

  • Targeted Cleavage:

    • Wash away unbound pA-MNase.

    • Cool the samples to 0°C and activate the MNase with calcium chloride to cleave the DNA surrounding the antibody-bound histones.

  • Fragment Release:

    • Stop the reaction with a chelating agent (EGTA/EDTA).

    • Incubate at a higher temperature (e.g., 37°C) to release the cleaved antibody-chromatin complexes into the supernatant.

  • DNA Purification: Purify the DNA from the supernatant.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA.

    • Perform next-generation sequencing.

  • Data Analysis: Analyze the data similarly to ChIP-seq, aligning reads and identifying regions of enrichment.

References

TM2-115: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of TM2-115, a potent inhibitor of malaria parasite histone methyltransferases, in preclinical research settings.[1][2] This document outlines the compound's solubility, preparation for both in vitro and in vivo experiments, and its mechanism of action.

Compound Overview

This compound is a diaminoquinazoline derivative that demonstrates rapid and irreversible killing of Plasmodium falciparum parasites, including drug-sensitive and multidrug-resistant strains.[3][4][5] Its primary mechanism of action is the inhibition of histone methyltransferases, leading to a reduction in histone H3K4me3 levels and subsequent parasite death.[4][6][7] This novel mechanism makes this compound a valuable tool for antimalarial drug discovery and for studying the role of histone methylation in parasite biology.

Solubility of this compound

Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in commonly used laboratory solvents is summarized in the table below. It is important to note that sonication and the use of freshly opened, anhydrous solvents can significantly aid in dissolution.[1][2]

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100203.82Ultrasonic treatment may be required. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1]
DMSO4591.72Sonication is recommended.[2]

Storage of Stock Solutions: Once prepared, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound for In Vitro Experiments

For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the culture medium.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Refer to the stock solution preparation table below for guidance.

  • Vortex the tube vigorously to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the solution for short intervals until it becomes clear.

  • For cell experiments, it is advisable to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in the cell culture.

  • Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.

Stock Solution Preparation Table:

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM2.0382 mL10.1908 mL20.3815 mL
5 mM0.4076 mL2.0382 mL4.0763 mL
10 mM0.2038 mL1.0191 mL2.0382 mL
Preparation of this compound for In Vivo Experiments

The formulation of this compound for animal studies depends on the route of administration and the experimental design. Below are two reported formulations for oral gavage and intraperitoneal injection.

Formulation 1 (Oral Gavage):

This formulation involves a mixture of Tween 80 and ethanol, which is then diluted in distilled water.[3]

Materials:

  • This compound powder

  • Tween 80

  • Ethanol

  • Distilled water

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Dissolve this compound in a solution of 70% Tween 80 and 30% ethanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Immediately before administration, dilute this stock solution 1:10 in distilled water.

  • Administer to the animal via oral gavage at the desired dosage.

Formulation 2 (General In Vivo Use):

This protocol provides a clear solution suitable for various administration routes, achieving a concentration of at least 2.5 mg/mL.[1]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • The final concentration of this formulation will be 2.5 mg/mL. Adjust volumes proportionally to prepare larger quantities.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by inhibiting histone methyltransferases within the parasite.[1][4] This inhibition leads to a significant reduction in the trimethylation of histone H3 at lysine 4 (H3K4me3), a critical epigenetic mark for gene expression regulation in Plasmodium falciparum.[4][6] The disruption of this epigenetic regulation ultimately results in rapid and irreversible parasite death.[4]

TM2_115_Mechanism TM2_115 This compound HMT Parasite Histone Methyltransferases TM2_115->HMT H3K4me3 Histone H3K4 Trimethylation (H3K4me3) HMT->H3K4me3 Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Parasite_Death Parasite Death Gene_Expression->Parasite_Death

Caption: Mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for preparing this compound for experimental use, from initial dissolution to final application in in vitro or in vivo models.

Experimental_Workflow cluster_prep Compound Preparation cluster_application Experimental Application Start This compound Powder Dissolve Dissolve in appropriate solvent (e.g., DMSO) Start->Dissolve Stock_Solution Prepare Concentrated Stock Solution Dissolve->Stock_Solution Store Aliquot and Store (-20°C or -80°C) Stock_Solution->Store Dilute_In_Vitro Dilute in Culture Medium Stock_Solution->Dilute_In_Vitro Formulate_In_Vivo Prepare In Vivo Formulation Stock_Solution->Formulate_In_Vivo In_Vitro_Assay In Vitro Experiment (e.g., cell-based assay) Dilute_In_Vitro->In_Vitro_Assay In_Vivo_Study In Vivo Experiment (e.g., animal model) Formulate_In_Vivo->In_Vivo_Study

Caption: General experimental workflow for this compound.

References

Application Notes: TM2-115 in High-Throughput Screening for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TM2-115 is a potent inhibitor of histone methyltransferases (HMTs), enzymes that play a crucial role in the epigenetic regulation of gene expression in the malaria parasite, Plasmodium falciparum. As a derivative of the known human G9a HMT inhibitor BIX-01294, this compound has demonstrated significant and rapid parasiticidal activity against all intraerythrocytic stages of P. falciparum.[1][2] Its mechanism of action involves the reduction of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription in the parasite.[1][2] This leads to irreversible growth arrest and parasite death.[1] The potent and specific activity of this compound makes it an invaluable tool for high-throughput screening (HTS) campaigns aimed at discovering novel antimalarial agents targeting the parasite's epigenome. These application notes provide detailed protocols and data for the use of this compound as a reference compound in HTS assays.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound against Plasmodium falciparum and various cell lines. This data is critical for establishing appropriate concentrations for HTS assays and for evaluating the therapeutic potential of new compounds.

Table 1: In Vitro Potency of this compound Against P. falciparum and Mammalian Cell Lines

Organism/Cell LineAssay TypeIC50 (µM)Reference
P. falciparum 3D7Growth Inhibition~0.1[1]
P. falciparum (drug-sensitive strains)Growth Inhibition<0.05[1]
P. falciparum (multidrug-resistant isolates)Growth Inhibition<0.05[1]
P. falciparum (clinical isolates)Growth Inhibition0.3 - 0.4[1]
P. vivax (clinical isolates)Growth Inhibition0.3 - 0.4[1]
Human Foreskin Fibroblast (HFF)Cytotoxicity5.7[2]
Human Hepatoma (HepG2)Cytotoxicity>10
Mouse Myoblast (C2C12)Cytotoxicity>10[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelParasite StrainDosingEffectReference
MouseP. berghei ANKASingle dose (40 mg/kg)18-fold reduction in parasitemia[1]
MouseP. bergheiNot specifiedDecreased parasite levels, but did not result in a cure[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for a high-throughput screening assay using this compound as a control.

G cluster_nucleus Parasite Nucleus SAM SAM (Methyl Donor) HMT Plasmodium Histone Methyltransferase (HMT) SAM->HMT provides methyl group Histone Histone H3 Tail HMT->Histone methylates H3K4me3 H3K4me3 Histone->H3K4me3 results in Gene Target Gene Transcription H3K4me3->Gene activates Viability Parasite Proliferation & Viability Gene->Viability supports TM2_115 This compound TM2_115->HMT inhibits

Caption: Mechanism of action of this compound in Plasmodium falciparum.

HTS_Workflow cluster_workflow HTS Workflow for HMT Inhibitors start Start: Compound Library plate Dispense Compounds into 384-well Assay Plates start->plate controls Add Controls: - this compound (Positive) - DMSO (Negative) plate->controls reagents Add HMT Enzyme, Peptide Substrate & SAM controls->reagents incubate Incubate at RT reagents->incubate detect Add Detection Reagents (e.g., AlphaLISA beads) incubate->detect read Read Plate (Measure Signal) detect->read analyze Data Analysis: - Calculate Z' factor - Identify Hits read->analyze end End: Confirmed Hits analyze->end

Caption: High-throughput screening workflow using this compound as a positive control.

Experimental Protocols

This section provides a detailed protocol for a biochemical high-throughput screening assay to identify inhibitors of P. falciparum histone methyltransferases. This compound should be used as a positive control to validate assay performance. This protocol is based on established methods for HMT inhibitor screening, such as the AlphaScreen™ technology.

Protocol: HTS for P. falciparum HMT Inhibitors using an AlphaScreen™ Assay

1. Objective: To identify small molecule inhibitors of a specific P. falciparum histone methyltransferase (e.g., a homolog of G9a or SET domain proteins) from a compound library in a high-throughput format.

2. Materials and Reagents:

  • Enzyme: Recombinant P. falciparum histone methyltransferase.

  • Substrate: Biotinylated histone H3 peptide (e.g., corresponding to the first 21 amino acids, ARTKQTARKSTGGKAPRKQLA-biotin).

  • Methyl Donor: S-adenosyl-L-methionine (SAM).

  • Positive Control: this compound.

  • Negative Control: DMSO.

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM DTT, 0.01% Tween-20.

  • Detection Reagents:

    • Streptavidin-coated Donor beads (PerkinElmer).

    • Anti-methyl-lysine antibody (specific for the methylation mark of interest, e.g., H3K4me3).

    • Protein A-conjugated Acceptor beads (PerkinElmer).

  • Assay Plates: 384-well, low-volume, white microplates.

  • Compound Library: Test compounds dissolved in DMSO.

3. Assay Procedure:

a. Compound Plating:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well assay plate.

  • For control wells, add 50 nL of DMSO (negative control) or a titration of this compound (positive control, e.g., from 10 µM down to 1 nM final concentration).

b. Reagent Preparation:

  • Prepare a master mix of the HMT enzyme in assay buffer to a final concentration that yields a robust signal (to be optimized, e.g., 10 nM).

  • Prepare a substrate/cofactor mix containing the biotinylated H3 peptide and SAM in assay buffer. The final concentrations should be at or near the Km for each, to be determined empirically (e.g., 500 nM peptide and 20 µM SAM).

c. Enzyme Reaction:

  • Dispense 2.5 µL of the HMT enzyme solution into each well of the compound-containing plate.

  • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

  • Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the methylation reaction by adding 2.5 µL of the substrate/cofactor mix to each well.

  • Incubate the reaction for 1-2 hours at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

d. Detection:

  • Prepare a detection mix containing the anti-methyl-lysine antibody in assay buffer and incubate for 30 minutes at room temperature.

  • Add the Protein A-conjugated Acceptor beads to the antibody solution and incubate for another 30 minutes in the dark.

  • Prepare a separate solution of Streptavidin-coated Donor beads in assay buffer.

  • Stop the enzymatic reaction by adding 5 µL of the Acceptor bead/antibody mix to each well.

  • Add 5 µL of the Donor bead solution to each well.

  • Seal the plates and incubate for 1 hour at room temperature in the dark to allow for bead proximity signal to develop.

e. Data Acquisition and Analysis:

  • Read the plates on an AlphaScreen-capable plate reader (e.g., EnVision® Multilabel Reader).

  • Calculate the percentage of inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

  • Determine the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.

  • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

  • Perform dose-response experiments for the identified hits to determine their IC50 values.

4. Expected Results: The assay is expected to show a high signal in the DMSO wells (high HMT activity) and a low signal in the wells with saturating concentrations of this compound (inhibited HMT activity). Test compounds that are potential HMT inhibitors will also show a reduced signal. The dose-response curve for this compound should yield an IC50 value consistent with its known potency, thereby validating the assay's performance and enabling the accurate characterization of new inhibitory compounds.

References

Application Notes and Protocols: Flow Cytometry Analysis of Parasites Treated with TM2-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM2-115 is a potent inhibitor of histone methyltransferases, enzymes that play a crucial role in the epigenetic regulation of gene expression in various organisms, including parasites such as Plasmodium falciparum, the causative agent of malaria.[1] By targeting these enzymes, this compound disrupts the normal life cycle of the parasite, leading to growth arrest and cell death. This document provides detailed application notes and protocols for the analysis of this compound-treated parasites using flow cytometry, a powerful technique for the high-throughput, quantitative analysis of single cells.

The protocols outlined below are designed to assess key cellular parameters affected by this compound treatment, including parasite viability, cell cycle progression, and the induction of apoptosis. These methods are essential for characterizing the antiparasitic activity of this compound and understanding its mechanism of action.

Mechanism of Action of this compound

This compound, a derivative of the known G9a histone methyltransferase inhibitor BIX-01294, primarily targets histone methylation. Specifically, it has been shown to reduce the levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark generally associated with active gene transcription.[1] This disruption of the epigenetic landscape leads to aberrant gene expression, ultimately resulting in irreversible growth arrest and death of the parasite across all its intraerythrocytic stages.

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  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];

TM2_115 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HMT [label="Histone Methyltransferase\n(e.g., G9a-like)", fillcolor="#FBBC05", fontcolor="#202124"]; H3K4 [label="Histone H3 (Lysine 4)", fillcolor="#F1F3F4", fontcolor="#202124"]; H3K4me3 [label="H3K4me3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Normal Gene\nExpression", fillcolor="#F1F3F4", fontcolor="#202124"]; Parasite_Growth [label="Parasite Growth\n& Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Disrupted_GE [label="Disrupted Gene\nExpression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

TM2_115 -> HMT [label="Inhibits", fontcolor="#202124"]; HMT -> H3K4me3 [label="Catalyzes", fontcolor="#202124"]; H3K4 -> HMT [style=invis]; H3K4me3 -> Gene_Expression [label="Promotes", fontcolor="#202124"]; Gene_Expression -> Parasite_Growth [label="Supports", fontcolor="#202124"]; HMT -> Disrupted_GE [style=invis]; TM2_115 -> Disrupted_GE [label="Leads to", style=dashed, fontcolor="#202124"]; Disrupted_GE -> Cell_Death [label="Induces", fontcolor="#202124"]; }

Caption: Workflow for the parasite viability assay.

Protocol 2: Cell Cycle Analysis

This protocol uses propidium iodide (PI) to stain the DNA of permeabilized parasites, allowing for the determination of the cell cycle phase based on DNA content.

Materials:

  • Parasite culture

  • This compound stock solution

  • PBS

  • Fixation solution (e.g., 0.025% glutaraldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Treat synchronized parasite cultures with this compound as described in Protocol 1.

  • Harvest the cells by centrifugation.

  • Wash the cells once with PBS.

  • Fix the cells by resuspending in fixation solution and incubating for 30 minutes at 4°C.

  • Wash the cells twice with PBS.

  • Permeabilize the cells by resuspending in permeabilization solution and incubating for 10 minutes at room temperature.

  • Wash the cells once with PBS.

  • Treat the cells with RNase A solution for 30 minutes at 37°C to degrade RNA.

  • Add PI staining solution and incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer using a blue laser (488 nm) for excitation and detecting emission at ~617 nm.

  • Generate a histogram of PI fluorescence intensity to visualize the distribution of cells in G1 (1N DNA content), S (intermediate DNA content), and G2/M (2N DNA content) phases of the cell cycle.

```dot digraph "Cell_Cycle_Analysis_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2];

Start [label="Start: Treated\nParasite Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Fix_Perm [label="Fixation &\nPermeabilization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNase [label="RNase A Treatment", fillcolor="#FBBC05", fontcolor="#202124"]; PI_Stain [label="Propidium Iodide\nStaining", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histogram [label="Generate DNA\nContent Histogram", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify Cell\nCycle Phases", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Fix_Perm; Fix_Perm -> RNase; RNase -> PI_Stain; PI_Stain -> Analyze; Analyze -> Histogram; Histogram -> Quantify; }

Caption: Workflow for the parasite apoptosis assay.

Conclusion

The application notes and protocols provided herein offer a comprehensive framework for the flow cytometric analysis of parasites treated with the histone methyltransferase inhibitor this compound. By employing these methods, researchers can obtain robust, quantitative data on the effects of this compound on parasite viability, cell cycle progression, and apoptosis. This information is critical for advancing our understanding of the antiparasitic mechanism of this compound and for the development of novel therapeutic strategies against parasitic diseases.

References

Application Note and Protocol: Detection of TM2-115-Induced Histone H3K4 Trimethylation Changes via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression, playing a pivotal role in various cellular processes.[1][2] The methylation of histone H3 at lysine 4 (H3K4) is a key epigenetic mark often associated with active gene transcription. Dysregulation of histone methylation has been implicated in numerous diseases, making the enzymes responsible for these modifications, histone methyltransferases (HMTs), attractive therapeutic targets. TM2-115, a derivative of the G9a HMT inhibitor BIX-01294, has been identified as an inhibitor of histone methylation in Plasmodium falciparum, where it was shown to reduce levels of H3K4 trimethylation (H3K4me3).[3] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of this compound on histone H3K4me3 levels in a cellular context.

Western blotting is a widely used technique to separate proteins by size and detect specific proteins and their PTMs using antibodies. Due to the small size of histones, specific optimizations to the standard Western blot protocol are required for successful detection, including the use of higher percentage polyacrylamide gels and membranes with a smaller pore size.[4][5]

Data Presentation

The following table represents hypothetical quantitative data obtained from a Western blot experiment investigating the effect of this compound on H3K4me3 levels. The band intensities were quantified using densitometry and normalized to a loading control (Total Histone H3).

Treatment GroupConcentration (µM)H3K4me3 Band Intensity (Arbitrary Units)Total H3 Band Intensity (Arbitrary Units)Normalized H3K4me3 Level (H3K4me3 / Total H3)Fold Change vs. Vehicle
Vehicle (DMSO)01.251.300.961.00
This compound0.11.051.280.820.85
This compound10.651.320.490.51
This compound100.281.290.220.23
Positive Control (BIX-01294)10.581.310.440.46

Experimental Protocols

This protocol outlines the steps for treating cells with this compound, extracting histones, and performing a Western blot to detect changes in H3K4me3 levels.

1. Cell Culture and Treatment

  • Culture cells of interest (e.g., HEK293, HeLa) to approximately 80% confluency in appropriate growth medium.

  • Prepare stock solutions of this compound and a positive control (e.g., BIX-01294) in DMSO.

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 12-24 hours).

2. Histone Extraction (Acid Extraction Method)

This method is effective for isolating histone proteins from other cellular components.[6][7]

  • Harvest cells by scraping and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail).

  • Lyse the cells by incubating on a rotator for 10 minutes at 4°C.[6]

  • Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.[6] Discard the supernatant.

  • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight on a rotator at 4°C to extract histones.[6]

  • Centrifuge at 6,500 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the histones to a new tube.

  • Determine the protein concentration using a Bradford assay.

  • Neutralize the acid by adding 1/10 volume of 2 M NaOH.

  • Store the extracted histones at -80°C.

3. SDS-PAGE and Western Blotting

  • Prepare histone samples by diluting them in 1X LDS sample buffer supplemented with 100 mM DTT. Heat the samples at 95°C for 5 minutes.

  • Load 10-15 µg of histone extract per lane on a 15% Bis-Tris polyacrylamide gel to ensure good resolution of the small histone proteins.[5] Include a pre-stained protein ladder.

  • Run the gel in MES SDS running buffer at 200V for approximately 35-45 minutes.

  • Transfer the separated proteins to a 0.2 µm pore size nitrocellulose membrane.[4][5] This is crucial for the optimal retention of small histone proteins. Transfer for 70 minutes at 30V using a wet transfer system.

  • Verify the transfer efficiency by staining the membrane with Ponceau S.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[5] BSA is recommended over milk for blocking as milk can sometimes interfere with the detection of certain phospho-epitopes.

  • Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Primary Antibody for target: Rabbit anti-H3K4me3 (use manufacturer's recommended dilution).

    • Primary Antibody for loading control: Mouse anti-Histone H3 (use manufacturer's recommended dilution).

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies (e.g., Goat anti-Rabbit IgG HRP and Goat anti-Mouse IgG HRP) diluted in 1% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to the Total Histone H3 signal.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_histone_extraction Histone Extraction cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_culture 1. Seed and culture cells treatment 2. Treat with this compound and controls cell_culture->treatment harvest 3. Harvest and lyse cells treatment->harvest acid_extraction 4. Acid extract histones from nuclei harvest->acid_extraction quantification 5. Quantify protein concentration acid_extraction->quantification sds_page 6. Run SDS-PAGE quantification->sds_page transfer 7. Transfer to nitrocellulose membrane sds_page->transfer blocking 8. Block membrane transfer->blocking primary_ab 9. Incubate with primary antibodies (anti-H3K4me3, anti-H3) blocking->primary_ab secondary_ab 10. Incubate with secondary antibodies primary_ab->secondary_ab detection 11. ECL detection and imaging secondary_ab->detection analysis 12. Densitometry and normalization detection->analysis

Caption: Experimental workflow for Western blot analysis of this compound effects on histones.

signaling_pathway TM2_115 This compound HMT Histone Methyltransferase (e.g., SET1/COMPASS complex) TM2_115->HMT Inhibition H3K4me3 H3K4me3 HMT->H3K4me3 Methylation Histone_H3 Histone H3 Histone_H3->H3K4me3 Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Modulation

Caption: Hypothetical signaling pathway of this compound action on histone methylation.

References

Application Notes and Protocols for TM2-115 in Antimalarial Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding and theoretical framework for utilizing TM2-115, a diaminoquinazoline derivative and histone methyltransferase inhibitor, in combination with other antimalarial agents. Detailed protocols for in vitro synergy assessment are provided based on established methodologies.

Introduction

The emergence and spread of drug-resistant Plasmodium parasites necessitate the development of novel therapeutic strategies. Combination therapy is a cornerstone of modern antimalarial treatment, aiming to enhance efficacy, shorten treatment duration, and delay the development of resistance. This compound, an analog of BIX-01294, is a potent inhibitor of Plasmodium histone methyltransferases, a novel target class in antimalarial drug discovery.[1][2] These compounds exhibit rapid, irreversible parasite killing across various life-cycle stages and against multi-drug resistant strains, making them promising candidates for combination regimens.[1][3] This document outlines the available data and provides protocols for evaluating this compound in combination therapies.

Mechanism of Action and Rationale for Combination

This compound and its parent compound BIX-01294 act by inhibiting histone lysine methyltransferases, leading to a significant reduction in histone H3K4me3 levels in the parasite.[1] This epigenetic modification is crucial for the tightly regulated gene expression throughout the parasite's intraerythrocytic life cycle. Disruption of this process leads to rapid and irreversible parasite death.[1]

The rationale for combining this compound with other antimalarials is based on several principles:

  • Novel Mechanism of Action: Targeting histone methylation is distinct from the mechanisms of most existing antimalarials (e.g., hemozoin inhibition, folate synthesis, protein synthesis).[1][4] This suggests a low probability of cross-resistance and the potential for synergistic or additive effects.

  • Rapid Parasite Clearance: this compound demonstrates a rapid killing effect, a highly desirable characteristic for a combination partner, particularly with slower-acting drugs.[1]

  • Multi-Stage Activity: The compound is active against multiple blood-stage forms of the parasite, which can complement drugs with stage-specific activity.[1]

Data Presentation: In Vitro Combination Studies

While specific combination therapy data for this compound is not yet widely published, a high-throughput screening study evaluated its parent compound, BIX-01294, against a range of other drugs.[5] Given their identical mechanism of action, these data provide the most relevant insights into the potential of the diaminoquinazoline scaffold in combination therapy.

Drug A Drug B Mechanism of Drug B Interaction Score (DBSumNeg)a Inferred Interaction Parasite Strain(s) Reference
BIX-01294 AlvespimycinHSP90 Inhibitor-4.38Synergistic3D7, HB3, Dd2[5]
BIX-01294 ChloroquineHeme Polymerization InhibitorNot ReportedbNo Significant InteractionNot Reported[3]
BIX-01294 ArtesunateArtemisinin DerivativeNot ReportedbNo Significant InteractionNot Reported[3]
BIX-01294 AtovaquoneMitochondrial Electron Transport Chain InhibitorNot ReportedbNo Significant InteractionNot Reported[3]

a The study by Mott et al. used a "DBSumNeg" score to quantify synergy, where a more negative value indicates stronger synergy.[5] b A study on BIX-01294 reported no significant interaction with these common antimalarials, although quantitative FIC values were not provided.[3]

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Checkerboard Assay

This protocol is designed to determine the interaction between this compound and another antimalarial drug (Drug B) in vitro using the SYBR Green I-based fluorescence assay (MSF). The Fractional Inhibitory Concentration (FIC) index is calculated to classify the interaction as synergistic, additive, or antagonistic.

1. Materials and Reagents:

  • P. falciparum culture (e.g., 3D7, Dd2, W2 strains)

  • Complete malaria culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO₃, 50 mg/L hypoxanthine, 10 mg/mL gentamicin, and 0.5% Albumax I)

  • Human erythrocytes (O+)

  • This compound and Drug B stock solutions (e.g., 10 mM in DMSO)

  • 96-well flat-bottom sterile culture plates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

2. Methodology:

Step 2.1: Determination of Single-Drug IC50 Values

  • Before the combination assay, determine the 50% inhibitory concentration (IC50) for this compound and Drug B individually against the chosen parasite strain(s). This is essential for selecting the appropriate concentration ranges for the checkerboard assay.

Step 2.2: Checkerboard Plate Preparation

  • Prepare serial dilutions of this compound and Drug B in complete medium.

  • In a 96-well plate, dispense Drug B in 2-fold serial dilutions horizontally (e.g., across columns 2-11).

  • Dispense this compound in 2-fold serial dilutions vertically (e.g., down rows B-G).

  • This creates a matrix of concentrations. Include wells with each drug alone (Row H and Column 12), and drug-free wells as controls (e.g., Row A, Column 1).

Step 2.3: Parasite Culture Addition

  • Prepare a synchronized ring-stage parasite culture at 0.5-1% parasitemia and 2% hematocrit.

  • Add the parasite suspension to each well of the pre-dosed 96-well plate.

  • Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

Step 2.4: SYBR Green I Assay

  • After 72 hours, freeze the plates at -80°C to lyse the red blood cells.

  • Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate in the dark at room temperature for 1-2 hours.

  • Read the fluorescence on a plate reader.

3. Data Analysis and Interpretation:

  • Subtract the background fluorescence from uninfected red blood cell controls.

  • Normalize the data to the drug-free control wells (100% growth).

  • For each well in the matrix, determine the concentration of this compound (Drug A) and Drug B that inhibit parasite growth by 50%.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

    • FICA = (IC50 of Drug A in combination) / (IC50 of Drug A alone)

    • FICB = (IC50 of Drug B in combination) / (IC50 of Drug B alone)

  • Calculate the FIC Index (ΣFIC) by summing the individual FICs:

    • ΣFIC = FICA + FICB

  • Interpret the results as follows:

    • Synergy: ΣFIC ≤ 0.5

    • Additivity/Indifference: 0.5 < ΣFIC ≤ 4.0

    • Antagonism: ΣFIC > 4.0

Protocol 2: General In Vivo Antimalarial Combination Efficacy (Mouse Model)

This protocol provides a general framework for assessing the in vivo efficacy of this compound in combination with another antimalarial. Note: Specific in vivo combination studies for this compound have not been published; therefore, this protocol is a standard model (e.g., the Peters' 4-day suppressive test) adapted for combination studies and should be optimized.

1. Materials and Animals:

  • Plasmodium berghei ANKA strain

  • Female BALB/c or Swiss albino mice (6-8 weeks old)

  • This compound and Drug B

  • Appropriate vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol in water)

  • Giemsa stain

  • Microscope

2. Methodology:

Step 2.1: Infection

  • Infect mice intraperitoneally (IP) or intravenously (IV) with 1x10⁷ P. berghei-parasitized red blood cells on Day 0.

Step 2.2: Drug Administration

  • Randomize mice into groups (n=5 per group):

    • Vehicle Control

    • This compound (at a predetermined dose, e.g., ED50)

    • Drug B (at a predetermined dose, e.g., ED50)

    • This compound + Drug B (at the same individual doses)

    • Positive Control (e.g., Chloroquine at 5 mg/kg/day)

  • Starting 2-4 hours post-infection, administer the drugs orally (p.o.) or by the desired route once daily for four consecutive days (Day 0 to Day 3).

Step 2.3: Monitoring Parasitemia

  • On Day 4, prepare thin blood smears from the tail vein of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group:

    • % Suppression = [ (ParasitemiaControl - ParasitemiaTreated) / ParasitemiaControl ] x 100

3. Data Analysis and Interpretation:

  • Compare the % suppression of the combination group to the single-agent groups.

  • A significantly greater reduction in parasitemia in the combination group compared to the most active single agent suggests a beneficial interaction (synergy or additivity) in vivo.

  • Monitor mice for mean survival time to assess the curative effect of the combination.

Visualizations

Signaling Pathway: Mechanism of this compound

TM2_115_Mechanism cluster_parasite Plasmodium falciparum cluster_nucleus Nucleus Histone Histone H3 Tail HMT Histone Methyltransferase (e.g., PfSETs) Histone->HMT H3K4me3 H3K4 Trimethylation (H3K4me3) HMT->H3K4me3 Methylation Gene_Expression Regulated Gene Expression (Transcription Cascade) H3K4me3->Gene_Expression Activates Lifecycle Parasite Proliferation & Survival Gene_Expression->Lifecycle Enables TM2_115 This compound TM2_115->HMT Inhibition

Caption: Proposed mechanism of action for this compound in P. falciparum.

Experimental Workflow: In Vitro Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Determine Single-Drug IC50s (this compound & Drug B) B Prepare Serial Dilutions of Both Drugs A->B C Create 2D Drug Matrix in 96-Well Plate B->C D Add Synchronized P. falciparum Culture C->D E Incubate for 72 hours D->E F Add SYBR Green Lysis Buffer & Read Fluorescence E->F G Normalize Fluorescence Data F->G H Calculate FIC for Each Drug in Combination G->H I Calculate FIC Index (ΣFIC) H->I J Classify Interaction (Synergy, Additive, Antagonism) I->J

Caption: Workflow for in vitro antimalarial synergy testing.

Logical Relationship: Interpretation of FIC Index

FIC_Interpretation Start Calculate ΣFIC Cond1 ΣFIC ≤ 0.5? Start->Cond1 Cond2 ΣFIC > 4.0? Cond1->Cond2 No Result1 Synergy Cond1->Result1 Yes Result2 Antagonism Cond2->Result2 Yes Result3 Additivity / Indifference Cond2->Result3 No

Caption: Decision tree for interpreting drug interaction from FIC index.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming TM2-115 Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with TM2-115 in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is an inhibitor of histone methyltransferases in the malaria parasite Plasmodium falciparum, which leads to rapid and irreversible parasite death[1][2][3]. Like many small molecule inhibitors, this compound is a lipophilic compound, which can lead to poor solubility in aqueous solutions. This can be a significant challenge for in vitro and cell-based assays that require the compound to be in a dissolved state in aqueous buffers to ensure accurate and reproducible results.

Q2: What is the recommended starting solvent for this compound?

Based on available data, this compound is highly soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 45 mg/mL (91.72 mM)[3]. It is recommended to prepare a high-concentration stock solution in DMSO. Sonication may be used to aid dissolution[3].

Q3: Can I use the DMSO stock solution directly in my aqueous experimental buffer?

Yes, but with caution. The final concentration of DMSO in your aqueous solution should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects or other off-target effects on your experimental system. Always include a vehicle control (the same final concentration of DMSO in your buffer without this compound) in your experiments to account for any effects of the solvent.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue with poorly soluble compounds. This indicates that the aqueous solubility of this compound in your specific buffer is being exceeded. Please refer to the Troubleshooting Guide below for strategies to address this issue.

Troubleshooting Guide

Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer

This is the most common issue encountered when preparing aqueous solutions of this compound. The following steps and alternative strategies can help overcome this problem.

Initial Troubleshooting Steps:

  • Lower the Final Concentration: The simplest approach is to test a lower final concentration of this compound in your aqueous buffer.

  • Increase the DMSO Concentration (with caution): You can try slightly increasing the final DMSO concentration, but be mindful of the tolerance of your experimental system. It is crucial to not exceed a concentration that could induce solvent-related artifacts.

  • Sonication: After diluting the DMSO stock into the aqueous buffer, sonicate the solution for a few minutes. This can help to break down small aggregates and improve dissolution.

  • Gentle Heating: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility. However, the thermal stability of this compound should be considered, and prolonged heating should be avoided.

If these initial steps do not resolve the precipitation, more advanced strategies may be necessary.

Advanced Solubilization Strategies

For persistent solubility issues, the following techniques, which are broadly applicable to poorly soluble compounds, can be explored.[4][5][6][7][8]

pH Adjustment

The solubility of a compound can be highly dependent on the pH of the solution, especially for molecules with ionizable groups.

  • Recommendation: Systematically test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

Use of Co-solvents

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Recommended Co-solvents:

    • Ethanol

    • Polyethylene glycol 300 (PEG300)

    • Propylene glycol

Incorporation of Surfactants/Detergents

Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.

  • Recommended Surfactants:

    • Tween® 80

    • Pluronic® F-68

Quantitative Data Summary

The following table summarizes known solubility data for this compound and provides a template for recording your experimental findings when testing different solubilization methods.

Solvent/FormulationConcentrationMolarityNotes
Stock Solution
DMSO45 mg/mL91.72 mMSonication is recommended[3].
In Vivo Formulation
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL4.08 mMSonication is recommended[3].
Aqueous Buffer (User Determined)
e.g., PBS pH 7.4Record Max Soluble Conc.Calculate MolarityNote observations (e.g., clear, precipitate)
e.g., PBS pH 7.4 + 1% EthanolRecord Max Soluble Conc.Calculate MolarityNote observations
e.g., PBS pH 7.4 + 0.1% Tween 80Record Max Soluble Conc.Calculate MolarityNote observations

Experimental Protocols

Protocol 1: Preparation of this compound DMSO Stock Solution
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution thoroughly.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes until the compound is fully dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Preparing Aqueous Working Solutions
  • Begin with your desired aqueous buffer (e.g., PBS, Tris-HCl, cell culture medium).

  • While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-wise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Continue to vortex for an additional 30-60 seconds.

  • Visually inspect the solution for any signs of precipitation. For a more sensitive assessment, you can measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from suspended particles.

  • If the solution is clear, it is ready for use. It is recommended to use the freshly prepared solution immediately.

Visualizations

Signaling Pathway of this compound in P. falciparum

TM2_115_Pathway Simplified Proposed Mechanism of this compound Action TM2_115 This compound HMT Histone Methyltransferases (e.g., targeting H3K4me3) TM2_115->HMT inhibition Histones Histone Proteins HMT->Histones methylation Chromatin Chromatin Structure Histones->Chromatin affects Gene_Expression Altered Gene Expression Chromatin->Gene_Expression regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death

Caption: Proposed mechanism of this compound in P. falciparum.

Experimental Workflow for Solubility Troubleshooting

Solubility_Workflow Troubleshooting Workflow for this compound Aqueous Solubility start Prepare High-Concentration DMSO Stock of this compound dilute Dilute into Aqueous Buffer (Final DMSO < 0.5%) start->dilute check_precipitate Precipitate Observed? dilute->check_precipitate success Solution is Ready for Use (Use Immediately) check_precipitate->success No troubleshoot Troubleshooting Strategies check_precipitate->troubleshoot Yes strategy1 Lower Final this compound Conc. troubleshoot->strategy1 strategy2 Try Co-solvents (e.g., Ethanol, PEG300) troubleshoot->strategy2 strategy3 Adjust Buffer pH troubleshoot->strategy3 strategy4 Add Surfactant (e.g., Tween 80) troubleshoot->strategy4 strategy1->dilute strategy2->dilute strategy3->dilute strategy4->dilute

Caption: A logical workflow for addressing this compound solubility issues.

References

Technical Support Center: Optimizing TM2-115 Concentration for Parasite Killing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TM2-115 for parasite killing assays. It includes detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against parasites?

A1: this compound is a derivative of the compound BIX-01292 and functions as a histone methyltransferase inhibitor.[1] In parasites such as Plasmodium falciparum, this compound has been shown to reduce the levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark.[1][2] This disruption of histone methylation leads to rapid and irreversible parasite death across all intraerythrocytic stages.[1]

Q2: What is a typical effective concentration range for this compound against P. falciparum?

A2: In vitro studies have demonstrated that this compound is potent against P. falciparum with IC50 values in the nanomolar range. For example, a concentration of 1 µM has been shown to cause a significant reduction in H3K4me3 levels after a 12-hour exposure.[1] However, the optimal concentration can vary depending on the parasite strain, starting parasitemia, and the specific assay conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How quickly does this compound kill parasites?

A3: this compound exhibits a rapid killing effect. A significant decrease in parasite viability (over 40%) has been observed after just a 3-hour incubation with 1 µM of a related compound, BIX-01294, with complete parasite killing after 12 hours.[1]

Q4: Is this compound selective for parasites over host cells?

A4: Yes, studies have shown that this compound and its parent compound, BIX-01294, are significantly more potent against P. falciparum than against human cell lines, indicating a favorable selectivity index.[1][2]

Q5: Which assays are recommended for determining the optimal concentration of this compound?

A5: Standard in vitro anti-malarial drug sensitivity assays are suitable for determining the IC50 of this compound. Commonly used and reliable methods include the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay.[3][4][5][6] These assays measure parasite viability and proliferation.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using the SYBR Green I Assay

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum using the SYBR Green I fluorescence-based assay, which measures DNA content as an indicator of parasite growth.

Materials:

  • P. falciparum culture (synchronized at the ring stage, 0.5-1% parasitemia, 2% hematocrit)

  • Complete parasite culture medium (e.g., RPMI 1640 with supplements)

  • This compound stock solution (in DMSO)

  • 96-well black microtiter plates

  • SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Methodology:

  • Prepare Drug Dilutions: Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a drug-free control (DMSO vehicle).

  • Plate Setup: Add 100 µL of each drug dilution to triplicate wells of a 96-well plate. Reserve wells for positive (parasitized, no drug) and negative (uninfected erythrocytes) controls.

  • Add Parasite Culture: Add 100 µL of the synchronized parasite culture to each well.

  • Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Cell Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence of the negative control wells. Normalize the data to the positive control (100% growth). Plot the percentage of parasite growth inhibition against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Parasite Viability Assessment using the pLDH Assay

This protocol measures the activity of parasite-specific lactate dehydrogenase (pLDH) as an indicator of parasite viability.

Materials:

  • P. falciparum culture (as in Protocol 1)

  • Complete parasite culture medium

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • pLDH assay reagents (Malstat reagent, NBT/diaphorase solution)

  • Spectrophotometer (plate reader) at ~650 nm

Methodology:

  • Drug Dilution and Plating: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Cell Lysis: Freeze the plate at -20°C to lyse the red blood cells. Thaw the plate before proceeding.

  • pLDH Reaction:

    • Add 100 µL of Malstat reagent to each well and mix.

    • Add 25 µL of NBT/diaphorase solution to each well.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Absorbance Measurement: Read the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Similar to Protocol 1, calculate the percentage of inhibition and determine the IC50 from a dose-response curve.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inaccurate pipetting- Uneven cell distribution- Edge effects in the 96-well plate- Use calibrated pipettes and proper technique.- Ensure the parasite culture is well-mixed before dispensing.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
No or low signal in positive control wells - Low initial parasitemia- Poor parasite viability- Contamination of culture- Ensure the starting parasitemia is within the optimal range for the assay.- Check the health of the parasite culture by microscopy (Giemsa stain).- Use aseptic techniques and check for signs of bacterial or fungal contamination.
High background in negative control wells (uninfected RBCs) - Contamination of uninfected RBCs with parasites- Lysis of RBCs releasing interfering substances- Use a fresh, verified batch of uninfected erythrocytes.- Handle plates gently to avoid mechanical lysis of cells.
Inconsistent IC50 values across experiments - Variation in parasite stage synchronization- Different batches of reagents or media- Fluctuation in incubator conditions- Ensure consistent and tight synchronization of the parasite culture.- Use the same lot of reagents and media for a set of comparative experiments.- Regularly monitor and calibrate incubator temperature and gas levels.
This compound appears insoluble at higher concentrations - Poor solubility of the compound in aqueous media- Prepare a higher concentration stock in 100% DMSO and perform serial dilutions.- Ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound against Different P. falciparum Strains

Parasite StrainResistance ProfileThis compound IC50 (nM)Chloroquine IC50 (nM)
3D7Drug-sensitive8520
Dd2Chloroquine-resistant95350
K1Multi-drug resistant110450

Note: These are representative values for illustrative purposes.

Table 2: Time-Dependent Killing Effect of 1 µM this compound on P. falciparum (3D7)

Incubation Time (hours)Parasite Viability (%)
0100
358
635
12< 5
24< 1

Note: These are representative values for illustrative purposes.

Visualizations

G TM2_115 This compound HMT Parasite Histone Methyltransferase (HMT) TM2_115->HMT Inhibition H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) HMT->H3K4me3 Catalyzes Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death Leads to

Caption: Proposed signaling pathway for this compound-induced parasite death.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound C Dispense Drug and Parasites into 96-well Plate A->C B Synchronize Parasite Culture (Ring Stage) B->C D Incubate for 72 hours C->D E Add Lysis Buffer and SYBR Green I D->E F Measure Fluorescence E->F G Normalize Data and Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

References

Technical Support Center: TM2-115 In Vivo Efficacy Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TM2-115 in in vivo efficacy experiments. The information is tailored for scientists and drug development professionals working with this novel histone methyltransferase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a diaminoquinazoline analogue of BIX-01294 and acts as a histone methyltransferase inhibitor.[1][2] Its primary mechanism of action involves the inhibition of histone H3 lysine 4 trimethylation (H3K4me3), a critical epigenetic mark for gene expression in Plasmodium falciparum.[2] This disruption of histone methylation leads to rapid and irreversible parasite death.[2]

Q2: In which in vivo models has this compound shown efficacy?

A2: this compound has demonstrated oral efficacy in mouse models of malaria, specifically in mice infected with Plasmodium berghei and in SCID mice infected with P. falciparum.[1]

Q3: What is the expected efficacy of this compound in a P. berghei mouse model?

A3: In a P. berghei mouse model, oral administration of this compound has been shown to produce a significant reduction in parasitemia. For instance, treatment with this compound free-base or salt formulations resulted in a 95% and 87% reduction in parasitemia, respectively, compared to untreated controls on day 4 post-infection.[3]

Q4: What are the known pharmacokinetic properties of this compound?

A4: Pharmacokinetic analyses have been conducted for this compound. For example, the dose-normalized area under the curve (AUC) for this compound was reported to be 0.07 and 0.06 μg·h/ml per mg/kg at doses of 75 and 100 mg/kg, respectively.[1]

Troubleshooting Guide

This guide addresses common issues encountered during in vivo efficacy studies with this compound.

Issue 1: Suboptimal or lack of in vivo efficacy despite proven in vitro potency.

  • Question: My in vivo experiment with this compound is not showing the expected reduction in parasitemia. What could be the issue?

    • Answer: Several factors can contribute to a discrepancy between in vitro and in vivo results. Consider the following:

      • Drug Formulation and Administration: this compound, like many small molecules, may have solubility challenges. Improper formulation can lead to precipitation and inconsistent dosing. Ensure the compound is fully solubilized in a suitable vehicle. The route and frequency of administration are also critical for maintaining therapeutic concentrations.

      • Pharmacokinetics (PK): Poor bioavailability or rapid clearance can prevent this compound from reaching its target at effective concentrations. If you observe low efficacy, a pilot PK study to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile is recommended.[4]

      • Animal Model Variability: The age, sex, weight, and genetic background of the mice can influence drug metabolism and the course of infection.[5] Ensure consistency across your experimental cohorts.

Issue 2: High variability in efficacy between individual animals.

  • Question: I'm observing a wide range of responses to this compound treatment in my mouse cohort. How can I reduce this variability?

    • Answer: Inter-animal variability is a common challenge in in vivo studies. Here are some steps to minimize it:

      • Standardize Experimental Procedures: Ensure consistent handling of animals, precise dosing techniques, and accurate timing of treatments and measurements.

      • Randomization and Blinding: Properly randomize animals into treatment and control groups. Where possible, blind the individuals performing measurements to the treatment allocation to reduce bias.[5]

      • Animal Health: Monitor the health of your animals closely. Underlying health issues can affect both the progression of the infection and the animal's response to the drug.

Issue 3: Unexpected toxicity or adverse effects.

  • Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?

    • Answer: If you observe unexpected toxicity, it's crucial to investigate the cause:

      • Maximum Tolerated Dose (MTD): If you haven't already, conduct an MTD study to determine the highest dose that can be administered without unacceptable toxicity.[4] Your efficacy studies should be conducted at doses below the MTD.

      • Vehicle Toxicity: The vehicle used to dissolve this compound could be causing the adverse effects. Run a control group treated with the vehicle alone to assess its tolerability.

      • Off-Target Effects: While this compound is a histone methyltransferase inhibitor, off-target effects are always a possibility with small molecules. A thorough literature search for known off-target activities of similar compounds may provide insights.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Parasite Species/StrainIC50 (nM)Reference
P. falciparum (drug-sensitive lab strains)<50[1]
P. falciparum (multidrug-resistant field isolates)<50[1]
P. falciparum (ex vivo clinical isolates)300 - 400[1]
P. vivax (ex vivo clinical isolates)300 - 400[1]

Table 2: In Vivo Efficacy of this compound in P. berghei Infected Mice

FormulationDose (mg/kg)Administration RouteParasitemia Reduction vs. Control (Day 4)Reference
Free-base50Oral95%[3]
Salt50Oral87%[3]

Detailed Experimental Protocols

Protocol 1: In Vivo Efficacy of this compound in a P. berghei Mouse Model (4-Day Suppressive Test)

This protocol is adapted from standard methods for testing antimalarial drug efficacy.

  • Animal Model: Use female Swiss Webster mice (or another appropriate strain), weighing 25-30g.

  • Parasite: Utilize a transgenic P. berghei line that expresses a reporter gene like GFP-Luciferase for easier monitoring of parasitemia.

  • Infection: Infect mice via intraperitoneal (i.p.) injection with 1x10^5 P. berghei-infected red blood cells.

  • Drug Formulation:

    • Prepare this compound in a suitable vehicle. A common vehicle for oral gavage is a solution of 10% Tween-80 and 90% sterile water.

    • The formulation should be prepared fresh daily and vortexed thoroughly before each administration.

  • Treatment Groups:

    • Group 1: Vehicle control (oral gavage).

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage).

    • Group 3: Positive control (e.g., Chloroquine at 20 mg/kg, i.p.).

  • Dosing Schedule:

    • Begin treatment 2 hours post-infection (Day 0).

    • Administer the respective treatments once daily for four consecutive days (Days 0, 1, 2, and 3).

  • Efficacy Assessment:

    • On Day 4 post-infection, collect a thin blood smear from the tail vein of each mouse.

    • Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

    • Alternatively, if using a luciferase-expressing parasite line, parasitemia can be quantified using an in vivo imaging system after injecting luciferin.

  • Data Analysis: Calculate the mean parasitemia for each group and determine the percentage of parasite growth inhibition for the this compound treated group relative to the vehicle control group.

Visualizations

TM2_115_Signaling_Pathway cluster_parasite Plasmodium falciparum TM2_115 This compound HMT Histone Methyltransferase (HMT) TM2_115->HMT Inhibits H3K4me3 H3K4me3 HMT->H3K4me3 Methylates Histone H3 at K4 Histone_H3 Histone H3 Histone_H3->HMT Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death Leads to

Caption: Signaling pathway of this compound in Plasmodium falciparum.

In_Vivo_Efficacy_Workflow start Start animal_acclimatization Animal Acclimatization (e.g., 1 week) start->animal_acclimatization infection Infection with P. berghei animal_acclimatization->infection randomization Randomization into Treatment Groups infection->randomization treatment Treatment Administration (e.g., 4 days) randomization->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Measurement (e.g., Parasitemia on Day 4) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vivo efficacy study.

Caption: Troubleshooting decision tree for suboptimal in vivo efficacy.

References

Technical Support Center: Mitigating Off-target Effects of TM2-115

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential off-target effects of TM2-115, a histone methyltransferase inhibitor with potent antimalarial activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is believed to be histone methyltransferases (HMTs) within the Plasmodium falciparum parasite. Specifically, treatment with this compound and its parent compound, BIX-01294, has been shown to reduce levels of histone H3 lysine 4 trimethylation (H3K4me3) in the parasite, leading to rapid and irreversible parasite death.[1]

Q2: What are the known off-target effects of this compound?

A2: Direct, broad-panel off-target screening data for this compound is not extensively available in the public domain. However, its parent compound, BIX-01294, was originally developed as an inhibitor of the human histone methyltransferase G9a (also known as EHMT2) and the closely related G9a-like protein (GLP, also known as EHMT1). Therefore, human G9a and GLP are potential off-targets for this compound. It is important to note that structure-activity relationship (SAR) studies have aimed to separate the antiparasitic activity from human G9a inhibition.

Q3: How selective is this compound for the malaria parasite over human cells?

A3: this compound has demonstrated a favorable selectivity index. Studies have shown that the 50% inhibitory concentration (IC50) of this compound against the human liver carcinoma cell line, HepG2, is over 100-fold higher than its IC50 against P. falciparum.[1][2] This indicates a significant therapeutic window, but does not rule out more subtle off-target effects at higher concentrations or in different cell types.

Q4: My experimental results with this compound are inconsistent or show unexpected toxicity. Could this be due to off-target effects?

A4: Yes, inconsistent results or unexpected toxicity are common indicators of potential off-target effects. This can occur if this compound interacts with other cellular targets besides the intended parasitic HMTs, especially at higher concentrations. The troubleshooting guides below provide steps to investigate and mitigate these issues.

Troubleshooting Guides

Problem 1: Unexpected Cellular Toxicity

You observe significant cytotoxicity in your host cell line at or near the effective concentration for antimalarial activity.

Potential Cause Troubleshooting Steps Expected Outcome
General Cytotoxicity 1. Perform a dose-response curve: Test a wide range of this compound concentrations on your host cell line (e.g., HepG2) and the parasite in parallel. 2. Determine the Selectivity Index (SI): Calculate the ratio of the cytotoxic concentration (CC50) for the host cell to the effective concentration (EC50) for the parasite.A high SI (>100) suggests good selectivity. If the SI is low, the observed toxicity may be linked to the primary mechanism or an unavoidable off-target effect.
Off-Target Engagement 1. Use a structurally distinct HMT inhibitor: Treat cells with another HMT inhibitor known to have a different off-target profile. 2. Perform a rescue experiment: If a specific off-target is suspected (e.g., human G9a), transfect cells with a drug-resistant mutant of that target.If the alternative inhibitor does not cause the same toxicity, or if the resistant mutant rescues the phenotype, the toxicity is likely due to an off-target effect of this compound.
Problem 2: Discrepancy Between Biochemical and Cellular Activity

The effective concentration of this compound in your cellular assay is significantly higher than its reported biochemical IC50 against the target HMT.

Potential Cause Troubleshooting Steps Expected Outcome
Poor Cell Permeability 1. Perform a cellular target engagement assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm that this compound is reaching and binding to its intracellular target.A positive result in a target engagement assay confirms cell permeability and target binding. A negative result suggests issues with compound uptake.
Compound Efflux 1. Co-administer with an efflux pump inhibitor: Treat cells with this compound in the presence of a known inhibitor of ABC transporters (e.g., verapamil).An increase in the potency of this compound in the presence of an efflux pump inhibitor suggests that the compound is being actively removed from the cells.

Quantitative Data Summary

Compound Target IC50 / EC50 Cell Line Selectivity Index (SI) Reference
This compoundP. falciparum (3D7)<50 nM->100[2]
This compoundHepG2 (human)>5 µMHepG2-[1][2]
BIX-01294P. falciparum (3D7)<50 nM->100[2]
BIX-01294HepG2 (human)>5 µMHepG2-[1][2]

Experimental Protocols

HepG2 Cytotoxicity Assay

This protocol is adapted for determining the 50% cytotoxic concentration (CC50) of this compound on the human liver carcinoma cell line HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified histone methyltransferase (e.g., human G9a).[3][4][5]

Materials:

  • Purified recombinant histone methyltransferase (e.g., G9a)

  • Histone H3 substrate (full-length or peptide)

  • S-adenosyl-L-[methyl-3H]-methionine (radioactive cofactor)

  • This compound stock solution (in DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 4 mM DTT)

  • Scintillation vials and scintillation fluid

  • Filter paper and a filter apparatus

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, histone H3 substrate, and the purified HMT enzyme.

  • Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.

  • Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto filter paper and immersing it in TCA to precipitate the proteins.

  • Wash the filter paper multiple times with TCA and then with ethanol to remove unincorporated radiolabel.

  • Place the dried filter paper in a scintillation vial with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot for Histone Methylation

This protocol is for assessing the effect of this compound on global histone H3K4me3 levels in cells.[6][7]

Materials:

  • Cell culture of interest (e.g., P. falciparum infected red blood cells or a human cell line)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and transfer apparatus

  • PVDF membrane

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentrations of this compound and a vehicle control for a specified time.

  • Harvest the cells and lyse them to extract total protein.

  • Quantify the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities and normalize the H3K4me3 signal to the total H3 signal.

Visualizations

Signaling_Pathway cluster_TM2_115 This compound Action cluster_parasite Plasmodium falciparum cluster_host Human Host Cell (Potential Off-Target) TM2_115 This compound Pf_HMT Parasite Histone Methyltransferase TM2_115->Pf_HMT Inhibits Human_G9a Human G9a/GLP TM2_115->Human_G9a Potential Inhibition H3K4me3 H3K4me3 Pf_HMT->H3K4me3 Methylates H3K4 H3K4 Histone H3 (K4) Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death H3K9me2 H3K9me2 Human_G9a->H3K9me2 Methylates H3K9 H3K9 Histone H3 (K9) Host_Gene_Silencing Altered Host Gene Silencing H3K9me2->Host_Gene_Silencing Promotes Toxicity Potential Cytotoxicity Host_Gene_Silencing->Toxicity

Caption: Mechanism of action and potential off-target effects of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_mitigation Mitigation Strategies cluster_outcome Outcome start Unexpected Cytotoxicity or Inconsistent Results with this compound dose_response Step 1: Dose-Response Curve (Host Cells vs. Parasite) start->dose_response target_engagement Step 2: Cellular Target Engagement (CETSA / NanoBRET) start->target_engagement selectivity_index Calculate Selectivity Index (SI) dose_response->selectivity_index optimize_conc Optimize this compound Concentration (Use Lowest Effective Dose) selectivity_index->optimize_conc off_target_screen Step 3: Off-Target Profiling (e.g., Kinase Panel, HMT Panel) target_engagement->off_target_screen secondary_inhibitor Use Structurally Distinct Inhibitor as Control off_target_screen->secondary_inhibitor rescue_experiment Perform Rescue Experiment with Resistant Off-Target off_target_screen->rescue_experiment end Validated On-Target Effect with Minimized Off-Target Interference optimize_conc->end secondary_inhibitor->end rescue_experiment->end

Caption: Troubleshooting workflow for mitigating this compound off-target effects.

References

Technical Support Center: Enhancing the Oral Bioavailability of TM2-115 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the oral bioavailability of TM2-115 derivatives. The information is presented in a question-and-answer format to directly address common issues and provide practical guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a diaminoquinazoline derivative and an analogue of BIX-01294, which acts as a histone methyltransferase inhibitor.[1] It has demonstrated potent and rapid parasite-killing activity against various strains of Plasmodium falciparum, the parasite responsible for malaria.[2] For any orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream in sufficient quantities. Poor oral bioavailability can lead to suboptimal therapeutic effects and high variability in patient response.[3] Studies have suggested that while this compound shows oral efficacy in mouse models, its exposure can be lower compared to its analogue BIX-01294, indicating that its oral bioavailability may be a limiting factor.[2]

Q2: What are the primary factors that can limit the oral bioavailability of this compound derivatives?

A2: The oral bioavailability of a compound like this compound is influenced by several factors, which can be broadly categorized as:

  • Physicochemical Properties:

    • Solubility: Poor aqueous solubility is a major hurdle for many drug candidates.[4] If a compound does not dissolve in the gastrointestinal fluids, it cannot be absorbed.

    • Permeability: The ability of the drug molecule to pass through the intestinal epithelial cell layer is crucial for absorption.[5]

    • Stability: Degradation of the compound in the harsh acidic environment of the stomach or by enzymes in the gastrointestinal tract can reduce the amount of drug available for absorption.[5]

  • Biological Barriers:

    • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal circulation before reaching the systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that reaches the rest of the body.

    • Efflux Transporters: Transmembrane proteins like P-glycoprotein (P-gp) in the intestinal epithelium can actively pump absorbed drug molecules back into the gut lumen, thereby limiting net absorption.[6]

Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound derivatives?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Increasing the surface area of the drug particles by reducing their size (micronization or nanosizing) can enhance the dissolution rate.[7]

  • Solid Dispersions: Dispersing the drug in an amorphous form within a polymer matrix can improve its solubility and dissolution. Techniques like spray drying and hot-melt extrusion are used to prepare solid dispersions.[7]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs. These systems form fine emulsions in the gastrointestinal tract, which can enhance drug solubilization and lymphatic transport, potentially bypassing first-pass metabolism.

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug by forming inclusion complexes.

  • Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body can be an effective strategy.[8]

Troubleshooting Guide

Problem 1: Low and variable drug exposure observed in preclinical animal studies after oral administration.

Possible Cause Troubleshooting Steps
Poor aqueous solubility 1. Characterize Solubility: Determine the solubility of the this compound derivative in biorelevant media (e.g., Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF).2. Formulation Enhancement: Test different formulation strategies known to improve solubility, such as preparing a micronized suspension, a solid dispersion, or a lipid-based formulation (e.g., SEDDS).3. Salt Formation: Investigate the formation of different salt forms of the compound, as they can have significantly different solubility profiles.
Low intestinal permeability 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium. This will also indicate if the compound is a substrate for efflux pumps like P-gp.[9]2. Structure-Permeability Relationship: If permeability is low, consider medicinal chemistry efforts to modify the structure of the derivative to improve its lipophilicity (within an optimal range) or other properties that favor permeation.
High first-pass metabolism 1. In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound.2. Inhibition of Metabolism: Co-administration with a known inhibitor of the metabolizing enzymes (e.g., a CYP3A4 inhibitor) in preclinical studies can help confirm if first-pass metabolism is a major issue. However, this is an investigative tool and not a long-term formulation strategy.3. Prodrug Approach: Design a prodrug that masks the metabolic site and is cleaved to the active drug after absorption.[8]

Problem 2: High variability in drug exposure between individual animals in pharmacokinetic studies.

Possible Cause Troubleshooting Steps
Food effects 1. Fasting vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to determine the impact of food on drug absorption.[10] Lipid-based formulations can sometimes be influenced by the presence of food.
Inconsistent formulation performance 1. Formulation Characterization: Ensure the formulation is physically and chemically stable. For suspensions, ensure uniform particle size distribution. For solutions, confirm the drug remains dissolved and does not precipitate upon administration.
Gastrointestinal transit time differences 1. Controlled Administration: Ensure consistent administration techniques (e.g., gavage volume and speed). While difficult to control, acknowledging this as a potential source of variability is important.

Quantitative Data Presentation

The following table summarizes available pharmacokinetic data for this compound from a study in a humanized mouse model of P. falciparum infection.

CompoundDose (mg/kg, oral)Dose-Normalized AUC (µg·h/mL per mg/kg)Animal ModelReference
This compound750.07Humanized NOD-scid IL2Rγcnull mice[2]
This compound1000.06Humanized NOD-scid IL2Rγcnull mice[2]
BIX-01294750.25Humanized NOD-scid IL2Rγcnull mice[2]
BIX-012941000.31Humanized NOD-scid IL2Rγcnull mice[2]

Note: The data indicates that under these experimental conditions, the exposure of this compound was approximately 4-5 times lower than that of its analogue BIX-01294, highlighting the need for strategies to improve its oral bioavailability.

Experimental Protocols

In Vitro Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a this compound derivative and to determine if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow them to differentiate into a monolayer with tight junctions, mimicking the intestinal epithelium.[9]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.[9] The permeability of a fluorescent marker like Lucifer Yellow is also assessed to ensure the tightness of the cell junctions.

  • Permeability Assessment (Apical to Basolateral - A to B):

    • The test compound (this compound derivative) is added to the apical (upper) side of the Transwell®, which represents the gut lumen.

    • Samples are taken from the basolateral (lower) side, representing the blood circulation, at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified using a suitable analytical method like LC-MS/MS.

  • Efflux Assessment (Basolateral to Apical - B to A):

    • The test compound is added to the basolateral side of the Transwell®.

    • Samples are taken from the apical side at the same time points.

    • The concentration of the compound is quantified.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B) .

    • An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[6]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound derivative after oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[11] The animals are fasted overnight before the experiment.

  • Intravenous (IV) Administration Group:

    • A group of rats receives the this compound derivative intravenously (e.g., via the tail vein) at a specific dose. This group serves as the reference to determine the absolute bioavailability.

    • Blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.[12]

  • Oral (PO) Administration Group:

    • Another group of rats receives the this compound derivative orally via gavage at a specific dose.[12] The compound is typically formulated in a suitable vehicle.

    • Blood samples are collected at the same or similar time points as the IV group.

  • Sample Processing and Analysis:

    • Plasma is separated from the blood samples by centrifugation.

    • The concentration of the this compound derivative in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • The plasma concentration-time data is used to calculate key pharmacokinetic parameters for both IV and PO routes, including:

      • AUC (Area Under the Curve): A measure of total drug exposure.

      • Cmax: The maximum observed plasma concentration.

      • Tmax: The time at which Cmax is reached.

      • t1/2: The elimination half-life of the drug.

    • The absolute oral bioavailability (F%) is calculated using the following formula: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Visualizations

Experimental_Workflow_for_Oral_Bioavailability_Assessment cluster_in_vitro In Vitro Assessment cluster_formulation Formulation Development cluster_in_vivo In Vivo Assessment cluster_decision Decision Making solubility Solubility in Biorelevant Media formulation Formulation Strategies (e.g., SEDDS, Solid Dispersion) solubility->formulation caco2 Caco-2 Permeability (Papp, Efflux Ratio) caco2->formulation metabolism Metabolic Stability (Liver Microsomes) metabolism->formulation pk_study Pharmacokinetic Study in Rats (Oral and IV Administration) formulation->pk_study data_analysis Calculate PK Parameters (AUC, Cmax, F%) pk_study->data_analysis decision Lead Candidate Selection/Optimization data_analysis->decision

Caption: Workflow for assessing and improving oral bioavailability.

Signaling_Pathway_Placeholder cluster_membrane Intestinal Epithelial Cell drug_lumen This compound Derivative (in Gut Lumen) absorption Passive Diffusion & Active Transport drug_lumen->absorption Absorption drug_inside Drug inside cell absorption->drug_inside efflux P-gp Efflux Pump efflux->drug_lumen drug_inside->efflux Efflux portal_vein To Portal Vein drug_inside->portal_vein To Circulation

Caption: Key processes at the intestinal barrier.

References

Technical Support Center: Addressing TM2-115 Instability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of the histone methyltransferase inhibitor, TM2-115, during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the common indicators of this compound instability during long-term storage?

A1: Signs of this compound instability can manifest in several ways, including:

  • Changes in physical appearance: This can include a change in the color or clumping of the solid compound.[1]

  • Precipitation or cloudiness in solution: This suggests the compound is no longer fully dissolved, potentially due to degradation into less soluble products or changes in solubility.[2]

  • Alterations in chromatographic profiles: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or shifts in the retention time of the main peak can indicate the presence of degradation products or isomers.[2]

  • Decreased biological activity: A noticeable reduction in the expected efficacy of this compound in your assays is a critical sign of chemical degradation.[2]

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

  • Solid Form: For long-term storage, solid this compound should be stored in a tightly sealed, amber-colored vial at -20°C to protect it from light and moisture. For shorter durations, storage in a desiccator at 2-8°C may be sufficient.[1]

  • Solutions: Stock solutions of this compound are likely less stable than the solid form and require colder temperatures. For long-term storage (months to a year), -80°C is recommended. For shorter-term storage (up to a month), -20°C is suitable. It is also advisable to prepare fresh solutions when possible and always protect them from light.[1] Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][3]

Q3: How can I minimize the risk of this compound degradation in my experiments?

A3: To prevent degradation, consider the following preventative measures:

  • Proper Handling: Always allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[2]

  • Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. The choice of solvent can significantly impact the stability of the compound.[4]

  • Inert Atmosphere: For particularly sensitive compounds, storing solutions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[2]

  • Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and contamination of the entire stock.[2]

Troubleshooting Guides

Issue 1: I observe unexpected peaks in my HPLC/LC-MS analysis of an older this compound stock solution.

  • Possible Cause: The appearance of additional peaks is a strong indicator of the formation of degradation products or isomers.[2]

  • Recommended Action:

    • Confirm the identity of the new peaks using mass spectrometry if possible.

    • It is highly recommended to synthesize or purchase a fresh batch of this compound.[2]

    • If you must use the current stock, consider re-purification by chromatography to isolate the active compound.

Issue 2: The biological activity of my this compound solution has decreased over time.

  • Possible Cause: A loss of potency is a direct consequence of chemical degradation.[2]

  • Recommended Action:

    • Verify that the storage conditions have been consistently maintained.

    • Perform a purity check of your stock solution using a stability-indicating method like HPLC to quantify the amount of active compound remaining.[1]

    • Prepare a fresh stock solution from a new batch of solid this compound and compare its activity to the older stock.

Issue 3: My this compound solution has become cloudy or shows visible precipitates.

  • Possible Cause: Cloudiness can result from several factors, including compound degradation into less soluble forms, precipitation due to solvent choice or temperature fluctuations, or microbial contamination.[1]

  • Recommended Action:

    • Do not use a cloudy solution in your experiments.[1]

    • Verify that the solvent is appropriate for this compound and that the storage temperature has been stable.

    • Attempt to redissolve the precipitate by gentle warming and vortexing. If it does not redissolve, it is likely a degradation product, and the solution should be discarded.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various storage conditions to illustrate how such data should be structured.

Table 1: Stability of Solid this compound

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
-20°C, Dark, Dry099.8White Powder
699.5White Powder
1299.2White Powder
2498.9White Powder
4°C, Dark, Dry099.8White Powder
698.1White Powder
1296.5Slight Yellowing
2493.2Yellowish Powder
Room Temp, Light099.8White Powder
192.3Yellow Powder
385.1Brownish Powder
675.6Brown Powder

Table 2: Stability of this compound in DMSO Solution (10 mM)

Storage ConditionTime (Months)Concentration (% of Initial)Degradation Products (%)
-80°C01000
399.8< 0.2
699.6< 0.4
1299.1< 0.9
-20°C01000
198.51.5
395.24.8
690.89.2
4°C01000
1 (week)91.38.7
4 (weeks)78.921.1

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram for the main this compound peak and any additional peaks. The purity can be calculated based on the area of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[1]

  • Acid Hydrolysis:

    • Dissolve this compound in a 0.1 N hydrochloric acid solution.

    • Incubate the solution at 60°C for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N sodium hydroxide.

    • Analyze the sample using the stability-indicating HPLC method.

  • Base Hydrolysis:

    • Dissolve this compound in a 0.1 N sodium hydroxide solution.

    • Incubate the solution at 60°C for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N hydrochloric acid.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solid sample or a solution of this compound to a light source (e.g., a photostability chamber) for a defined duration.

    • Analyze the sample by HPLC and compare it to a sample stored in the dark.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Long-Term Storage cluster_testing Stability Testing cluster_analysis Data Analysis start Receive new batch of this compound dissolve Dissolve in appropriate solvent start->dissolve aliquot Create single-use aliquots dissolve->aliquot storage Store at recommended conditions (-20°C or -80°C, protected from light) aliquot->storage hplc Perform HPLC analysis at T=0 aliquot->hplc timepoints Analyze at defined timepoints (e.g., 1, 3, 6, 12 months) storage->timepoints compare Compare results to T=0 hplc->compare timepoints->compare purity Assess purity and identify degradation products compare->purity activity Correlate with biological activity assays purity->activity decision Decision: Use or discard batch activity->decision

Caption: Workflow for assessing the long-term stability of this compound.

signaling_pathway TM2_115 This compound HMT Histone Methyltransferase (HMT) TM2_115->HMT inhibits Methylation Histone H3 Methylation (e.g., H3K4me3) HMT->Methylation promotes Histone Histone H3 Histone->Methylation Chromatin Chromatin Structure Methylation->Chromatin alters Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Parasite_Growth Inhibition of Parasite Growth Gene_Expression->Parasite_Growth leads to

Caption: Simplified signaling pathway for this compound's mechanism of action.

References

Technical Support Center: TM2-115 Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of TM2-115 for optimal experimental results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a histone methyltransferase inhibitor.[1][2] It functions by reducing the levels of histone H3 lysine 4 trimethylation (H3K4me3), which leads to rapid and irreversible death of Plasmodium falciparum parasites.[1][2]

Q2: I am not observing the expected level of parasite killing with this compound. What are the potential reasons?

A2: Several factors could contribute to reduced efficacy. Please consider the following troubleshooting steps:

  • Compound Integrity and Storage: Ensure your this compound stock solution is properly prepared and stored. Refer to the manufacturer's data sheet for recommended solvent and storage conditions to maintain compound stability.[3]

  • Concentration Verification: The inhibitory effects of this compound are concentration-dependent.[1] A dose-response experiment is crucial to determine the optimal concentration for your specific parasite strain and experimental conditions.

  • Treatment Duration: this compound demonstrates time-dependent killing.[1] Short exposure times, even at high concentrations, may not be sufficient to induce irreversible parasite death. For complete parasite elimination in vitro, a 48-hour exposure has been shown to be effective.[4]

  • Cell Density: High parasite densities can influence the effective concentration of the drug. Ensure you are using an optimal seeding density for your assays to avoid issues related to nutrient depletion or overcrowding, which can affect parasite health and drug response.[5][6]

Q3: How quickly should I expect to see an effect from this compound treatment?

A3: this compound is a fast-acting compound.[1][4] Significant inhibition of parasite viability can be observed in as little as 3 hours of exposure, with parasite proliferation arrest noted after 12 hours of treatment with effective concentrations.[1]

Q4: Is the effect of this compound reversible?

A4: The parasite-killing activity of this compound is considered irreversible.[1][2] Even after washing out the compound, parasites exposed to effective concentrations for a sufficient duration are unable to resume proliferation.[1]

Q5: Should I refresh the media and this compound during a multi-day experiment?

A5: For typical in vitro assays up to 72 hours, a single treatment at the beginning of the experiment is generally sufficient, as the compound has shown sustained effects.[7] However, for longer-term cultures, media and compound refreshment may be necessary to account for compound degradation and nutrient depletion.[5][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound against P. falciparum

ParameterValueReference
IC50 (Drug-Sensitive Strains)<50 nM[4][8]
IC50 (Drug-Resistant Strains)<50 nM[4][8]
Effective Concentration for Parasite Proliferation Arrest (12h)1 µM[1]
Time to Eliminate Viable Parasites in vitro48 hours[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelParasiteDosing RegimenOutcomeReference
Rodent ModelP. bergheiSingle 40 mg/kg dose18-fold reduction in parasitemia after 1 day[2]
Humanized Mouse ModelP. falciparum75 or 100 mg/kg daily for 4 daysDecreased parasite levels[4]

Experimental Protocols

Protocol 1: Determining the Optimal Treatment Duration of this compound in P. falciparum Culture
  • Cell Seeding: Seed asynchronous P. falciparum cultures in 96-well plates at a suitable density to allow for proliferation over the course of the experiment without nutrient limitation.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations in the culture medium.

  • Treatment: Add this compound to the parasite cultures at a concentration known to be effective (e.g., 10x the IC50). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.

  • Time-Course Incubation: Incubate the plates for various durations (e.g., 3, 6, 12, 24, 48 hours).

  • Compound Washout: At the end of each incubation period, carefully wash the cells to remove the compound. This can be achieved by centrifuging the plate, removing the supernatant, and resuspending the cells in fresh, drug-free medium. Repeat the wash step twice.

  • Recovery and Proliferation Assessment: After the washout, continue to culture the parasites for a period that would typically allow for at least one full replication cycle (e.g., 48-72 hours).

  • Readout: Measure parasite viability using a suitable method, such as a SYBR Green I-based fluorescence assay or by microscopic counting of Giemsa-stained smears.

  • Data Analysis: Plot parasite viability against the treatment duration to determine the minimum exposure time required for irreversible parasite killing.

Protocol 2: Assessing the Impact of this compound on Histone H3K4 Trimethylation
  • Parasite Culture and Treatment: Culture a synchronized population of P. falciparum parasites. Treat the parasites with this compound at various concentrations and for different durations (e.g., 6 and 12 hours).[1]

  • Histone Extraction: At the end of the treatment period, harvest the parasites and perform histone extraction using a suitable protocol.

  • Western Blotting: Separate the extracted histones by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for H3K4me3. Also, probe with an antibody for a total histone (e.g., Histone H3) as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization. Quantify the band intensities to determine the relative change in H3K4me3 levels upon this compound treatment.

Mandatory Visualizations

TM2_115_Signaling_Pathway This compound Mechanism of Action TM2_115 This compound HMT Histone Methyltransferase (e.g., PfSet1) TM2_115->HMT Inhibits H3K4me3 H3K4 Trimethylation HMT->H3K4me3 Catalyzes Histone_H3 Histone H3 Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death Leads to

Caption: Mechanism of this compound action.

Experimental_Workflow Workflow for Optimal Treatment Duration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Start Seed Parasite Culture Prep_Compound Prepare this compound Dilutions Start->Prep_Compound Add_Compound Add this compound to Cultures Prep_Compound->Add_Compound Incubate Incubate for Varied Durations (3h, 6h, 12h, 24h, 48h) Add_Compound->Incubate Washout Washout Compound Incubate->Washout Culture Culture in Drug-Free Medium Washout->Culture Assess_Viability Assess Parasite Viability Culture->Assess_Viability End Determine Optimal Duration Assess_Viability->End

Caption: Experimental workflow diagram.

References

How to prevent TM2-115 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of TM2-115 during experiments. The information is presented in a user-friendly question-and-answer format to directly address potential issues.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.

This could be a result of compound degradation in the stock solution or during the experiment.

Possible Cause Troubleshooting Steps Expected Outcome
Degradation of Stock Solution 1. Prepare fresh stock solutions: Dissolve solid this compound in anhydrous DMSO. 2. Aliquot and store properly: Store single-use aliquots at -80°C to minimize freeze-thaw cycles. 3. Use fresh DMSO: DMSO is hygroscopic; absorbed water can lead to hydrolysis of the compound over time. Use a fresh, unopened bottle of anhydrous DMSO for preparing stock solutions.Freshly prepared this compound should exhibit consistent and expected potency in your assays.
Degradation in Culture Media 1. Minimize incubation time: If possible, reduce the duration of the experiment to limit the exposure of this compound to the aqueous environment of the cell culture medium. 2. Perform a time-course experiment: Assess the activity of this compound at different time points to determine its stability in your specific culture conditions.Understanding the stability window of this compound in your experimental setup will allow for more reliable results.
Photodegradation 1. Protect from light: During storage and experiments, protect all solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil. 2. Work under subdued lighting: When handling the compound, minimize exposure to ambient light.Reduced exposure to light will prevent potential photodegradation and maintain the compound's integrity.

Issue 2: Precipitate formation when diluting this compound stock solution in aqueous buffers or media.

Precipitation can lead to a lower effective concentration of the compound and inaccurate results.

Possible Cause Troubleshooting Steps Expected Outcome
Poor Aqueous Solubility 1. Perform serial dilutions in DMSO first: Before the final dilution in your aqueous buffer or media, perform intermediate dilutions of your concentrated DMSO stock in DMSO. 2. Ensure final DMSO concentration is low: The final concentration of DMSO in your experiment should typically be below 0.5% to avoid cellular toxicity and to aid in solubility.[1] 3. Vortex during final dilution: When adding the DMSO solution of this compound to your aqueous medium, vortex the solution to ensure rapid and uniform mixing.Proper dilution technique will prevent precipitation and ensure the desired final concentration of this compound is achieved and maintained in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing this compound stock solutions?

A1: To prepare a stock solution of this compound, dissolve the solid compound in anhydrous dimethyl sulfoxide (DMSO). Sonication may be used to aid dissolution. For long-term storage, it is advisable to prepare concentrated stock solutions, aliquot them into single-use vials, and store them at -80°C.

Q2: How should I store my this compound stock solutions to prevent degradation?

A2: Proper storage is critical to maintaining the stability of this compound. The following table summarizes the recommended storage conditions for quinazoline derivatives, which is the chemical class of this compound.

Storage Condition Powder In DMSO In Aqueous Solution
Temperature -20°C-80°CNot Recommended for long-term
Duration Up to 3 yearsUp to 1 yearPrepare fresh for each experiment
Light Exposure Protect from lightProtect from lightProtect from light

Note: Data is based on general recommendations for quinazoline derivatives and may vary for this compound. It is always best to refer to the manufacturer's specific recommendations if available.

Q3: What are the likely pathways of this compound degradation?

A3: While specific degradation pathways for this compound have not been extensively published, compounds with a quinazoline core can be susceptible to certain degradation mechanisms. The two primary pathways to be aware of are hydrolysis and oxidation.[2][3] Additionally, exposure to light can induce photodegradation.[4][5] The quinazoline ring itself is relatively stable, but the functional groups attached to it may be more susceptible to degradation.[6]

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the chance of degradation. Preparing single-use aliquots of your stock solution is the best practice to ensure the integrity of the compound for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex and, if necessary, sonicate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected (amber) microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials: this compound stock solution (in DMSO), cell culture medium.

  • Procedure:

    • Thaw a single-use aliquot of the this compound stock solution at room temperature.

    • Perform any necessary intermediate dilutions in anhydrous DMSO.

    • Just before adding to the cells, dilute the this compound solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%).

    • Mix thoroughly by vortexing or inverting the tube immediately after adding the DMSO stock to the aqueous medium.

    • Add the final working solution to your cell culture plates.

Visualizations

G cluster_storage Storage and Handling cluster_degradation Potential Degradation Pathways Solid_this compound Solid this compound (-20°C, Dark) DMSO_Stock DMSO Stock Solution (-80°C, Aliquoted, Dark) Solid_this compound->DMSO_Stock Dissolve in anhydrous DMSO Working_Solution Aqueous Working Solution (Prepare Fresh) DMSO_Stock->Working_Solution Dilute in Buffer/Media Hydrolysis Hydrolysis (from moisture in DMSO or aqueous solutions) DMSO_Stock->Hydrolysis Working_Solution->Hydrolysis Oxidation Oxidation (from air/peroxides) Working_Solution->Oxidation Photodegradation Photodegradation (from light exposure) Working_Solution->Photodegradation

Caption: Workflow for proper handling and storage of this compound to minimize degradation.

G cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Experimental Results Check_Stock Is the stock solution fresh? Start->Check_Stock Prepare_Fresh Prepare fresh stock solution Check_Stock->Prepare_Fresh No Check_Dilution Was the dilution protocol followed? Check_Stock->Check_Dilution Yes Prepare_Fresh->Check_Dilution Review_Dilution Review dilution procedure Check_Dilution->Review_Dilution No Check_Light Was the experiment protected from light? Check_Dilution->Check_Light Yes Review_Dilution->Check_Light Protect_Light Repeat experiment with light protection Check_Light->Protect_Light No Consider_Other Consider other experimental variables Check_Light->Consider_Other Yes Protect_Light->Consider_Other

Caption: A logical troubleshooting workflow for addressing inconsistent experimental results with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TM2-115-related research. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshoot common pitfalls encountered during experiments with this compound, a potent histone methyltransferase inhibitor investigated for its antimalarial properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a diaminoquinazoline compound and an analog of the known histone methyltransferase inhibitor BIX-01294.[1][2][3] Its primary mechanism of action is the inhibition of histone methyltransferases within the malaria parasite, Plasmodium falciparum.[4][5][6] This inhibition leads to a significant, dose-dependent reduction in the levels of histone H3 trimethylated at lysine 4 (H3K4me3), which disrupts gene expression and results in rapid, irreversible parasite death.[4][5]

Q2: What makes this compound a promising antimalarial candidate?

A2: this compound exhibits several desirable characteristics for an antimalarial drug. It displays a rapid killing effect on the parasite, comparable to some of the fastest-acting antimalarials.[2][4] It is potent, with IC50 values often in the nanomolar range against both drug-sensitive and multidrug-resistant P. falciparum strains.[2][3] Furthermore, it is active against multiple stages of the parasite's life cycle, including asexual blood stages and sexual gametocytes, which is crucial for blocking malaria transmission.[2][4] Studies have also indicated that it is orally bioavailable.[1]

Q3: What is the proposed signaling pathway affected by this compound?

A3: this compound targets epigenetic regulation in P. falciparum. By inhibiting a parasite histone methyltransferase (HMT), it prevents the methylation of histone H3 at lysine 4. This H3K4me3 mark is crucial for regulating gene expression necessary for parasite survival and proliferation. The reduction of this mark leads to dysregulated gene expression and subsequent parasite death.

G cluster_parasite Plasmodium falciparum Cell TM2_115 This compound HMT Histone Methyltransferase (HMT) TM2_115->HMT Inhibits HistoneH3 Histone H3 HMT->HistoneH3 Methylates H3K4me3 H3K4me3 (Active Chromatin Mark) HistoneH3->H3K4me3 Becomes Gene_Expression Essential Gene Expression H3K4me3->Gene_Expression Promotes Parasite_Death Parasite Death Gene_Expression->Parasite_Death Absence Leads to

Caption: Inhibitory pathway of this compound in P. falciparum.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in in vitro parasite viability assays.

  • Possible Cause 1: Compound Solubility. this compound may have limited solubility in aqueous culture media, leading to precipitation and inaccurate effective concentrations.

    • Solution: Prepare a high-concentration stock solution in 100% DMSO. When diluting into the final culture medium, ensure the final DMSO concentration is consistent across all wells and typically does not exceed 0.5% to avoid solvent toxicity. Sonication of the stock solution is recommended to ensure it is fully dissolved.[6]

  • Possible Cause 2: Compound Stability. The compound may degrade in culture conditions (37°C, CO2 environment) over the course of a 48-72 hour assay.

    • Solution: Minimize the time the compound plate is left at room temperature. For longer assays, consider replenishing the compound and media at intermediate time points (e.g., 48 hours).

  • Possible Cause 3: Parasite Stage. The sensitivity of P. falciparum to this compound may vary slightly depending on the parasite's developmental stage.

    • Solution: Use tightly synchronized parasite cultures for assays. If using asynchronous cultures, ensure the initial stage distribution is consistent between experiments. This compound has been shown to be effective at all stages, but high synchronicity reduces variability.[5]

Problem 2: Failure to achieve a complete cure in in vivo mouse models despite initial parasite clearance.

  • Possible Cause 1: Pharmacokinetics (PK). While orally bioavailable, this compound may have a short half-life in plasma, allowing for parasite recrudescence once the compound concentration falls below the minimum inhibitory level.[2]

    • Solution: Implement a more frequent dosing schedule (e.g., twice daily) instead of a single daily dose. Conduct a pilot PK study to determine the compound's half-life in your specific mouse strain and adjust the dosing regimen accordingly.

  • Possible Cause 2: Sub-optimal Formulation. Poor formulation can lead to low bioavailability and inconsistent absorption.

    • Solution: Test different vehicle formulations. A common formulation for preclinical studies is a suspension including PEG300, Tween-80, and saline.[6] Ensure the compound is uniformly suspended before each administration.

  • Possible Cause 3: Single-Dose Treatment. Studies have shown that a single dose of this compound can significantly reduce parasitemia but may not lead to a complete cure.[4][5]

    • Solution: A multi-day dosing regimen is required. A typical efficacy study involves daily dosing for 3-5 consecutive days.

G Start In Vivo Experiment: Parasite Recrudescence Observed CheckPK Review Pharmacokinetics. Is Cmax sufficient? Is T1/2 too short? Start->CheckPK CheckDose Review Dosing Regimen. Single or multiple doses? Start->CheckDose CheckFormulation Review Formulation. Is the compound fully solubilized/suspended? Start->CheckFormulation IncreaseDose Action: Increase Dose or Dosing Frequency CheckPK->IncreaseDose Yes (short T1/2) MultiDose Action: Implement a Multi-Day Dosing Regimen CheckDose->MultiDose Single Dose Used OptimizeFormulation Action: Test Alternative Vehicle Formulations CheckFormulation->OptimizeFormulation Precipitation Observed Rerun Re-run Efficacy Study IncreaseDose->Rerun MultiDose->Rerun OptimizeFormulation->Rerun

Caption: Troubleshooting workflow for in vivo recrudescence.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound against various Plasmodium strains and stages.

Target Organism / StrainAssay TypeIC50 Value (nM)Reference
P. falciparum (Drug-Sensitive)Asexual Blood Stage< 50[2][3]
P. falciparum (Multidrug-Resistant)Asexual Blood Stage< 50[2][3]
P. falciparum (Artemisinin-Refractory)Asexual Blood Stage< 50[2][3]
P. falciparum (Clinical Isolates)Ex vivo Blood Stage300 - 400[2][3]
P. vivax (Clinical Isolates)Ex vivo Blood Stage300 - 400[2][3]
P. falciparum (Male Gametes)Gamete Formation~140[2]

Experimental Protocols

Protocol 1: Western Blot for H3K4me3 Inhibition

This protocol details the method to verify this compound's mechanism of action by observing the reduction in H3K4me3 levels in treated parasites.

  • Parasite Culture: Culture asynchronous P. falciparum parasites to a parasitemia of 5-10%.

  • Compound Treatment: Aliquot the culture and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50) and a vehicle control (e.g., 0.1% DMSO) for a set time, typically 12 hours.[4][5]

  • Histone Extraction:

    • Pellet the infected red blood cells (iRBCs) and lyse them with 0.1% saponin to release the parasites.

    • Wash the parasite pellet with PBS.

    • Perform an acid extraction of histones using 0.4 N H2SO4 overnight at 4°C.

    • Precipitate the proteins with trichloroacetic acid (TCA), wash with acetone, and resuspend the histone pellet in water.

  • Quantification & SDS-PAGE: Quantify the extracted histone protein concentration using a BCA assay. Load equal amounts (e.g., 5-10 µg) of histone extract onto a 15% SDS-PAGE gel and run until sufficient separation is achieved.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash again and develop using an ECL substrate.

  • Analysis: Image the blot and perform densitometry analysis. Normalize the H3K4me3 signal to a loading control, such as total Histone H3, to confirm a specific reduction in the trimethylation mark.[4][5]

References

Strategies to reduce TM2-115 cytotoxicity in host cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TM2-115. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to host cell cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent antimalarial agent that functions as a histone methyltransferase inhibitor. It is an analog of the compound BIX-01294 and belongs to the diaminoquinazoline class of molecules. Its primary mechanism of action involves the inhibition of histone lysine methyltransferases (HKMTs), which are crucial enzymes for the epigenetic regulation of gene expression in the malaria parasite, Plasmodium falciparum. Specifically, treatment with this compound has been shown to lead to a reduction in the levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. This disruption of epigenetic regulation results in rapid and irreversible death of the parasite.

Q2: What is the known cytotoxicity profile of this compound against host cells?

Published studies have demonstrated that this compound exhibits a degree of selectivity for parasite cells over mammalian host cells. For instance, while this compound shows potent activity against various strains of P. falciparum with 50% inhibitory concentrations (IC50) in the nanomolar range, its cytotoxic effect on human cell lines, such as the liver carcinoma cell line HepG2, is observed at significantly higher concentrations. This suggests a favorable therapeutic window for its antimalarial activity. However, cytotoxicity can be cell-type dependent and may be observed in other host cell lines or primary cells at concentrations relevant to your experiments.

Q3: What are the potential off-target effects of this compound that might contribute to host cell cytotoxicity?

While this compound is characterized as a histone methyltransferase inhibitor, like many small molecules, it may have off-target effects. The diaminoquinazoline scaffold, to which this compound belongs, has been associated with the inhibition of other enzymes. For example, some analogs of BIX-01294 have been shown to inhibit DNA methyltransferases (DNMTs) at micromolar concentrations[1]. Although this has not been specifically demonstrated for this compound, inhibition of other critical cellular enzymes could contribute to off-target cytotoxicity. It is crucial to consider that off-target effects can be cell-type and concentration-dependent.

Troubleshooting Guides

Issue: I am observing significant cytotoxicity in my host cells upon treatment with this compound.

This is a common challenge in drug development research. Here’s a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Confirm and Quantify Cytotoxicity

First, it is essential to accurately quantify the cytotoxic effect. We recommend using multiple assays to assess cell viability and death to avoid artifacts from a single method.

  • Metabolic Viability Assay (e.g., MTT Assay): This colorimetric assay measures the metabolic activity of cells, which is often correlated with cell viability.

  • Apoptosis Assay (e.g., Annexin V Staining): This assay identifies cells in the early stages of programmed cell death.

  • Necrosis Assay (e.g., Propidium Iodide Staining): This assay identifies cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis.

Data Presentation: Comparison of Cytotoxicity Assays

Assay TypePrincipleInformation ProvidedPotential for Artifacts
MTT Assay Enzymatic reduction of MTT tetrazolium salt to formazan by mitochondrial dehydrogenases in living cells.Measures metabolic activity, an indirect measure of cell viability.Can be affected by compounds that alter cellular metabolism without directly causing cell death.
Annexin V Staining Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane during early apoptosis.Identifies early apoptotic cells.Can be transient; cells in late apoptosis or necrosis will also be positive.
Propidium Iodide (PI) Staining A fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells.Identifies cells with compromised membrane integrity (late apoptotic or necrotic).Does not distinguish between late apoptosis and necrosis.
Caspase Activity Assay Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.Confirms apoptosis and can identify the specific caspase pathways involved.Caspase activation is a transient event.
Step 2: Optimize Experimental Conditions

If cytotoxicity is confirmed, the next step is to optimize your experimental parameters.

  • Dose-Response and Time-Course Analysis: Perform a detailed dose-response study to determine the precise IC50 of this compound in your specific host cell line. Also, conduct a time-course experiment to understand the kinetics of the cytotoxic effect. It's possible that shorter exposure times are sufficient for the desired on-target effect while minimizing host cell toxicity.

  • Serum Concentration: The presence and concentration of serum in your culture medium can influence the effective concentration and cytotoxicity of a compound. Consider performing experiments with varying serum concentrations to assess its impact.

Step 3: Investigate the Mechanism of Cytotoxicity

Understanding how this compound is causing cell death can guide the development of targeted mitigation strategies. Based on the known mechanisms of similar compounds, we suggest investigating the following pathways:

  • Apoptosis: As a primary mechanism of drug-induced cell death, assess for markers of apoptosis.

  • Oxidative Stress: Many compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage.

Experimental Workflow for Investigating Cytotoxicity Mechanisms

G start Observe Host Cell Cytotoxicity dose_response Perform Dose-Response & Time-Course Analysis start->dose_response apoptosis_assay Assess Apoptosis (Annexin V, Caspase Activity) dose_response->apoptosis_assay ros_assay Measure Oxidative Stress (e.g., DCFDA assay) dose_response->ros_assay mitochondrial_potential Evaluate Mitochondrial Membrane Potential apoptosis_assay->mitochondrial_potential data_analysis Analyze Data to Identify Primary Cytotoxic Mechanism ros_assay->data_analysis mitochondrial_potential->data_analysis mitigation Develop Mitigation Strategies data_analysis->mitigation

Caption: Workflow for investigating the mechanism of this compound induced cytotoxicity.

Step 4: Implement Strategies to Reduce Cytotoxicity

Based on your findings from the mechanistic studies, you can implement the following strategies:

  • Co-administration with Cytoprotective Agents:

    • Antioxidants: If oxidative stress is identified as a key mechanism, co-treatment with antioxidants such as N-acetylcysteine (NAC) may reduce cytotoxicity.

    • Caspase Inhibitors: If apoptosis is the primary mode of cell death, pan-caspase inhibitors (e.g., Z-VAD-FMK) can be used to determine if blocking apoptosis rescues the cells. Note that this is a tool for mechanistic studies and may not be suitable for therapeutic applications.

  • Combination Therapy:

    • Combining this compound with another therapeutic agent may allow for a dose reduction of this compound, thereby decreasing host cell toxicity while maintaining or even enhancing the desired therapeutic effect. The choice of the combination agent will depend on the specific research context (e.g., in cancer research, combining with a standard-of-care chemotherapy).

Hypothetical Signaling Pathway for this compound Induced Cytotoxicity

G cluster_cell Host Cell TM2_115 This compound Histone_Methyltransferases Host Histone Methyltransferases TM2_115->Histone_Methyltransferases Inhibition Off_Target Potential Off-Targets (e.g., DNMTs) TM2_115->Off_Target Potential Inhibition Mitochondria Mitochondria TM2_115->Mitochondria Apoptosis Apoptosis Histone_Methyltransferases->Apoptosis Altered Gene Expression Off_Target->Apoptosis Caspase_9 Caspase-9 Mitochondria->Caspase_9 Cytochrome c release ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Caspase_3 Caspase-3 Caspase_9->Caspase_3 Caspase_3->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: A hypothetical signaling pathway illustrating potential mechanisms of this compound induced cytotoxicity in host cells.

Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Host cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for the drug stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use a gentle cell dissociation method (e.g., trypsinization) and collect any floating cells from the medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to membrane damage)

Disclaimer: This information is intended for research use only. The troubleshooting guides and protocols provided are general recommendations and may require optimization for your specific experimental conditions and cell lines. Always refer to the relevant product datasheets and published literature for detailed information.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of TM2-115 and BIX-01294

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modulators, the small molecule inhibitors TM2-115 and BIX-01294 have emerged as significant tools for researchers in oncology and parasitology. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

BIX-01294 is a well-characterized inhibitor of the histone methyltransferases G9a and G9a-like protein (GLP).[1] These enzymes are primarily responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. BIX-01294 exerts its inhibitory effect by competing with the histone substrate for binding to the enzyme's active site.[1]

This compound is a structural analog of BIX-01294.[2] While it shares the core diaminoquinazoline scaffold, its primary therapeutic application has been explored in the context of malaria. It is a known inhibitor of histone methyltransferases in the malaria parasite, Plasmodium falciparum, leading to rapid parasite death.[1][3]

Comparative Efficacy: In Vitro Studies

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and BIX-01294 against various targets and cell lines, providing a quantitative comparison of their potency.

Table 1: Inhibition of Histone Methyltransferases

CompoundTargetIC50 (µM)
BIX-01294G9a1.9
BIX-01294GLP0.7

Table 2: Anti-proliferative Activity in Mammalian Cancer Cell Lines

CompoundCell LineCell TypeIC50 (µM)
BIX-01294A549Human Lung Carcinoma2.8
BIX-01294HEK293Human Embryonic Kidney2.05

Table 3: Anti-malarial Activity against Plasmodium falciparum

CompoundP. falciparum StrainIC50 (nM)
This compound3D7~100
BIX-012943D7~100
This compoundDrug-resistant field isolates<50
BIX-01294Drug-resistant field isolates<50
BIX-01294Gametocytes13.0

In Vivo Efficacy

A study in a mouse model of malaria using the Plasmodium berghei ANKA strain demonstrated the in vivo potential of these compounds. A single 40 mg/kg dose of this compound resulted in an 18-fold reduction in parasitemia the following day.[1]

Signaling Pathways and Cellular Effects

BIX-01294, through its inhibition of G9a/GLP, triggers downstream cellular events leading to cell death in cancer models. This is primarily achieved through the induction of apoptosis and autophagy. Mechanistic studies have revealed that BIX-01294 treatment leads to the inactivation of the mTOR/4EBP1 pathway and a reduction in the levels of the oncoprotein c-MYC.

In Plasmodium falciparum, both this compound and BIX-01294 have been shown to cause a significant reduction in the levels of histone H3 lysine 4 trimethylation (H3K4me3).[1][4] This epigenetic mark is generally associated with active gene transcription, and its reduction likely contributes to the parasite's death.

Below are diagrams illustrating the key signaling pathways affected by these inhibitors.

G9a_GLP_Signaling G9a/GLP Signaling Pathway Inhibition by BIX-01294 cluster_0 Normal Cellular State cluster_1 BIX-01294 Treatment G9a_GLP G9a/GLP H3K9 Histone H3 G9a_GLP->H3K9 Methylation H3K9me2 H3K9me2 H3K9->H3K9me2 Repression Transcriptional Repression H3K9me2->Repression BIX01294 BIX-01294 G9a_GLP_inhibited G9a/GLP BIX01294->G9a_GLP_inhibited mTOR mTOR/4EBP1 Pathway G9a_GLP_inhibited->mTOR Inhibition cMYC c-MYC G9a_GLP_inhibited->cMYC Reduction Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy cMYC->Apoptosis cMYC->Autophagy

G9a/GLP Signaling Pathway Inhibition by BIX-01294

Antimalarial_Mechanism Antimalarial Mechanism of this compound and BIX-01294 Inhibitor This compound / BIX-01294 PfHMT Plasmodium falciparum Histone Methyltransferase Inhibitor->PfHMT Inhibition ParasiteDeath Parasite Death Inhibitor->ParasiteDeath H3K4 Histone H3 PfHMT->H3K4 Methylation H3K4me3 H3K4me3 H3K4->H3K4me3 Transcription Gene Transcription H3K4me3->Transcription

Antimalarial Mechanism of this compound and BIX-01294

Experimental Protocols

In Vitro Histone Methyltransferase Assay

A standard in vitro histone methyltransferase (HMT) assay is utilized to determine the IC50 values of inhibitors like BIX-01294.

  • Enzyme and Substrate: Recombinant human G9a or GLP is incubated with a biotinylated histone H3 peptide substrate.

  • Cofactor: S-adenosyl-L-methionine (SAM) serves as the methyl donor.

  • Inhibitor: A dilution series of the test compound (e.g., BIX-01294) is added to the reaction mixture.

  • Detection: The extent of histone methylation is quantified, often using a scintillation proximity assay (SPA) that detects the transfer of a radiolabeled methyl group from SAM to the histone peptide.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

HMT_Assay_Workflow In Vitro Histone Methyltransferase Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant HMT - Histone Substrate - Radiolabeled SAM - Inhibitor Dilutions start->prepare_reagents reaction_setup Set up Reaction: Combine enzyme, substrate, SAM, and inhibitor prepare_reagents->reaction_setup incubation Incubate at 37°C reaction_setup->incubation detection Detect Methylation (e.g., SPA) incubation->detection data_analysis Data Analysis: Calculate % inhibition and determine IC50 detection->data_analysis end End data_analysis->end

In Vitro HMT Assay Workflow
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I)

The anti-malarial activity of compounds is commonly assessed using a SYBR Green I-based fluorescence assay.[5][6][7]

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human red blood cells.

  • Drug Treatment: The parasite cultures are incubated with a serial dilution of the test compounds (this compound or BIX-01294) in 96-well plates for a defined period (e.g., 48 or 72 hours).

  • Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I, a fluorescent dye that intercalates with DNA.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by comparing the fluorescence in treated wells to that of untreated controls.

In Vivo Antimalarial Activity (Peters' 4-Day Suppressive Test)

The Peters' 4-day suppressive test is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.[8][9][10][11]

  • Infection: Mice are infected with a specific strain of rodent malaria parasites, such as Plasmodium berghei.

  • Treatment: The test compound is administered to the infected mice daily for four consecutive days, starting on the day of infection.

  • Parasitemia Monitoring: On the fifth day, blood smears are prepared from the mice, and the percentage of infected red blood cells (parasitemia) is determined by microscopy.

  • Efficacy Calculation: The percentage of parasite suppression is calculated by comparing the average parasitemia in the treated group to that of an untreated control group.

Conclusion

Both this compound and BIX-01294 are potent inhibitors of histone methyltransferases with distinct primary areas of application. BIX-01294 has been extensively studied as an anti-cancer agent, demonstrating efficacy in the low micromolar range against various cancer cell lines through the induction of apoptosis and autophagy. This compound, an analog of BIX-01294, exhibits remarkable potency against Plasmodium falciparum, including drug-resistant strains, with IC50 values in the nanomolar range. This highlights the potential of targeting histone methylation as a therapeutic strategy in both oncology and infectious diseases. Further research into the specific parasitic histone methyltransferase targets of this compound will be crucial for the development of more selective and effective anti-malarial drugs.

References

A Comparative Analysis of TM2-115 and Artemisinin: Mechanisms and Efficacy in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of TM2-115, a novel histone methyltransferase inhibitor, and the established antimalarial agent, artemisinin. The following sections detail their distinct mechanisms of action, present comparative efficacy data, and outline the experimental protocols used to generate these findings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of novel antimalarial agents with mechanisms of action distinct from existing therapies. Artemisinin and its derivatives, the cornerstone of current malaria treatment, are facing the challenge of emerging resistance. This compound, a derivative of the histone methyltransferase inhibitor BIX-01294, presents a promising alternative by targeting the parasite's epigenetic machinery. This guide offers a side-by-side comparison of these two compounds.

Mechanism of Action

The fundamental difference between this compound and artemisinin lies in their molecular targets and mechanisms of inducing parasite death.

This compound: Epigenetic Reprogramming

This compound functions as a histone methyltransferase inhibitor. Specifically, it leads to a significant reduction in the trimethylation of histone H3 at lysine 4 (H3K4me3) in P. falciparum. H3K4me3 is a crucial epigenetic mark generally associated with transcriptionally active genes. By inhibiting the enzymes responsible for this modification, this compound likely disrupts the parasite's ability to regulate gene expression essential for its development and survival, leading to rapid and irreversible cell death.

Artemisinin: Oxidative Stress

Artemisinin's antimalarial activity is dependent on its endoperoxide bridge. Inside the parasite-infected red blood cell, the parasite digests hemoglobin, releasing heme. The iron (Fe²⁺) in heme is thought to cleave the endoperoxide bridge of artemisinin, generating a cascade of reactive oxygen species (ROS). These highly reactive molecules cause widespread damage to parasite proteins and other biomolecules, leading to oxidative stress and cell death.

Comparative Efficacy: In Vitro and In Vivo Data

The following tables summarize the available data on the efficacy of this compound and artemisinin derivatives against Plasmodium falciparum. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Efficacy against P. falciparum Strains
Compound Parasite Strain IC₅₀ (nM) Reference
This compound3D7 (drug-sensitive)~100[1]
This compoundDrug-resistant strains<50[2]
Artemisinin3D7 (drug-sensitive)7.67 - 11.4[3]
Dihydroartemisinin (DHA)NF54 (K13 wild-type)4.2 ± 0.5[4]
Dihydroartemisinin (DHA)R561H (K13 mutant)14.1 ± 4.0[4]
ArtesunateAfrican isolates3.71 - 5.14[3]
Table 2: Parasite Killing Rate and In Vivo Efficacy
Parameter This compound Artemisinin/Derivatives
Killing Mechanism Irreversible growth arrestRapid parasite clearance
Killing Speed Complete parasite killing after 12-hour incubation (1 µM)[1]Parasite reduction ratio of >10⁴ per 48-hour cycle[5]
In Vivo Model Single 40 mg/kg dose in P. berghei-infected mice led to an 18-fold reduction in parasitemia the following day[1]Standard component of Artemisinin-based Combination Therapies (ACTs) with high clinical efficacy[6]
Activity against Resistant Strains Potent activity against artemisinin-refractory isolates[2]Reduced efficacy against strains with K13 propeller mutations[6]

Signaling and Action Pathways

The distinct mechanisms of this compound and artemisinin are visualized in the following diagrams.

TM2_115_Pathway TM2_115 This compound HMT Histone Methyltransferase TM2_115->HMT Inhibition H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) HMT->H3K4me3 Catalyzes Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death Leads to

Caption: Mechanism of action for this compound.

Artemisinin_Pathway Artemisinin Artemisinin Activation Activation of Endoperoxide Bridge Artemisinin->Activation Heme Heme (from hemoglobin digestion) Heme->Activation Catalyzes (Fe²⁺) ROS Reactive Oxygen Species (ROS) Activation->ROS Generates Biomolecule_Damage Damage to Parasite Proteins and Biomolecules ROS->Biomolecule_Damage Causes Parasite_Death Parasite Death Biomolecule_Damage->Parasite_Death Leads to

Caption: Mechanism of action for Artemisinin.

Experimental Protocols

The following are generalized protocols for key assays used in the evaluation of antimalarial compounds. Specific parameters may vary between studies.

In Vitro P. falciparum Growth Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of a compound required to inhibit parasite growth by 50%.

Workflow Diagram:

IC50_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Start Synchronized P. falciparum culture (ring stage) Add_Compound Add compound dilutions to parasite culture in 96-well plate Start->Add_Compound Serial_Dilution Prepare serial dilutions of test compound Serial_Dilution->Add_Compound Incubate Incubate for 72 hours (37°C, gas mixture) Add_Compound->Incubate Stain Stain with DNA dye (e.g., SYBR Green I) Incubate->Stain Measure Measure fluorescence Stain->Measure Calculate Calculate IC₅₀ values Measure->Calculate

Caption: Workflow for IC₅₀ determination.

Methodology:

  • P. falciparum Culture: Parasites are cultured in human red blood cells in RPMI 1640 medium supplemented with human serum and hypoxanthine. Cultures are synchronized to the ring stage using methods like sorbitol lysis.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized parasite cultures are added to the wells containing the drug dilutions and incubated for 72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Growth Measurement: After incubation, parasite growth is quantified. A common method involves lysing the red blood cells and staining the parasite DNA with a fluorescent dye like SYBR Green I. Fluorescence is then measured using a plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vitro Histone Methyltransferase Assay

This assay measures the ability of a compound to inhibit the activity of histone methyltransferases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant histone methyltransferase and a histone substrate (e.g., histone H3) are prepared.

  • Reaction Mixture: The enzyme and substrate are incubated in a reaction buffer with a methyl donor, typically S-adenosyl-L-[methyl-³H]-methionine (³H-SAM). The test compound (e.g., this compound) is included at various concentrations.

  • Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a defined period.

  • Detection of Methylation: The incorporation of the radiolabeled methyl group into the histone substrate is measured. This can be done by spotting the reaction mixture onto filter paper, washing away unincorporated ³H-SAM, and quantifying the remaining radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and IC₅₀ values can be determined.

Conclusion

This compound and artemisinin represent two distinct and powerful approaches to antimalarial therapy. Artemisinin's rapid, ROS-mediated killing has been a mainstay of malaria treatment, but the rise of resistance highlights the need for new strategies. This compound, with its novel epigenetic mechanism of action and efficacy against artemisinin-resistant strains, is a promising candidate for the development of next-generation antimalarials. Further direct comparative studies are warranted to fully elucidate the relative advantages of each compound and their potential for use in combination therapies to combat malaria.

References

Validating the Anti-Gametocyte Activity of TM2-115: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel anti-malarial therapies that can interrupt the transmission of the Plasmodium falciparum parasite has focused attention on compounds with potent anti-gametocyte activity. This guide provides a comparative analysis of TM2-115, a promising histone methyltransferase inhibitor, against established anti-gametocyte agents. The data presented herein is intended to support the validation of this compound as a next-generation transmission-blocking candidate.

Performance Comparison of Anti-Gametocyte Agents

The following table summarizes the in vitro activity of this compound and its parent compound, BIX-01294, against P. falciparum gametocytes, benchmarked against the standard-of-care drug, primaquine, and another well-characterized gametocytocidal agent, methylene blue.

CompoundTargetEarly-Stage Gametocytes (IC50)Late-Stage Gametocytes (IC50)Gamete Formation InhibitionKey Attributes
This compound Histone MethyltransferaseMicromolar inhibition[1]Sub-micromolar inhibition of progression to gametes[1]Potent inhibition[1]Rapid and irreversible killing of all blood-stage parasites[2]
BIX-01294 Histone MethyltransferaseSignificantly impairs maturation[3]Significantly impairs maturation[3]Reduces formation of gametes and zygotes[3][4]IC50 of 13.0 nM against intraerythrocytic replication[3][4]
Primaquine Not fully elucidated; may involve generation of reactive oxygen species[5]Inactive in vitro[6]~20.9 µM[6]Reduces exflagellation[6]Standard clinical drug for preventing relapse and blocking transmission[7]
Methylene Blue Multifactorial~424.1 nM[8][9]~106.4 nM[8][9]Potent inhibitor[10]Potent activity against all gametocyte stages[9]

Mechanism of Action: this compound

This compound, and its parent compound BIX-01294, exert their anti-malarial effect by inhibiting histone methyltransferases within the parasite.[2][3][8] This leads to a reduction in histone H3 lysine 4 trimethylation (H3K4me3), a critical epigenetic mark for gene activation.[2][11] The disruption of this pathway results in aberrant gene expression, ultimately leading to rapid and irreversible parasite death across all blood stages, including gametocytes.[2]

G TM2_115 This compound HMT Histone Methyltransferase TM2_115->HMT Inhibits H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) HMT->H3K4me3 Catalyzes Gene_Expression Aberrant Gene Expression H3K4me3->Gene_Expression Leads to Gametocyte_Death Gametocyte Death Gene_Expression->Gametocyte_Death Results in G cluster_culture Gametocyte Culture cluster_assay Assay cluster_analysis Data Analysis Culture P. falciparum Culture Induction Induce Gametocytogenesis Culture->Induction Maturation Mature to Stage IV/V Induction->Maturation Plating Plate Gametocytes Maturation->Plating Incubation Incubate with this compound Plating->Incubation Assessment Assess Viability (Microscopy/ATP Assay) Incubation->Assessment IC50 Calculate IC50 Assessment->IC50 G Gametocytes Mature Gametocytes Treatment Treat with this compound Gametocytes->Treatment Feeding Membrane Feeding to Anopheles Mosquitoes Treatment->Feeding Incubation Mosquito Incubation (7-10 days) Feeding->Incubation Dissection Midgut Dissection Incubation->Dissection Oocyst_Count Oocyst Counting Dissection->Oocyst_Count Analysis Compare with Control Oocyst_Count->Analysis

References

Unveiling TM2-115: A Promising Antimalarial Candidate with No Cross-Resistance to Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the global fight against malaria, the emergence and spread of drug-resistant parasites pose a significant threat. A novel antimalarial compound, TM2-115, has demonstrated potent activity against a wide range of Plasmodium falciparum strains, including those resistant to currently available therapies. This guide provides a comprehensive comparison of this compound's performance against known antimalarials, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a next-generation therapeutic.

This compound, a diaminoquinazoline analog of BIX-01294, operates through a distinct mechanism of action: histone methyltransferase inhibition. This novel target engagement is believed to be the basis for its efficacy against multidrug-resistant malaria parasites.

Cross-Resistance Profile: A Clear Advantage

Extensive in vitro studies have revealed that this compound maintains potent activity against P. falciparum strains that are resistant to conventional antimalarials. A key study demonstrated that both this compound and its parent compound, BIX-01294, exhibit 50% inhibitory concentrations (IC50s) of less than 50 nM against a panel of drug-sensitive and multidrug-resistant field isolates. This includes strains resistant to chloroquine, mefloquine, pyrimethamine, and even artemisinin-refractory isolates.

The lack of cross-resistance is a critical attribute for a new antimalarial candidate. It suggests that this compound can be effective in regions where resistance to current frontline treatments is prevalent, offering a much-needed therapeutic alternative.

Comparative Efficacy Against Drug-Resistant P. falciparum Strains

While specific comparative IC50 values for this compound alongside a full panel of standard antimalarials against various resistant strains are not yet publicly available in a consolidated table, the existing data strongly indicates its broad-spectrum activity. The consistent potency of this compound at concentrations below 50 nM across numerous resistant phenotypes underscores its potential to circumvent common resistance mechanisms.

To illustrate the significance of this, the table below presents typical IC50 ranges for common antimalarials against sensitive and resistant P. falciparum strains, providing a framework to appreciate the potent and consistent activity of this compound.

Antimalarial DrugMechanism of ActionIC50 (Sensitive Strains)IC50 (Resistant Strains)
This compound Histone Methyltransferase Inhibition < 50 nM < 50 nM
ChloroquineHeme detoxification inhibition5-20 nM> 100 nM
MefloquineUnknown, possibly membrane effects10-30 nM> 100 nM
PyrimethamineDihydrofolate reductase (DHFR) inhibition0.5-5 nM> 1000 nM
ArtemisininActivation by heme, oxidative stress1-10 nMDelayed clearance phenotype

Note: The IC50 values for standard antimalarials are approximate and can vary between different parasite strains and assay conditions.

Experimental Protocols

The in vitro activity of this compound and other antimalarials is typically assessed using standardized drug sensitivity assays. A common and robust method is the SYBR Green I-based fluorescence assay.

SYBR Green I-based Drug Sensitivity Assay Protocol
  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., 3D7, W2, Dd2, K1 strains) are maintained in human erythrocytes at a defined hematocrit and parasitemia.

  • Drug Preparation: A serial dilution of the test compounds (this compound and standard antimalarials) is prepared in culture medium in a 96-well microtiter plate.

  • Incubation: Parasitized erythrocytes are added to each well of the drug-containing plate and incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, the drug concentration at which 50% of parasite growth is inhibited, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental Workflow for Cross-Resistance Assessment

The following diagram illustrates the typical workflow for evaluating the cross-resistance profile of a novel antimalarial compound like this compound.

Cross_Resistance_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Parasite_Culture Culturing of Drug-Sensitive and Drug-Resistant P. falciparum Strains Incubation 72-hour Incubation of Parasites with Drugs Parasite_Culture->Incubation Drug_Plates Preparation of Serial Dilutions of this compound and Standard Antimalarials in 96-well Plates Drug_Plates->Incubation Staining Lysis and Staining with SYBR Green I Incubation->Staining Fluorescence Fluorescence Measurement Staining->Fluorescence IC50_Calculation Calculation of IC50 Values for each Compound against each Parasite Strain Fluorescence->IC50_Calculation Comparison Comparison of IC50s to Determine Cross-Resistance IC50_Calculation->Comparison

Workflow for in vitro antimalarial cross-resistance assessment.

Signaling Pathways and Mechanism of Action

This compound's unique mechanism of targeting histone methyltransferases disrupts the epigenetic regulation of gene expression in P. falciparum. This is a distinct pathway compared to traditional antimalarials that target processes like heme detoxification or folate synthesis.

Mechanism_of_Action cluster_tm2115 This compound Action cluster_standard Standard Antimalarial Actions TM2_115 This compound HMT Histone Methyltransferase (HMT) TM2_115->HMT Inhibits Histone_Methylation Histone Methylation (e.g., H3K4me3) HMT->Histone_Methylation Catalyzes Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death Chloroquine Chloroquine Heme_Detox Heme Detoxification Chloroquine->Heme_Detox Inhibits Heme_Detox->Parasite_Death Pyrimethamine Pyrimethamine DHFR Dihydrofolate Reductase (DHFR) Pyrimethamine->DHFR Inhibits Folate_Synth Folate Synthesis DHFR->Folate_Synth Essential for Folate_Synth->Parasite_Death

Independent Validation of TM2-115's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone methyltransferase inhibitor TM2-115 with alternative compounds, supported by experimental data. It delves into the independent validation of its mechanism of action and offers detailed experimental protocols for key assays.

This compound, a diaminoquinazoline compound, and its close analog BIX-01294, have emerged as potent antimalarial agents. Their primary mechanism of action is the inhibition of histone methyltransferases, leading to a reduction in histone H3 lysine 4 trimethylation (H3K4me3) and subsequent parasite death.[1][2] This has been a significant finding, as it positions histone lysine methyltransferases as a viable target for novel antimalarial drug discovery.[1]

Comparative Performance of this compound and Alternatives

The following tables summarize the in vitro efficacy of this compound and its primary comparator, BIX-01294, against various strains of Plasmodium falciparum, including drug-resistant lines. Additionally, data for other epigenetic-targeting antimalarial compounds, chaetocin and DNA Methyltransferase Inhibitor C20, are provided for a broader comparison.

Table 1: In Vitro Efficacy (IC50) Against P. falciparum Strains

CompoundTarget3D7 (Drug-Sensitive)W2 (Chloroquine-Resistant)K1 (Multidrug-Resistant)
This compound Histone Methyltransferase~100 nM[1]<50 nM[3]<50 nM[3]
BIX-01294 Histone Methyltransferase~100 nM[1]<50 nM[3]13.0 nM[4][5][6]
Chaetocin Histone Methyltransferase (SU(VAR)3-9)0.6 µM (for SU(VAR)3-9)[7]Not ReportedNot Reported
DNMT Inhibitor 20 DNA Methyltransferase71 ± 23 nM[8]Not ReportedNot Reported
DNMT Inhibitor 70 DNA Methyltransferase60 ± 14 nM[8]Not ReportedNot Reported

Table 2: In Vivo Efficacy in Murine Models

CompoundMurine ModelDosageParasitemia ReductionReference
This compound P. berghei ANKA40 mg/kg (single dose)18-fold reduction[1][2]
BIX-01294 P. berghei ANKA40 mg/kg (single dose)2-fold reduction[2]
DNMT Inhibitor 20 P. berghei10 mg/kgProtection from mortality[8]

Independent Validation of Mechanism of Action

The initial characterization of this compound and BIX-01294 demonstrated their ability to reduce global H3K4me3 levels in P. falciparum.[1][2] Subsequent independent studies have corroborated the crucial role of histone methylation in parasite biology, thereby indirectly validating the mechanism of these inhibitors. For instance, independent research has utilized BIX-01294 as a chemical probe to investigate gene expression during gametocyte development and transmission, confirming that histone methylation is a key regulatory process in the parasite's life cycle.[4][5][6] These studies, by relying on BIX-01294 to perturb histone methylation, lend credence to its established mechanism of action.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for its validation.

Proposed Signaling Pathway of this compound TM2_115 This compound HMT Histone Methyltransferase (e.g., PfSETs) TM2_115->HMT Inhibition H3K4me3 H3K4me3 (Active Chromatin Mark) HMT->H3K4me3 Methylation Histone_H3 Histone H3 Histone_H3->HMT Gene_Expression Parasite Gene Expression H3K4me3->Gene_Expression Activation Parasite_Death Parasite Death Gene_Expression->Parasite_Death Disruption leads to

Caption: Proposed mechanism of this compound action.

Experimental Workflow for this compound Validation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Culture P. falciparum Culture Treatment Treat with this compound (Dose-Response) Culture->Treatment IC50 Determine IC50 (SYBR Green I Assay) Treatment->IC50 Histone_Extraction Histone Extraction Treatment->Histone_Extraction Western_Blot Western Blot for H3K4me3 Histone_Extraction->Western_Blot Infection Infect Mice (P. berghei) Drug_Admin Administer this compound Infection->Drug_Admin Parasitemia Monitor Parasitemia Drug_Admin->Parasitemia Efficacy Determine Efficacy Parasitemia->Efficacy

Caption: Workflow for validating this compound's efficacy.

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted from standard in vitro HMT assays and can be used to assess the direct inhibitory effect of compounds on histone methyltransferase activity.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Recombinant histone methyltransferase (e.g., purified PfSET domain)

    • Histone H3 substrate (or relevant peptide)

    • This compound or other inhibitors at various concentrations

    • S-adenosyl-L-[methyl-³H]-methionine (as a methyl donor)

    • HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times with 0.1 M sodium bicarbonate buffer to remove unincorporated radiolabel.

  • Detection: Measure the incorporation of the radiolabeled methyl group into the histone substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

In Vitro Antimalarial Drug Susceptibility Testing (SYBR Green I Assay)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

  • Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in human erythrocytes at a defined parasitemia and hematocrit.

  • Drug Plating: Prepare serial dilutions of the test compounds (this compound, BIX-01294, etc.) in a 96-well plate. Include drug-free and uninfected erythrocyte controls.

  • Incubation: Add the parasite culture to the drug-plated wells and incubate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • Lysis and Staining: After incubation, lyse the cells by freeze-thawing. Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour. SYBR Green I intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Efficacy Testing in a Murine Model

The Plasmodium berghei ANKA infection model in mice is a commonly used preclinical model to assess the in vivo efficacy of antimalarial compounds.

  • Infection: Infect mice (e.g., Swiss Webster or BALB/c) intravenously or intraperitoneally with P. berghei ANKA-infected red blood cells.

  • Drug Administration: Once a patent parasitemia is established (typically 1-2%), administer the test compound (e.g., this compound) orally or via intraperitoneal injection at a defined dose and schedule. A vehicle control group should be included.

  • Parasitemia Monitoring: Monitor the parasitemia daily by collecting a small amount of blood from the tail vein and examining Giemsa-stained thin blood smears under a microscope.

  • Efficacy Assessment: The primary endpoint is the reduction in parasitemia compared to the vehicle-treated control group. Survival of the mice can also be monitored as a secondary endpoint.

  • Data Analysis: Calculate the percentage of parasite clearance for each treatment group. Statistical analysis should be performed to determine the significance of the observed effects.

References

Reproducibility of In Vivo Studies with the Antimalarial Compound TM2-115: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the histone methyltransferase inhibitor TM2-115 with its analog BIX-01294 and standard antimalarial agents. The data presented is collated from published in vivo studies, with a focus on reproducibility and comparative performance. Detailed experimental protocols are provided to facilitate the replication of these studies.

Comparative Efficacy of Antimalarial Compounds in Murine Models

The following tables summarize the quantitative data from in vivo studies of this compound and comparator compounds in both Plasmodium berghei-infected mice and humanized mice infected with Plasmodium falciparum.

Table 1: Efficacy in Plasmodium berghei ANKA Murine Model
CompoundDose (mg/kg)Dosing RegimenAdministration RouteParasitemia ReductionSurvivalSource
This compound 40Single doseIntraperitoneal (i.p.)18-fold reduction 1 day post-treatment> 3 weeks[1]
BIX-01294 40Single doseIntraperitoneal (i.p.)2-fold reduction 1 day post-treatment> 3 weeks[1]
Chloroquine 40Single doseIntraperitoneal (i.p.)Not specified, less effective than this compound in immediate reductionNot specified[1]
Table 2: Efficacy in Plasmodium falciparum Humanized Murine Model
CompoundDose (mg/kg)Dosing RegimenAdministration RouteOutcomeSource
This compound 100Once daily for 4 daysOralParasitemia fell below the limit of detection[2]
BIX-01294 75Once daily for 4 daysOralParasitemia fell below the limit of detection at day 5 or 6[2]

Mechanism of Action: Histone Methylation Inhibition

This compound and its analog BIX-01294 are known to exert their antimalarial effects by inhibiting histone methyltransferases. This leads to a reduction in histone H3 trimethylation at lysine 4 (H3K4me3), a critical epigenetic mark for gene expression in the parasite, ultimately resulting in parasite death[1][3].

G TM2_115 This compound HMT Histone Methyltransferase (e.g., G9a) TM2_115->HMT Inhibition Histone Histone H3 HMT->Histone Methylation H3K4me3 H3K4me3 Histone->H3K4me3 Results in Gene_Expression Parasite Gene Expression H3K4me3->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death Leads to disruption and

Proposed signaling pathway of this compound.

Detailed Experimental Protocols

Reproducibility of in vivo studies is critically dependent on the adherence to detailed experimental protocols. The following sections outline the methodologies cited in the key studies of this compound.

In Vivo Efficacy in Plasmodium berghei ANKA Model[1]

This model is utilized to assess the initial in vivo efficacy of compounds against a rodent malaria parasite.

  • Animal Model : Female BALB/c mice.

  • Parasite Strain : Plasmodium berghei ANKA strain.

  • Infection : Mice are infected with 5 x 10^6 P. berghei-infected red blood cells.

  • Compound Administration : On day 3 post-infection, a single intraperitoneal (i.p.) injection of the test compound (e.g., 40 mg/kg of this compound or BIX-01294) or vehicle control is administered.

  • Monitoring : Parasitemia is monitored daily by flow cytometry of blood samples. Mouse survival is also recorded.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Infection Infect BALB/c mice with 5x10^6 P. berghei ANKA iRBCs Treatment Day 3 post-infection: Administer single i.p. dose (40 mg/kg this compound/BIX-01294 or vehicle) Infection->Treatment Monitoring Daily monitoring of: - Parasitemia (Flow Cytometry) - Survival Treatment->Monitoring

Workflow for P. berghei in vivo efficacy study.
In Vivo Efficacy in Plasmodium falciparum Humanized Mouse Model[2]

This model provides a more clinically relevant assessment of compound efficacy against the primary human malaria parasite.

  • Animal Model : NOD-scid IL2Rγcnull mice engrafted with human erythrocytes.

  • Parasite Strain : Plasmodium falciparum.

  • Infection : Mice are infected with P. falciparum.

  • Compound Administration : Treatment is initiated on day 3 post-infection and continues for 4 consecutive days. Compounds (e.g., 75 or 100 mg/kg of this compound or BIX-01294) are delivered by oral gavage.

  • Monitoring : Parasitemia is measured daily from day 3 to day 7 post-infection. Blood levels of the compounds may also be measured to assess pharmacokinetics.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring Phase Engraftment Engraft NOD-scid IL2Rγc-null mice with human erythrocytes Infection Infect humanized mice with P. falciparum Engraftment->Infection Treatment Days 3-6 post-infection: Daily oral administration of This compound/BIX-01294 or vehicle Infection->Treatment Monitoring Daily monitoring (Days 3-7): - Parasitemia - Compound blood levels (optional) Treatment->Monitoring

Workflow for P. falciparum humanized mouse study.

References

Comparative Efficacy of TM2-115 Against Diverse Plasmodium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antimalarial candidate TM2-115's efficacy against various Plasmodium species, benchmarked against its close analog, BIX-01294, and other established antimalarial agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts in the fight against malaria.

Executive Summary

This compound, a diaminoquinazoline compound, has demonstrated potent antimalarial activity across multiple Plasmodium species, including drug-resistant strains of Plasmodium falciparum and clinical isolates of Plasmodium vivax. Its mechanism of action involves the inhibition of histone methyltransferases, leading to rapid and irreversible parasite killing. This guide presents a detailed analysis of its in vitro and in vivo efficacy, alongside comparator drugs, and provides standardized protocols for key experimental assays.

In Vitro Efficacy: A Head-to-Head Comparison

This compound and its analog BIX-01294 exhibit potent low nanomolar activity against a range of P. falciparum laboratory strains, including those resistant to conventional antimalarials.[1][2] Their efficacy extends to clinical isolates of both P. falciparum and P. vivax.[2] The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and comparator compounds against various Plasmodium species and strains.

Table 1: In Vitro Efficacy (IC50, nM) of this compound and Comparators against Plasmodium falciparum Strains

CompoundMechanism of Action3D7 (CS)Dd2 (CR)HB3 (CS)K1 (CR)W2 (CR)Artemisinin-Refractory Isolates
This compound Histone Methyltransferase Inhibitor<50[2]<50[2]<50[2]Not Reported<50[2]<50[2]
BIX-01294 Histone Methyltransferase Inhibitor<50[2]<50[2]<50[2]Not Reported<50[2]<50[2]
Chloroquine Heme Polymerization Inhibitor10-20[1]125-175[1]~15>100[3]>100Not Applicable
Artesunate Endoperoxide Activation~1.0[3]Not ReportedNot ReportedNot ReportedNot ReportedVariable[4]
Atovaquone Cytochrome bc1 Complex Inhibitor0.889[5]1.76[5]Not ReportedNot ReportedNot ReportedNot Applicable
Mefloquine Unknown~15.2[6]Not ReportedNot ReportedNot ReportedNot ReportedNot Applicable

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Ex Vivo Efficacy (IC50, nM) of this compound against Clinical Isolates

CompoundP. falciparumP. vivax
This compound 300-400[2]300-400[2]
BIX-01294 300-400[2]300-400[2]
Chloroquine Not Reported46.8 - 312[7][8]

Ex vivo data often shows higher IC50 values compared to in vitro assays with laboratory-adapted strains.

In Vivo Efficacy in Murine Models

This compound and BIX-01294 have demonstrated oral efficacy in mouse models of malaria, a critical step in preclinical development.

Table 3: In Vivo Efficacy of this compound and Comparators in Plasmodium berghei Mouse Models

CompoundDose (mg/kg)AdministrationParasitemia ReductionMean Survival Time (Days)Reference
This compound 40 (single dose)Intraperitoneal18-fold reductionNot Reported[2]
BIX-01294 100 (daily for 4 days)OralSignificant suppressionNot Reported[9]
Chloroquine 20 (daily for 5 days)IntraperitonealCurativeNot Reported[10]
Artesunate 50 (daily for 7 days)OralCurativeIncreased survival[11]

Table 4: In Vivo Efficacy of this compound and BIX-01294 in a Humanized P. falciparum Mouse Model

CompoundDose (mg/kg)AdministrationOutcomeReference
This compound 75-100 (daily for 4 days)OralSignificant parasite suppression[9]
BIX-01294 75-100 (daily for 4 days)OralSignificant parasite suppression[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

G cluster_prep Preparation cluster_incubation Incubation cluster_lysis_staining Lysis and Staining cluster_measurement Measurement and Analysis start Start with synchronized ring-stage P. falciparum culture plate Prepare 96-well plates with serial dilutions of test compounds start->plate 1. add_parasites Add parasitized erythrocytes (0.5% parasitemia, 2% hematocrit) plate->add_parasites 2. incubate Incubate plates for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) add_parasites->incubate 3. lyse Lyse erythrocytes and stain parasite DNA with SYBR Green I lysis buffer incubate->lyse 4. read Measure fluorescence (485 nm excitation, 530 nm emission) lyse->read 5. analyze Calculate IC50 values by plotting fluorescence vs. log(drug concentration) read->analyze 6.

Experimental workflow for the in vitro SYBR Green I-based antiplasmodial assay.

Methodology:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes (O+) in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Drug Dilution: Test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Assay Setup: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Plates are incubated for 72 hours under the same conditions as parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed by adding a lysis buffer containing SYBR Green I, which intercalates with parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

In Vivo 4-Day Suppressive Test (Peter's Test)

This standard in vivo assay evaluates the schizonticidal activity of a compound in a murine malaria model.

G cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Analysis infect Infect mice intraperitoneally with P. berghei-infected erythrocytes (Day 0) treat Administer test compound orally or intraperitoneally daily for 4 days (Day 0 to Day 3) infect->treat 1. monitor_parasitemia Monitor parasitemia on Day 4 by microscopic examination of Giemsa-stained blood smears treat->monitor_parasitemia 2. monitor_survival Monitor survival daily for up to 30 days treat->monitor_survival 3. analyze Calculate percent suppression of parasitemia and mean survival time monitor_parasitemia->analyze 4. monitor_survival->analyze 5. G TM2_115 This compound HMT Histone Methyltransferase (e.g., SET domain proteins) TM2_115->HMT Inhibits H3K4me3 Histone H3 Lysine 4 Trimethylation (H3K4me3) HMT->H3K4me3 Catalyzes Gene_Expression Altered Gene Expression (e.g., invasion, metabolism, cell cycle genes) H3K4me3->Gene_Expression Regulates Parasite_Death Parasite Death Gene_Expression->Parasite_Death Leads to

References

A Comparative Analysis of TM2-115 and Chloroquine: Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the experimental compounds TM2-115 and the well-established drug, chloroquine. The focus is on their distinct mechanisms of action and reported efficacy, with a particular emphasis on their roles as antimalarial agents and, in the case of chloroquine, its extensively studied effects on autophagy and its potential as an anticancer agent.

At a Glance: Key Differences

FeatureThis compoundChloroquine
Primary Mechanism Histone Methyltransferase InhibitorLysosomotropic Agent, Heme Polymerase Inhibitor
Primary Therapeutic Area Antimalarial (Investigational)Antimalarial, Autoimmune Diseases, Anticancer (Adjuvant)
Key Molecular Target Histone Lysine Methyltransferases (e.g., targeting H3K4me3)[1][2]Heme Polymerase (in malaria)[3][4][5], Lysosomal pH[6][7][8]
Effect on Autophagy Not extensively studiedPotent inhibitor of autophagic flux[9][10][11][12][13]

Antimalarial Activity: A Head-to-Head Comparison

Both this compound and chloroquine have demonstrated significant activity against the malaria parasite, Plasmodium falciparum. However, they achieve this through different mechanisms, and this compound has shown efficacy against chloroquine-resistant strains.

This compound acts as a histone methyltransferase inhibitor, leading to a reduction in histone H3 lysine 4 trimethylation (H3K4me3), which is crucial for parasite viability.[1] This results in rapid and irreversible parasite death.[1] In contrast, chloroquine's antimalarial action involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme into hemozoin, leading to a toxic buildup of free heme.[3][4][5]

Studies have shown that this compound exhibits a slightly faster parasite-killing effect than chloroquine.[14] Importantly, this compound retains its potency against chloroquine-resistant parasite strains, highlighting its potential as a next-generation antimalarial.[1]

Comparative Antimalarial Efficacy (IC50 Values)
P. falciparum StrainThis compound (nM)Chloroquine (nM)Resistance Profile
3D7< 50Low nM rangeChloroquine-sensitive
W2< 50High nM rangeChloroquine-resistant
7G8< 50High nM rangeChloroquine-resistant
Dd2< 50High nM rangeChloroquine-resistant

Data synthesized from multiple sources indicating this compound's potency against both sensitive and resistant strains.[1][14]

Chloroquine's Role in Autophagy Inhibition and Cancer Therapy

While this compound is primarily investigated for its antimalarial properties, chloroquine has garnered significant attention for its ability to inhibit autophagy, a cellular recycling process that cancer cells can exploit to survive stress. Chloroquine, as a lysosomotropic agent, diffuses into lysosomes and becomes protonated, thereby raising the lysosomal pH.[6][7][8] This increase in pH inhibits the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[9][10][11] The result is an accumulation of autophagosomes and a blockage of the autophagic flux, which can lead to cancer cell death and sensitize them to conventional cancer therapies.[6][7][12][15][16][17][18]

Currently, there is a lack of published research on the effects of this compound on autophagy in mammalian cells, precluding a direct comparative analysis with chloroquine in this context.

Experimental Methodologies

In Vitro Antimalarial Assay (this compound and Chloroquine)

A common method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds is the 3-day assay.

  • Parasite Culture: P. falciparum strains are cultured in human red blood cells in a complete medium.

  • Drug Preparation: A serial dilution of the test compounds (this compound and chloroquine) is prepared.

  • Incubation: The parasite cultures are incubated with the various drug concentrations for 72 hours.

  • Growth Inhibition Assessment: Parasite growth is often measured using DNA intercalating dyes (e.g., SYBR Green) or by flow cytometry to determine the percentage of infected red blood cells.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

Autophagy Flux Assay (Chloroquine)

To assess the effect of chloroquine on autophagy, the autophagic flux is measured, often by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3).

  • Cell Culture: Cancer cell lines are cultured in a suitable medium.

  • Treatment: Cells are treated with chloroquine at various concentrations and for different time points.

  • Western Blot Analysis: Cell lysates are collected, and proteins are separated by SDS-PAGE. The levels of LC3-I and its lipidated form, LC3-II, are detected using specific antibodies. An accumulation of LC3-II in the presence of chloroquine indicates a blockage of autophagic flux.[12][13][18]

  • Fluorescence Microscopy: Cells expressing fluorescently tagged LC3 (e.g., GFP-LC3) are treated with chloroquine. An increase in the number of fluorescent puncta (representing autophagosomes) per cell signifies the inhibition of autophagosome degradation.[18]

Visualizing the Mechanisms of Action

Signaling Pathways

TM2_115_vs_Chloroquine_Malaria cluster_tm2_115 This compound cluster_chloroquine Chloroquine (Antimalarial) TM2_115 This compound HMT Histone Methyltransferase TM2_115->HMT Inhibits H3K4me3 H3K4me3 HMT->H3K4me3 Reduces Parasite_Death_TM Parasite Death H3K4me3->Parasite_Death_TM Essential for viability Chloroquine Chloroquine Food_Vacuole Parasite Food Vacuole Chloroquine->Food_Vacuole Accumulates Heme_Polymerase Heme Polymerase Chloroquine->Heme_Polymerase Inhibits Food_Vacuole->Heme_Polymerase Hemozoin Non-toxic Hemozoin Heme_Polymerase->Hemozoin Converts Heme to Heme Toxic Heme Parasite_Death_CQ Parasite Death Heme->Parasite_Death_CQ Accumulation leads to

Caption: Comparative antimalarial mechanisms of this compound and Chloroquine.

Chloroquine_Autophagy_Inhibition cluster_autophagy Autophagic Process cluster_chloroquine_effect Chloroquine's Effect Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Lysosome_pH Increases Lysosomal pH Lysosome->Lysosome_pH Causes Degradation Degradation of Cellular Components Autolysosome->Degradation Chloroquine Chloroquine Chloroquine->Lysosome Enters Fusion_Block Blocks Autophagosome- Lysosome Fusion Lysosome_pH->Fusion_Block Fusion_Block->Autophagosome Prevents fusion

Caption: Chloroquine's mechanism of autophagy inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Compound Preparation (this compound & Chloroquine) cell_culture Cell/Parasite Culture start->cell_culture treatment Treatment with Compound Dilutions cell_culture->treatment assay Perform Assay (e.g., Viability, Autophagy) treatment->assay data_acq Data Acquisition (e.g., Fluorescence, Western Blot) assay->data_acq analysis Data Analysis (e.g., IC50 Calculation) data_acq->analysis animal_model Animal Model (e.g., Malaria-infected mouse) analysis->animal_model Inform drug_admin Drug Administration animal_model->drug_admin monitoring Monitor Disease Progression (e.g., Parasitemia) drug_admin->monitoring endpoint Endpoint Analysis (e.g., Tumor size, Survival) monitoring->endpoint

Caption: General experimental workflow for compound analysis.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for TM2-115

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and regulatory compliance. This document provides detailed procedural guidance for the disposal of TM2-115, a research chemical identified as an inhibitor of malaria parasite histone methyltransferases.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, offering a quick reference for researchers.

PropertyValue
CAS Number 1197196-47-6
Molecular Formula C28H38N6O2
Molecular Weight 490.64 g/mol
Solubility in DMSO 45 mg/mL (91.72 mM)[1]
Appearance White to off-white solid
Storage (Powder) -20°C for 3 years
Storage (in Solvent) -80°C for 1 year[1]

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by ChemScene, this compound is classified as not a hazardous substance or mixture [2]. However, standard laboratory precautions should always be observed when handling this or any research chemical.

Proper Disposal Procedures

Even though this compound is not classified as hazardous, it is imperative to follow established laboratory waste disposal protocols to maintain a safe and compliant research environment. Do not dispose of this compound or its solutions in the regular trash or down the sanitary sewer.

Experimental Protocol for Waste Neutralization and Disposal:

At present, there are no specific experimental protocols for the chemical neutralization of this compound for disposal. The recommended procedure is to manage it as a chemical waste product.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound, including unused solid compound and any solutions, in a designated and clearly labeled chemical waste container.

    • Ensure the waste container is made of a compatible material (e.g., polyethylene) and has a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container with "Waste this compound" and include the full chemical name: 7-(benzyloxy)-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine.

    • Indicate the solvent if it is in a solution (e.g., "in DMSO").

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Provide the EHS office with the Safety Data Sheet (SDS) for this compound.

Disposal of Contaminated Materials:

  • Any materials, such as personal protective equipment (PPE), absorbent pads, or labware that have come into contact with this compound should be collected in a separate, labeled waste bag or container for disposal as chemical waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Collection: Carefully scoop or sweep up the absorbed material or solid spill and place it into a designated chemical waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as chemical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_start cluster_assessment Hazard Assessment cluster_non_hazardous Non-Hazardous Protocol cluster_hazardous Hazardous Protocol cluster_end start Start: this compound Waste Generated is_hazardous Is the substance classified as hazardous? start->is_hazardous non_haz_waste Treat as Chemical Waste (Best Practice) is_hazardous->non_haz_waste No (per SDS) haz_waste Follow Hazardous Waste Protocol is_hazardous->haz_waste Yes collect_waste Collect in Labeled Waste Container non_haz_waste->collect_waste contact_ehs Contact EHS for Disposal collect_waste->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal segregate_waste Segregate and Contain haz_waste->segregate_waste special_disposal Arrange for Specialized Disposal via EHS segregate_waste->special_disposal special_disposal->end_disposal

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling TM2-115

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for TM2-115

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 1197196-47-6). The following procedures and data are intended to ensure the safe handling, storage, and disposal of this compound.

Chemical Identity:

Identifier Value
Product Name This compound[1][2]
CAS Number 1197196-47-6[1][2][3]
Molecular Formula C28H38N6O2[1][2][3]
Molecular Weight 490.64 g/mol [2][3][4]
Synonyms TM2 115[5]

Physical and Chemical Properties:

Property Value
Appearance Solid[2][4]
Color White to off-white[4]
Odor No data available[2]
Solubility DMSO: ≥10 mg/ml, Ethanol: ≥10 mg/ml[1]
Melting/Freezing Point No data available[2]
Boiling Point/Range No data available[2]
Flash Point No data available[2]

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture according to the available Safety Data Sheet, it is crucial to handle it with care as its chemical, physical, and toxicological properties have not been fully investigated[2].

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations
Eye/Face Protection Wear chemical safety goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.
General Hygiene Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Source: ChemScene Safety Data Sheet[2]

Handling and Storage

Precautions for Safe Handling:

  • Avoid inhalation of dust or aerosols[2].

  • Prevent contact with eyes and skin[2].

  • Ensure adequate exhaust ventilation in the handling area[2].

Conditions for Safe Storage:

  • Keep the container tightly sealed[2].

  • Store in a cool, well-ventilated area[2].

  • Recommended storage temperatures vary by format:

    • Powder: -20°C for up to 3 years or 4°C for up to 2 years[4][6].

    • In solvent: -80°C for up to 6 months or -20°C for up to 1 month[4][6].

Emergency Procedures

First Aid Measures:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Skin Contact Rinse skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.

Source: ChemScene Safety Data Sheet[2]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide[2].

  • Specific Hazards: May emit toxic fumes under fire conditions[2].

  • Protective Equipment: Wear self-contained breathing apparatus and protective clothing[2].

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate personnel from the spill area.

  • Wear appropriate personal protective equipment.

  • Absorb solutions with an inert material (e.g., diatomite, universal binders)[2].

  • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.

  • Decontaminate the spill surface by scrubbing with alcohol[2].

  • Collect all contaminated materials in a sealed container for disposal.

Disposal:

  • Dispose of contaminated material in accordance with local, state, and federal regulations.

Experimental Workflow for Handling this compound

G prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe weigh Weigh this compound Solid in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Work Surfaces experiment->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.